Product packaging for LysoSensor PDMPO(Cat. No.:)

LysoSensor PDMPO

Cat. No.: B12408016
M. Wt: 366.4 g/mol
InChI Key: GBNYRJDCNJBULM-UHFFFAOYSA-N
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Description

LysoSensor PDMPO is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O3 B12408016 LysoSensor PDMPO

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[4-(2-pyridin-4-yl-1,3-oxazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-15(4-6-17)18-13-23-20(27-18)16-7-9-21-10-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)

InChI Key

GBNYRJDCNJBULM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3

Origin of Product

United States

Foundational & Exploratory

The Core Principle of LysoSensor PDMPO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSensor™ Yellow/Blue DND-160, commonly known as PDMPO (2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole), is a fluorescent probe meticulously designed for the ratiometric measurement of pH within acidic organelles, primarily lysosomes.[1][2] Its unique photophysical properties make it an invaluable tool in cellular biology, allowing for the quantitative analysis of lysosomal pH dynamics, which is crucial for understanding cellular homeostasis, drug delivery, and various disease pathologies.[3][4] This technical guide delves into the fundamental principles of LysoSensor PDMPO, its mechanism of action, and provides detailed experimental protocols for its application.

Core Principle: A pH-Dependent Ratiometric Shift

The foundational principle of this compound lies in its pH-dependent dual-excitation and dual-emission fluorescence spectra.[1] This ratiometric capability allows for a more accurate and robust measurement of pH, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in probe concentration, photobleaching, and instrumental factors compared to single-wavelength probes.

PDMPO is an acidotropic probe, meaning it is a weak base that selectively accumulates in acidic cellular compartments like lysosomes. This accumulation is driven by protonation of the molecule within the acidic lumen of the lysosome. The protonation state of the PDMPO molecule dictates its fluorescent properties.

In environments with a neutral or weakly acidic pH, PDMPO exhibits a predominant blue fluorescence. As the pH of its surrounding environment becomes more acidic, the probe undergoes a conformational change due to protonation, leading to a significant shift in its fluorescence emission to a longer wavelength, resulting in a distinct yellow fluorescence. This spectral shift provides a sensitive readout of the lysosomal pH. The ratio of the yellow to blue fluorescence intensity is directly correlated with the pH of the organelle.

Mechanism of Action

The fluorescence shift of this compound is a direct consequence of the protonation of its pyridyl and dimethylaminoethylamino groups in an acidic environment. This protonation alters the electronic structure of the fluorophore, leading to a change in the energy of the excited state and consequently, a shift in the emission wavelength.

G Mechanism of PDMPO Fluorescence Shift cluster_neutral Near-Neutral pH (e.g., Cytosol) cluster_acidic Acidic pH (e.g., Lysosome) Neutral PDMPO (Deprotonated) Blue Blue Fluorescence (~450 nm) Neutral->Blue Excitation (~333 nm) Acidic PDMPO (Protonated) Neutral->Acidic Protonation (H+) Acidic->Neutral Deprotonation Yellow Yellow Fluorescence (~550 nm) Acidic->Yellow Excitation (~386 nm)

Caption: Protonation of PDMPO in acidic environments induces a conformational change, leading to a shift in fluorescence emission from blue to yellow.

Quantitative Data

The photophysical properties of this compound are highly dependent on the pH of the surrounding medium. The following table summarizes the key quantitative data for this probe.

ParameterValueReference
Chemical Name 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole
pKa ~4.47
Excitation Maxima ~333 nm (neutral), ~386 nm (acidic)
Emission Maxima ~450 nm (blue, neutral), ~550 nm (yellow, acidic)
Recommended Excitation ~360 nm for ratiometric imaging
Emission Ratio for pH Intensity at 550 nm / Intensity at 450 nm

Experimental Protocols

Cell Loading with this compound

This protocol outlines the steps for staining cells with this compound for subsequent fluorescence imaging.

G Cell Loading Workflow A Prepare 1 mM PDMPO Stock Solution in DMSO B Dilute Stock to 1-5 µM Working Solution in Culture Medium A->B C Incubate Cells with Working Solution (37°C, 5% CO2, 5-30 min) B->C D Wash Cells 2-3 times with PBS or Culture Medium C->D E Image Cells Immediately D->E

Caption: A streamlined workflow for loading live cells with this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Incubation: Replace the culture medium of the cells with the PDMPO working solution and incubate at 37°C in a 5% CO2 incubator for 5 to 30 minutes. Shorter incubation times (1-5 minutes) are recommended to minimize potential alkalizing effects of the probe on lysosomes.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

  • Imaging: Proceed immediately to fluorescence imaging.

In Situ pH Calibration

To accurately determine the lysosomal pH, it is essential to generate a pH calibration curve in situ. This is achieved by using ionophores to equilibrate the intracellular and extracellular pH.

G In Situ pH Calibration Workflow A Load Cells with PDMPO (as per Protocol 1) D Incubate Cells Sequentially with each Calibration Buffer (5 min) A->D B Prepare Calibration Buffers of Known pH (e.g., pH 4.0 to 7.0) C Add Ionophores (Nigericin and Valinomycin) to Buffers B->C C->D E Acquire Fluorescence Images at each pH D->E F Calculate Emission Ratio (550 nm / 450 nm) for each pH E->F G Plot Ratio vs. pH to Generate Calibration Curve F->G

Caption: Workflow for generating a pH calibration curve for ratiometric analysis.

Methodology:

  • Cell Preparation: Load cells with this compound as described in the cell loading protocol.

  • Calibration Buffer Preparation: Prepare a series of calibration buffers with known pH values ranging from 4.0 to 7.5. A common buffer system is MES (2-(N-morpholino)ethanesulfonic acid) for acidic pH and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) for neutral pH.

  • Ionophore Addition: To each calibration buffer, add ionophores such as 10 µM nigericin and 10 µM valinomycin. Nigericin is a K+/H+ antiporter, and valinomycin is a K+ ionophore; together, they clamp the intracellular pH to the extracellular pH.

  • Cell Incubation and Imaging:

    • Wash the PDMPO-loaded cells once with the most alkaline calibration buffer.

    • Incubate the cells with the first calibration buffer (e.g., pH 7.5) for 5 minutes.

    • Acquire fluorescence images using an excitation wavelength of approximately 360 nm and collecting emission at both ~450 nm and ~550 nm.

    • Wash the cells and repeat the incubation and imaging steps for each of the remaining calibration buffers, moving from alkaline to acidic pH.

  • Data Analysis:

    • For each pH point, measure the mean fluorescence intensity in the lysosomal regions for both the blue (450 nm) and yellow (550 nm) channels.

    • Calculate the ratio of the yellow to blue fluorescence intensity (550 nm / 450 nm).

    • Plot the calculated ratios against the corresponding pH values to generate a standard calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute pH values.

Conclusion

This compound is a powerful and versatile tool for the quantitative investigation of lysosomal pH. Its ratiometric fluorescence properties provide a reliable and accurate method for monitoring pH dynamics in living cells. By following the detailed protocols outlined in this guide, researchers can effectively utilize this probe to gain deeper insights into the critical role of lysosomal pH in various cellular processes and disease states.

References

LysoSensor™ PDMPO: A Technical Guide to its Mechanism of Action in Lysosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action of LysoSensor™ PDMPO, a ratiometric fluorescent probe essential for the study of lysosomal pH dynamics. This document provides a comprehensive overview of its chemical properties, spectral characteristics, and the principles governing its accumulation and pH-dependent fluorescence within the acidic environment of lysosomes. Detailed experimental protocols and quantitative data are presented to facilitate its effective application in research and drug development.

Core Mechanism of Action: Lysosomotropism and pH-Dependent Fluorescence

LysoSensor™ PDMPO, chemically known as 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole, is a weakly basic amine.[1][2] This property is central to its function as a lysosomotropic agent, a compound that selectively accumulates in acidic organelles like lysosomes.[3][4]

The mechanism of accumulation is a process of pH partitioning. In the neutral pH of the cytoplasm (approximately 7.4), the weakly basic side chain of PDMPO is only partially protonated, allowing the molecule to remain largely neutral and membrane-permeant.[5] Upon traversing the lysosomal membrane into the acidic lumen (pH ≈ 4.5-5.5), the amine moieties of PDMPO become protonated. This protonation confers a positive charge to the molecule, rendering it membrane-impermeant and effectively trapping it within the lysosome.

This accumulation is coupled with a distinct, pH-dependent shift in the probe's fluorescence properties. PDMPO exhibits dual-excitation and dual-emission spectral peaks that are sensitive to the surrounding pH. In less acidic environments, it emits blue fluorescence, while in more acidic conditions, its fluorescence shifts to yellow. This ratiometric response allows for the quantitative measurement of lysosomal pH by calculating the ratio of the fluorescence intensities at the two emission wavelengths.

G cluster_cytoplasm Cytoplasm (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.5) PDMPO_neutral PDMPO (Weakly Basic, Neutral) PDMPO_protonated PDMPO-H+ (Protonated, Trapped) PDMPO_neutral->PDMPO_protonated Enters Lysosome & Protonated Blue_Fluorescence Blue Fluorescence (Weakly Acidic) PDMPO_protonated->Blue_Fluorescence Higher pH (less acidic) Yellow_Fluorescence Yellow Fluorescence (Acidic) PDMPO_protonated->Yellow_Fluorescence Low pH

Figure 1: Mechanism of LysoSensor™ PDMPO accumulation and fluorescence in lysosomes.

Quantitative Data

The spectral properties of LysoSensor™ PDMPO are pH-dependent, a crucial feature for its use as a ratiometric pH indicator. The following tables summarize the key quantitative data for this probe.

PropertyValueReference
pKa ~4.2 - 4.47
Molecular Weight 366.41 g/mol
ConditionExcitation (Ex)Emission (Em)Fluorescence ColorReference
Neutral/Weakly Acidic pH ~329 nm~440 nmBlue
Acidic pH ~384 nm~540 nmYellow

Experimental Protocols

The following are generalized protocols for the use of LysoSensor™ PDMPO in live-cell imaging. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation
  • Stock Solution: Prepare a 1 mM stock solution of LysoSensor™ PDMPO in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution: Immediately before use, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in a suitable buffer or serum-free medium. The optimal concentration should be determined empirically for each cell type.

Cell Staining and Imaging

G Start Start: Seed Cells on Coverslips/Imaging Dish Prepare_Working_Solution Prepare PDMPO Working Solution (1-5 µM) Start->Prepare_Working_Solution Incubate Incubate Cells with PDMPO (1-5 min at 37°C) Prepare_Working_Solution->Incubate Wash Wash Cells with Pre-warmed Medium/Buffer Incubate->Wash Image Image Cells using Fluorescence Microscopy Wash->Image End End: Ratiometric Analysis Image->End

Figure 2: General experimental workflow for staining live cells with LysoSensor™ PDMPO.

For Adherent Cells:

  • Seed cells on a glass-bottom dish or coverslips suitable for fluorescence microscopy.

  • When cells reach the desired confluency, remove the culture medium.

  • Add the pre-warmed LysoSensor™ PDMPO working solution to the cells.

  • Incubate for 1-5 minutes at 37°C, protected from light. Longer incubation times may lead to an alkalizing effect on the lysosomes.

  • Remove the staining solution and wash the cells gently two to three times with a pre-warmed, serum-free medium or buffer (e.g., PBS or HBSS).

  • Immediately proceed with fluorescence imaging.

For Suspension Cells:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in the pre-warmed LysoSensor™ PDMPO working solution.

  • Incubate for 1-5 minutes at 37°C, protected from light.

  • Centrifuge the cells to remove the staining solution.

  • Gently resuspend the cell pellet in a pre-warmed, serum-free medium or buffer.

  • Transfer the cells to a suitable imaging chamber and proceed with fluorescence microscopy.

Fluorescence Microscopy and Ratiometric Analysis
  • Use a fluorescence microscope equipped with appropriate filters for the dual-excitation and dual-emission of PDMPO.

  • Acquire images using excitation wavelengths around 330-385 nm and collect emission at approximately 440 nm (blue) and 540 nm (yellow).

  • The ratio of the fluorescence intensity at 540 nm to that at 440 nm can be calculated to determine the relative lysosomal pH. A calibration curve can be generated to correlate the fluorescence ratio to absolute pH values.

Signaling Pathways and Applications

LysoSensor™ PDMPO is a valuable tool for investigating a variety of cellular processes and signaling pathways that involve lysosomal function and pH regulation.

G Lysosomal_Stress Lysosomotropic Compounds/ Cellular Stress Lysosomal_pH_Change Change in Lysosomal pH Lysosomal_Stress->Lysosomal_pH_Change PDMPO_Measurement LysoSensor™ PDMPO Measures pH Change Lysosomal_pH_Change->PDMPO_Measurement mTORC1_Signaling mTORC1 Signaling Lysosomal_pH_Change->mTORC1_Signaling TFEB_TFE3_Translocation TFEB/TFE3 Nuclear Translocation mTORC1_Signaling->TFEB_TFE3_Translocation Lysosomal_Biogenesis Lysosomal Biogenesis TFEB_TFE3_Translocation->Lysosomal_Biogenesis

Figure 3: Logical relationship of LysoSensor™ PDMPO in studying lysosomal stress response.

Changes in lysosomal pH can be indicative of cellular stress and are linked to signaling pathways such as the mTORC1 pathway, which regulates the nuclear translocation of transcription factors like TFEB and TFE3, key regulators of lysosomal biogenesis. Therefore, PDMPO can be used to study:

  • Drug-induced lysosomal dysfunction: Many pharmaceutical compounds are lysosomotropic and can alter lysosomal pH, leading to lysosomal stress.

  • Autophagy and endocytosis: These processes are intimately linked to lysosomal function and can be monitored by observing changes in lysosomal pH.

  • Lysosomal storage diseases: These genetic disorders are often characterized by defects in lysosomal acidification.

  • Cell death pathways: Lysosomal membrane permeabilization and the release of lysosomal contents are critical events in some forms of apoptosis.

References

Measuring Lysosomal pH with LysoSensor™ Yellow/Blue PDMPO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the principles and methodologies for measuring lysosomal pH using the ratiometric fluorescent probe, LysoSensor™ Yellow/Blue PDMPO. Tailored for researchers, scientists, and professionals in drug development, this document details the probe's mechanism of action, experimental protocols, and data analysis techniques.

Introduction: The Significance of Lysosomal pH

Lysosomes are acidic organelles essential for cellular homeostasis, playing critical roles in degradation, nutrient sensing, and signaling pathways. The maintenance of an acidic luminal pH, typically ranging from 4.5 to 5.0, is vital for the optimal activity of lysosomal hydrolases. Dysregulation of lysosomal pH is implicated in various pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the accurate measurement of lysosomal pH is crucial for understanding cellular function and disease pathogenesis.

LysoSensor™ Yellow/Blue PDMPO: A Ratiometric pH Probe

LysoSensor™ Yellow/Blue PDMPO (2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole) is a fluorescent acidotropic probe designed for the ratiometric measurement of pH within acidic organelles.[1][2] As a weak base, it accumulates in cellular compartments with low pH through protonation.[3][4] This accumulation and its pH-dependent fluorescence make it a powerful tool for studying the dynamic pH of lysosomes in living cells.[5]

Core Mechanism: pH-Dependent Dual Emission

The key feature of PDMPO is its pH-dependent dual-excitation and dual-emission spectral properties. In environments with neutral or weakly acidic pH, PDMPO exhibits a blue fluorescence. As the acidity of the environment increases (i.e., the pH drops), the probe undergoes protonation, causing a shift in its fluorescence emission to a longer wavelength, resulting in a yellow or green fluorescence.

This ratiometric capability allows for a more accurate determination of pH compared to single-wavelength probes. By calculating the ratio of the fluorescence intensities at the two emission wavelengths (e.g., 540 nm / 440 nm), the measurement becomes independent of factors that can affect fluorescence intensity, such as probe concentration, photobleaching, or cell path length. The ratio of the yellow to blue fluorescence intensity increases as the pH decreases.

Diagram of the Ratiometric Measurement Principle

G cluster_pH Lysosomal Environment cluster_PDMPO PDMPO Fluorescence High_pH Higher pH (e.g., pH 6.5) Blue_Fluorescence Emits Blue Light (~440 nm) High_pH->Blue_Fluorescence Dominant Emission Low_pH Lower pH (e.g., pH 4.5) Yellow_Fluorescence Emits Yellow Light (~540 nm) Low_pH->Yellow_Fluorescence Dominant Emission Data_Analysis Ratiometric Analysis (Intensity at 540 nm / Intensity at 440 nm) Blue_Fluorescence->Data_Analysis Yellow_Fluorescence->Data_Analysis

Caption: Principle of ratiometric pH sensing with PDMPO.

Quantitative Data Summary

The following table summarizes the key spectral and chemical properties of LysoSensor™ Yellow/Blue PDMPO.

PropertyValueReference(s)
pKa ~4.2 - 4.47
Excitation Maxima (pH-dependent) ~329 nm and ~384 nm
Emission Maxima (pH-dependent) ~440 nm (blue, less acidic) and ~540 nm (yellow, more acidic)
Solvent for Stock Solution Anhydrous Dimethyl Sulfoxide (DMSO)

Detailed Experimental Protocols

Accurate measurement of lysosomal pH using PDMPO requires careful execution of cell staining and the generation of a standard calibration curve.

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Reagent Preparation :

    • Prepare a 1 mM stock solution of LysoSensor™ Yellow/Blue PDMPO in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed, serum-free cell culture medium.

  • Cell Preparation :

    • Seed cells on an appropriate imaging dish or plate to achieve 30-60% confluency at the time of the experiment.

  • Probe Loading :

    • Remove the culture medium and wash the cells once with pre-warmed medium.

    • Add the PDMPO working solution to the cells and incubate for a short period, typically 1-5 minutes at 37°C. Note : Longer incubation times may cause an alkalizing effect on the lysosomes.

  • Washing :

    • Remove the staining solution and gently wash the cells two to three times with a suitable imaging buffer (e.g., pre-warmed PBS or phenol red-free medium) to remove any unbound dye.

  • Imaging :

    • Immediately proceed with imaging using a fluorescence microscope (e.g., confocal) or a microplate reader equipped with the appropriate filters.

    • Acquire images or readings at the two emission wavelengths (~440 nm and ~540 nm) using an excitation wavelength of approximately 360 nm.

A standard curve is essential to correlate the measured fluorescence intensity ratio to an absolute pH value. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

  • Prepare pH Calibration Buffers :

    • Prepare a series of buffers with known pH values ranging from 4.0 to 7.5. A common buffer composition is 125 mM KCl, 25 mM NaCl, and 25 mM MES (for acidic pH) or HEPES (for neutral pH).

    • To each buffer, add ionophores to equilibrate the pH across the lysosomal membrane. Commonly used ionophores are 10 µM nigericin and 10 µM valinomycin, or 10 µM monensin.

  • Cell Treatment :

    • Stain cells with PDMPO as described in Protocol 5.1.

    • After washing, incubate separate sets of stained cells with each of the pH calibration buffers for at least 5 minutes.

  • Data Acquisition :

    • For each pH point, acquire fluorescence intensity measurements at the blue (~440 nm) and yellow (~540 nm) emission wavelengths.

  • Curve Generation :

    • Calculate the ratio of the yellow to blue fluorescence intensity for each pH standard.

    • Plot the fluorescence ratio against the corresponding pH value to generate the standard calibration curve. This curve can then be used to determine the lysosomal pH in experimental samples.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed Cells on Imaging Plate Load_Probe Load Cells with PDMPO (1-5 min, 37°C) Seed_Cells->Load_Probe Prepare_Reagents Prepare PDMPO Working Solution Prepare_Reagents->Load_Probe Prepare_Buffers Prepare pH Calibration Buffers with Ionophores Calibrate Incubate Cells in Calibration Buffers Prepare_Buffers->Calibrate Wash_Cells Wash to Remove Excess Probe Load_Probe->Wash_Cells Experimental_Imaging Image Experimental Samples Wash_Cells->Experimental_Imaging Wash_Cells->Calibrate Measure_Intensity Measure Fluorescence Intensity (at ~440nm and ~540nm) Experimental_Imaging->Measure_Intensity Calibration_Imaging Image Calibration Samples Calibrate->Calibration_Imaging Calibration_Imaging->Measure_Intensity Calculate_Ratio Calculate Intensity Ratio (540nm / 440nm) Measure_Intensity->Calculate_Ratio Generate_Curve Generate pH Calibration Curve Calculate_Ratio->Generate_Curve Determine_pH Determine Lysosomal pH of Experimental Samples Calculate_Ratio->Determine_pH Generate_Curve->Determine_pH

Caption: Workflow for lysosomal pH measurement using PDMPO.

Considerations and Limitations

  • Alkalinizing Effect : As a weak base, PDMPO can itself cause an increase in lysosomal pH, especially with prolonged incubation. It is crucial to use the lowest effective concentration and the shortest possible incubation time.

  • pKa in Cellular Environment : The pKa of the probe can be influenced by the local microenvironment within the lysosome. Therefore, pH measurements should be considered semi-quantitative.

  • Calibration is Key : An accurately generated in situ calibration curve is essential for converting fluorescence ratios to pH values.

Conclusion

LysoSensor™ Yellow/Blue PDMPO is a valuable tool for the quantitative assessment of lysosomal pH in living cells. Its ratiometric nature provides a robust method for measuring pH, minimizing artifacts associated with non-ratiometric probes. By following carefully optimized protocols and being mindful of the probe's limitations, researchers can gain significant insights into the physiological and pathological roles of lysosomal pH regulation.

References

LysoSensor PDMPO: A Technical Guide to its Spectral Properties and pH-Sensing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a fluorescent probe widely utilized for the ratiometric measurement of pH within acidic organelles, such as lysosomes.[1] As a weak base, PDMPO selectively accumulates in these compartments due to protonation.[2][3] This accumulation, coupled with its unique pH-dependent fluorescence, makes it an invaluable tool for studying lysosomal function, cellular trafficking, and the impact of pathological conditions or therapeutic agents on lysosomal pH. This guide provides an in-depth overview of the spectral properties of LysoSensor PDMPO, its pH sensitivity, and detailed protocols for its application in cellular imaging.

Core Principles: pH-Dependent Spectral Shift

This compound exhibits a distinct pH-dependent dual-excitation and dual-emission fluorescence spectrum.[4][5] In environments with neutral or weakly acidic pH, the probe emits blue fluorescence. As the acidity of the environment increases, a shift to yellow fluorescence occurs. This ratiometric capability allows for the accurate determination of lysosomal pH by calculating the ratio of fluorescence intensities at two different emission wavelengths, minimizing artifacts related to probe concentration, photobleaching, and cell thickness.

The underlying mechanism involves the protonation of the probe in acidic environments, which alters its electronic structure and, consequently, its fluorescence properties. This protonation relieves the fluorescence quenching observed at neutral pH, leading to an increase in fluorescence intensity in acidic organelles.

Quantitative Data: Spectral Properties and pH Sensitivity

The photophysical characteristics of this compound are summarized in the tables below. These values are crucial for designing experiments and selecting appropriate imaging instrumentation.

Table 1: Spectral Properties of this compound

PropertyValueNotes
Chemical Name 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole
Molecular Weight 366.41 g/mol
pKa ~4.2 - 4.47The reported pKa can vary slightly depending on the measurement conditions.
Photostability HighPDMPO is noted for its excellent photostability, which is advantageous for imaging-based assays.

Table 2: pH-Dependent Excitation and Emission Maxima

ConditionExcitation Maximum (Ex)Emission Maximum (Em)Observed Color
Neutral/Weakly Acidic ~329 - 333 nm~440 - 450 nmBlue
Acidic ~360 - 384 nm~531 - 550 nmYellow

Note: The exact excitation and emission maxima can vary slightly based on the specific intracellular environment and instrumentation.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Stock Solution (1 mM):

  • This compound is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • For example, dissolve 50 µg of PDMPO (molecular weight 366.41) in 136.4 µL of DMSO.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. When stored properly, it is stable for several months.

b. Working Solution (1-5 µM):

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.

  • Dilute the stock solution to a final working concentration of 1-5 µM in a suitable buffer or cell culture medium (e.g., serum-free medium, PBS). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Prepare the working solution immediately before use and protect it from light.

Cell Loading Protocol

a. For Adherent Cells:

  • Grow adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed (37°C) serum-free medium or PBS.

  • Add the pre-warmed this compound working solution to the cells.

  • Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined for each cell line.

  • After incubation, remove the loading solution and wash the cells two to three times with the imaging buffer (e.g., pre-warmed culture medium or PBS) to remove any unbound probe.

  • The cells are now ready for imaging.

b. For Suspension Cells:

  • Centrifuge the suspension cells to obtain a cell pellet.

  • Resuspend the cell pellet gently in the pre-warmed (37°C) this compound working solution.

  • Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.

  • After incubation, centrifuge the cells to pellet them and remove the supernatant.

  • Wash the cells by resuspending them in fresh, pre-warmed imaging buffer and centrifuging again. Repeat this wash step two to three times.

  • Resuspend the final cell pellet in the desired imaging buffer for analysis.

In Situ pH Calibration

To accurately determine the lysosomal pH, it is essential to generate a pH calibration curve in situ. This is achieved by using ionophores to equilibrate the intracellular lysosomal pH with the extracellular buffer of a known pH.

a. Reagents:

  • Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.5 (e.g., in 0.5 pH unit increments). A common buffer system is MES for the acidic range and HEPES for the neutral range.

  • Ionophores:

    • Nigericin (10 µM): An ionophore that exchanges K⁺ for H⁺, effectively clamping the intracellular pH to that of the extracellular buffer.

    • Valinomycin (10 µM): A K⁺ ionophore that dissipates the membrane potential, facilitating the action of nigericin.

b. Protocol:

  • Load the cells with this compound as described in the cell loading protocol.

  • After loading, wash the cells and replace the medium with the first calibration buffer (e.g., pH 7.5) containing 10 µM nigericin and 10 µM valinomycin.

  • Incubate for 5 minutes to allow for pH equilibration.

  • Acquire fluorescence images at the two emission wavelengths (e.g., ~450 nm and ~540 nm) using an appropriate excitation wavelength (e.g., ~360 nm).

  • Repeat steps 2-4 for each of the calibration buffers, proceeding from the most alkaline to the most acidic pH.

  • For each pH value, determine the average fluorescence intensity ratio (e.g., 540 nm / 450 nm) from multiple cells or regions of interest.

  • Plot the fluorescence intensity ratio as a function of pH to generate the calibration curve. This curve can then be used to convert the fluorescence ratios of your experimental samples into pH values.

Ratiometric Fluorescence Imaging and Analysis

a. Image Acquisition:

  • Use a fluorescence microscope equipped with the appropriate filter sets for this compound. A suitable setup would include an excitation filter around 360 nm and two emission filters for the blue (~450 nm) and yellow (~540 nm) channels.

  • Acquire images sequentially for the two emission channels.

  • It is crucial to use consistent imaging parameters (e.g., exposure time, gain) for all samples and the calibration curve.

b. Image Analysis:

  • Background Subtraction: For each image, determine the background fluorescence in a region with no cells and subtract this value from the entire image.

  • Region of Interest (ROI) Selection: Define ROIs corresponding to individual lysosomes or whole cells.

  • Ratio Calculation: For each ROI, calculate the ratio of the background-subtracted fluorescence intensity from the yellow channel to that of the blue channel (Intensity₅₄₀ / Intensity₄₅₀).

  • pH Conversion: Use the previously generated pH calibration curve to convert the calculated ratios into absolute pH values.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PDMPO_pH_Sensing Figure 1. pH-Dependent Fluorescence of this compound cluster_neutral Neutral/Weakly Acidic pH cluster_acidic Acidic pH Neutral PDMPO (Deprotonated) Emission_N Emission (~440 nm) Neutral->Emission_N Protonation Protonation (Increased H+) Neutral->Protonation Lower pH Excitation_N Excitation (~330 nm) Excitation_N->Neutral Blue_Fluorescence Blue Fluorescence Emission_N->Blue_Fluorescence Acidic PDMPO (Protonated) Emission_A Emission (~540 nm) Acidic->Emission_A Excitation_A Excitation (~380 nm) Excitation_A->Acidic Yellow_Fluorescence Yellow Fluorescence Emission_A->Yellow_Fluorescence Protonation->Acidic

Caption: Mechanism of this compound's pH-dependent fluorescence.

PDMPO_Workflow Figure 2. Experimental Workflow for Lysosomal pH Measurement cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration cluster_analysis Data Analysis Prep_Stock Prepare 1 mM Stock Solution Prep_Working Prepare 1-5 µM Working Solution Prep_Stock->Prep_Working Load_Cells Load Cells with PDMPO Prep_Working->Load_Cells Wash_Cells Wash to Remove Unbound Probe Load_Cells->Wash_Cells Image_Acquisition Acquire Images at ~450 nm and ~540 nm Wash_Cells->Image_Acquisition BG_Subtract Background Subtraction Image_Acquisition->BG_Subtract Calib_Buffers Prepare pH Calibration Buffers Add_Ionophores Add Nigericin and Valinomycin Calib_Buffers->Add_Ionophores Image_Calib Image Cells in Each Calibration Buffer Add_Ionophores->Image_Calib Generate_Curve Generate pH Calibration Curve Image_Calib->Generate_Curve Convert_pH Convert Ratio to pH using Calibration Curve Generate_Curve->Convert_pH Calc_Ratio Calculate Intensity Ratio (540/450) BG_Subtract->Calc_Ratio Calc_Ratio->Convert_pH

Caption: A typical workflow for measuring lysosomal pH using this compound.

References

The Ratiometric Nature of LysoSensor Yellow/Blue DND-160 (PDMPO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core principles and applications of LysoSensor Yellow/Blue DND-160 (PDMPO), a ratiometric fluorescent probe for measuring the pH of acidic organelles.

Core Principle: Ratiometric pH Sensing

LysoSensor Yellow/Blue DND-160 (PDMPO) is a weak base that selectively accumulates in acidic cellular compartments, such as lysosomes and endosomes, through protonation.[1][2] This accumulation is the basis for its use as a pH sensor. Unlike probes that exhibit a simple increase or decrease in fluorescence intensity with pH changes, PDMPO is a ratiometric indicator, displaying pH-dependent shifts in both its excitation and emission spectra.[1][3] This dual-spectral property allows for a more precise and quantitative measurement of pH, as the ratio of fluorescence intensities at two different wavelengths is independent of probe concentration, path length, and excitation intensity.

In highly acidic environments, PDMPO is protonated and exhibits a fluorescence profile with a longer wavelength emission, appearing yellow.[3] As the pH becomes less acidic, the probe is deprotonated, leading to a shift in its fluorescence to a shorter wavelength, appearing blue. This ratiometric behavior provides a robust method for quantifying the pH of acidic organelles.

Quantitative Data

The spectral properties of LysoSensor Yellow/Blue DND-160 (PDMPO) are pH-dependent, as summarized in the table below.

PropertyValueNotes
pKa ~4.2The pKa value was determined in vitro and may differ in cellular environments.
Excitation Maximum (Acidic) 384 nmAt pH 3.
Emission Maximum (Acidic) 540 nmAt pH 3, corresponding to yellow fluorescence.
Excitation Maximum (Neutral) 329 nmAt pH 7.
Emission Maximum (Neutral) 440 nmAt pH 7, corresponding to blue fluorescence.
Optimal pH Range 3.5 - 6.0The range over which the probe shows a significant ratiometric response.

Experimental Protocols

A. Probe Preparation and Loading
  • Stock Solution Preparation : LysoSensor Yellow/Blue DND-160 is typically supplied as a 1 mM stock solution in DMSO.

  • Working Solution Preparation : On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in a normal cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to use the lowest possible concentration to minimize potential artifacts from overloading the probe.

  • Cell Plating : One day before the experiment, seed cells into a 35 mm glass-bottom dish at a density of approximately 3 × 10⁵ to 5 × 10⁵ cells.

  • Probe Loading : Incubate the cells with the pre-warmed probe-containing medium at 37°C for 1-5 minutes. Longer incubation times may lead to an "alkalizing effect" on the lysosomes.

  • Washing : After incubation, rinse the cells twice with 1X Phosphate-Buffered Saline (PBS) and leave them in 1 mL of 1X PBS for imaging.

B. Ratiometric Imaging and Data Acquisition
  • Microscopy : Observe the cells using a fluorescence microscope equipped with appropriate filter sets for both the blue and yellow fluorescence of PDMPO.

  • Image Acquisition : Acquire two separate fluorescence images:

    • Blue Fluorescence : Excite at ~330-380 nm and collect emission at ~440 nm.

    • Yellow Fluorescence : Excite at ~380-440 nm and collect emission at ~540 nm.

  • Image Analysis : The ratio of the fluorescence intensity from the yellow channel to the blue channel is then calculated for each pixel or region of interest corresponding to an acidic organelle.

C. pH Calibration

To obtain quantitative pH measurements, a calibration curve must be generated.

  • Prepare Calibration Buffers : Prepare a series of buffers with known pH values ranging from 4.0 to 7.0.

  • Cell Treatment : Treat cells loaded with LysoSensor Yellow/Blue DND-160 with the calibration buffers containing a K⁺/H⁺ ionophore like nigericin (10 µM). This will equilibrate the intracellular pH with the extracellular buffer pH.

  • Image Acquisition : Acquire ratiometric images of the cells in each calibration buffer.

  • Generate Calibration Curve : Plot the ratio of yellow to blue fluorescence intensity against the corresponding pH of the buffer. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute pH values.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_extracellular Extracellular Space (Neutral pH) cluster_membrane Lysosomal Membrane cluster_lysosome Lysosome (Acidic pH) PDMPO_neutral PDMPO (Neutral) Membrane PDMPO_neutral->Membrane Diffusion PDMPO_protonated PDMPO-H+ (Protonated) Membrane->PDMPO_protonated Protonation Protonation PDMPO_protonated->Protonation Fluorescence_Shift Fluorescence Shift (Blue to Yellow) Protonation->Fluorescence_Shift

Caption: Mechanism of LysoSensor PDMPO accumulation and fluorescence shift in acidic lysosomes.

Experimental Workflow

A Prepare Cells C Incubate Cells with PDMPO (1-5 min, 37°C) A->C B Prepare PDMPO Working Solution B->C D Wash Cells with PBS C->D E Image Acquisition (Blue & Yellow Channels) D->E F Ratiometric Analysis E->F H Quantitative pH Measurement F->H G pH Calibration (Optional) G->H

Caption: Experimental workflow for measuring lysosomal pH using this compound.

Ratiometric Measurement Principle

cluster_excitation Excitation cluster_emission Emission cluster_condition pH Condition Ex_Blue Ex: ~330-380 nm Em_Blue Em: ~440 nm (Blue) Ex_Blue->Em_Blue Ex_Yellow Ex: ~380-440 nm Em_Yellow Em: ~540 nm (Yellow) Ex_Yellow->Em_Yellow Ratio Ratio (Yellow/Blue) Em_Blue->Ratio Em_Yellow->Ratio High_pH Less Acidic pH High_pH->Em_Blue Low_pH More Acidic pH Low_pH->Em_Yellow pH_Value pH Value Ratio->pH_Value via Calibration Curve

Caption: Principle of ratiometric pH measurement using this compound.

References

An In-depth Technical Guide to LysoSensor™ PDMPO for the Study of Acidic Organelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSensor™ Yellow/Blue DND-160 (PDMPO), a fluorescent probe essential for the investigation of acidic organelles. We will delve into its core principles, provide detailed experimental protocols, and present quantitative data to facilitate its effective application in research and drug development.

Introduction to LysoSensor™ PDMPO

LysoSensor™ PDMPO is a ratiometric pH indicator that selectively accumulates in acidic organelles, such as lysosomes, endosomes, and spermatozoa.[1][2] Its unique spectral properties, characterized by pH-dependent dual-excitation and dual-emission peaks, make it an invaluable tool for studying the dynamics of these organelles in living cells.[1][3] In weakly acidic environments, PDMPO exhibits blue fluorescence, which shifts to a more intense yellow fluorescence in highly acidic compartments.[3] This ratiometric capability allows for the quantitative measurement of lysosomal pH and the monitoring of pH fluctuations, which are critical in various cellular processes including autophagy, endocytosis, and intracellular signaling.

Core Principles and Mechanism of Action

PDMPO is a weak base that freely permeates the cell membrane in its neutral state. Upon entering an acidic organelle, the molecule becomes protonated and trapped, leading to its accumulation. This protonation event also triggers a change in its fluorescence properties. The probe has a pKa of approximately 4.2 to 4.47, making it highly sensitive to the typical pH range of lysosomes (pH 4.5-5.0).

The key feature of PDMPO is its dual-excitation and dual-emission spectrum. In a neutral environment, it can be excited around 329 nm to emit blue fluorescence at approximately 440 nm. In an acidic environment, a second excitation peak appears around 384 nm, leading to a strong yellow fluorescence emission at about 540 nm. This spectral shift allows for ratiometric imaging, where the ratio of the fluorescence intensities at the two emission wavelengths can be used to determine the precise pH of the organelle, minimizing artifacts related to probe concentration, photobleaching, and cell thickness.

Quantitative Data

The following tables summarize the key quantitative properties of LysoSensor™ PDMPO.

Table 1: Physicochemical and Spectral Properties of LysoSensor™ PDMPO

PropertyValueReference(s)
Molecular FormulaC₂₀H₂₂N₄O₃
Molecular Weight366.41 g/mol
pKa~4.2 - 4.47
Excitation Maxima~329 nm (neutral), ~384 nm (acidic)
Emission Maxima~440 nm (blue, neutral), ~540 nm (yellow, acidic)
Recommended SolventAnhydrous DMSO

Experimental Protocols

This section provides detailed methodologies for the use of LysoSensor™ PDMPO in live-cell imaging.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Dissolve LysoSensor™ PDMPO in anhydrous DMSO to a final concentration of 1 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark. The stock solution is stable for at least three months under these conditions.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature, protected from light. Dilute the stock solution in a suitable sterile buffer or serum-free cell culture medium to a final working concentration. The recommended starting concentration is at least 1 µM, with a typical range of 1-5 µM. Prepare the working solution immediately before use.

Staining Protocol for Adherent Cells
  • Cell Seeding: Grow adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluence (e.g., 30-60%).

  • Staining: Remove the culture medium and add the pre-warmed (37°C) LysoSensor™ PDMPO working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a short period, typically 1-5 minutes. Note: Longer incubation times may lead to an alkalizing effect on the lysosomes.

  • Washing: Remove the staining solution and gently wash the cells two to three times with a pre-warmed, suitable buffer such as PBS to remove unbound dye.

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filter sets for dual-emission ratiometric imaging.

Staining Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the suspension cells to obtain a cell pellet and discard the supernatant.

  • Staining: Gently resuspend the cells in the pre-warmed (37°C) LysoSensor™ PDMPO working solution.

  • Incubation: Incubate the cells at 37°C for 1-5 minutes.

  • Washing: Centrifuge the cells to pellet them, remove the staining solution, and resuspend the cells in fresh, pre-warmed medium or buffer. Repeat the wash step if necessary.

  • Imaging: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Data Acquisition and Analysis

For ratiometric pH measurements, acquire two fluorescence images, one for the blue emission (~440 nm) and one for the yellow emission (~540 nm), using an excitation wavelength of around 365 nm. The ratio of the yellow to blue fluorescence intensity can then be calculated on a pixel-by-pixel basis to generate a ratiometric image that reflects the pH of the acidic organelles. To obtain quantitative pH values, a calibration curve must be generated by treating stained cells with buffers of known pH in the presence of a protonophore like nigericin.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

experimental_workflow cluster_prep Solution Preparation cluster_staining Cell Staining cluster_imaging Data Acquisition cluster_analysis Data Analysis stock Prepare 1 mM PDMPO in DMSO (Stock) working Dilute to 1-5 µM in Medium (Working) stock->working add_dye Add Working Solution to Cells working->add_dye seed Seed Cells on Coverslip/Dish seed->add_dye incubate Incubate 1-5 min at 37°C add_dye->incubate wash Wash Cells 2-3x with PBS incubate->wash image Live-Cell Fluorescence Microscopy wash->image ratio Dual-Emission Ratiometric Imaging image->ratio quantify Quantify Lysosomal pH ratio->quantify calibrate Generate pH Calibration Curve calibrate->quantify

Caption: Experimental workflow for using LysoSensor™ PDMPO.

ph_fluorescence_relationship cluster_environment Cellular Environment cluster_pdmpo LysoSensor™ PDMPO State cluster_fluorescence Fluorescence Emission cytosol Cytosol (Neutral pH) pdmpo_neutral PDMPO (Neutral Form) cytosol->pdmpo_neutral Permeates Membrane lysosome Lysosome (Acidic pH) pdmpo_protonated PDMPO (Protonated Form) lysosome->pdmpo_protonated Protonation pdmpo_neutral->lysosome Accumulates in Acidic Organelles blue Blue Fluorescence (~440 nm) pdmpo_neutral->blue Exhibits yellow Yellow Fluorescence (~540 nm) pdmpo_protonated->yellow Exhibits

Caption: PDMPO's pH-dependent fluorescence mechanism.

autophagy_endocytosis_pathway cluster_pathways Cellular Degradation Pathways cluster_vesicles Vesicle Formation autophagy Autophagy (Intracellular Cargo) autophagosome Autophagosome autophagy->autophagosome endocytosis Endocytosis (Extracellular Cargo) endosome Endosome endocytosis->endosome autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion endolysosome Endolysosome (Degradation) endosome->endolysosome Fusion lysosome Lysosome (Acidic pH ~4.5-5.0) lysosome->autolysosome Fusion lysosome->endolysosome Fusion pdmpo LysoSensor™ PDMPO (Measures Lysosomal pH) pdmpo->lysosome Monitors pdmpo->autolysosome Monitors pdmpo->endolysosome Monitors

Caption: Role of lysosomes in autophagy and endocytosis.

Applications in Research and Drug Development

LysoSensor™ PDMPO is a versatile tool with broad applications:

  • Studying Lysosomal Function: Directly measure the pH of lysosomes and monitor their acidification, which is crucial for the activity of lysosomal enzymes.

  • Investigating Autophagy: Autophagy is a cellular degradation process that culminates in the fusion of autophagosomes with lysosomes. PDMPO can be used to monitor the acidification of autolysosomes, a key step in autophagic flux.

  • Analyzing Endocytosis: The endocytic pathway involves the uptake of extracellular material into endosomes, which mature and often fuse with lysosomes. PDMPO can be used to track the acidification of late endosomes and endolysosomes.

  • Drug Development: Many drugs target lysosomes or are metabolized within them. PDMPO can be used to assess the effects of novel compounds on lysosomal pH and function.

  • Disease Research: Lysosomal dysfunction is implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. PDMPO is a valuable tool for studying the role of lysosomes in these pathologies.

Conclusion

LysoSensor™ PDMPO is a powerful and reliable fluorescent probe for the study of acidic organelles. Its ratiometric properties allow for the quantitative and dynamic measurement of lysosomal pH in living cells. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively utilize PDMPO to gain deeper insights into the critical roles of acidic organelles in cellular health and disease.

References

LysoSensor PDMPO: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of LysoSensor PDMPO, a fluorescent probe for monitoring lysosomal pH. Detailed experimental protocols and visualizations are included to facilitate its effective use in research settings.

Core Properties of this compound

This compound, also known as PDMPO [2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole], is a fluorescent acidotropic probe that is widely used for measuring the pH of acidic organelles such as lysosomes.[1] Its unique spectral properties, characterized by pH-dependent dual-excitation and dual-emission, make it a valuable tool for ratiometric pH measurements in live cells.[2][3]

Chemical Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole
Molecular Formula C₂₀H₂₂N₄O₃
Molecular Weight 366.41 g/mol
SMILES O=C(NCCN(C)C)COC(C=C1)=CC=C1C2=CN=C(O2)C3=CC=NC=C3
Appearance White to off-white solid
pKa ~4.47[1]
Photostability Excellent[1]
Quantum Yield Not explicitly reported in the provided search results.
Extinction Coefficient Not explicitly reported in the provided search results.
Spectral Properties

This compound exhibits a distinct ratiometric response to changes in pH. In weakly acidic to neutral environments, it shows a predominant blue fluorescence. As the acidity of the environment increases (i.e., pH decreases), the fluorescence shifts to a more intense yellow emission. This dual-emission property allows for the ratiometric calculation of pH, which minimizes the influence of probe concentration, photobleaching, and instrumental variations.

Spectral PropertyWavelength (nm)
Excitation Maximum ~333-384 nm
Emission Maximum (Blue) ~440 nm (in less acidic environments)
Emission Maximum (Yellow) ~540 nm (in more acidic environments)

The underlying mechanism of PDMPO's function involves its accumulation in acidic organelles due to protonation. This protonation relieves the fluorescence quenching of the dye by its weakly basic side chain, leading to an increase in fluorescence intensity.

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solution (1 mM):

  • Dissolve 1 mg of this compound in 2.73 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. The stock solution is stable for at least three months under these conditions.

Working Solution (1-5 µM):

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature, protected from light.

  • Dilute the stock solution to the desired working concentration (typically 1-5 µM) in a suitable buffer or cell culture medium. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM stock solution to 1 mL of medium.

  • Prepare the working solution immediately before use.

Staining of Live Cells

For Adherent Cells:

  • Grow cells on coverslips or in glass-bottom dishes to the desired confluency (e.g., 50-70%).

  • Remove the culture medium and wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS).

  • Add the pre-warmed this compound working solution to the cells and incubate for 5-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Remove the loading solution and wash the cells twice with pre-warmed PBS or imaging buffer.

  • Proceed immediately to imaging.

For Suspension Cells:

  • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in the pre-warmed this compound working solution.

  • Incubate for 5-30 minutes at 37°C.

  • Centrifuge the cells to remove the loading solution and wash the pellet twice with pre-warmed PBS or imaging buffer.

  • Resuspend the cells in the desired buffer for analysis by fluorescence microscopy or flow cytometry.

In Situ pH Calibration

To obtain quantitative measurements of lysosomal pH, it is essential to perform an in situ calibration. This is typically achieved by using a combination of ionophores, such as nigericin and valinomycin, to equilibrate the intracellular pH with that of the extracellular buffer.

  • Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 7.0).

  • Add ionophores to the calibration buffers. A common combination is 10 µM nigericin and 10 µM valinomycin.

  • Stain the cells with this compound as described in section 2.2.

  • After staining, incubate the cells with each calibration buffer for at least 5 minutes to allow for pH equilibration.

  • Acquire fluorescence images or flow cytometry data for each calibration point, measuring the emission intensities at both the blue (~440 nm) and yellow (~540 nm) wavelengths.

  • Calculate the ratio of the yellow to blue fluorescence intensities for each pH value.

  • Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve.

  • This calibration curve can then be used to convert the fluorescence ratios from experimental samples into absolute pH values.

Flow Cytometry Analysis

This compound can be used to analyze lysosomal pH in a population of cells using flow cytometry.

  • Stain suspension cells or trypsinized adherent cells with this compound as described in section 2.2.

  • Resuspend the stained cells in a suitable buffer for flow cytometry analysis.

  • Excite the cells with a violet laser (e.g., 405 nm).

  • Collect the emission signals in two separate channels corresponding to the blue and yellow fluorescence of PDMPO (e.g., using 450/50 nm and 530/30 nm bandpass filters).

  • For quantitative analysis, perform an in situ pH calibration as described in section 2.3 and analyze the cell populations for each calibration point.

  • Calculate the ratio of the geometric mean fluorescence intensities of the yellow and blue channels for each sample.

  • Use the calibration curve to determine the average lysosomal pH of the cell population.

Visualizations

Experimental Workflow for Lysosomal pH Measurement

The following diagram illustrates a typical experimental workflow for measuring lysosomal pH using this compound.

G cluster_prep Preparation cluster_stain Cell Staining cluster_calib pH Calibration (Optional) cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare 1 mM PDMPO Stock in DMSO prep_work Dilute to 1-5 µM Working Solution prep_stock->prep_work stain_cells Incubate Cells with PDMPO (5-30 min) prep_work->stain_cells wash_cells Wash Cells to Remove Excess Dye stain_cells->wash_cells acquire_data Image (Microscopy) or Read (Flow Cytometry) wash_cells->acquire_data prep_calib Prepare Calibration Buffers (pH 4-7) with Ionophores equilibrate Equilibrate Stained Cells in Buffers prep_calib->equilibrate equilibrate->acquire_data calc_ratio Calculate Yellow/Blue Fluorescence Ratio acquire_data->calc_ratio gen_curve Generate pH Calibration Curve calc_ratio->gen_curve det_ph Determine Experimental pH gen_curve->det_ph

Caption: Experimental workflow for lysosomal pH measurement using this compound.

Role of Lysosomal pH in Autophagy

This diagram illustrates the process of autophagy and highlights the importance of lysosomal acidity, which can be monitored using this compound.

G cluster_autophagy Autophagy Pathway cluster_lysosome Lysosome initiation Initiation (Phagophore formation) elongation Elongation & Sequestration (Autophagosome formation) initiation->elongation maturation Maturation (Autophagosome-Lysosome Fusion) elongation->maturation degradation Degradation (Acidic Autolysosome) maturation->degradation lysosome Lysosome (Acidic pH ~4.5-5.0) maturation->lysosome Fusion pdmpo This compound (Monitors Lysosomal pH) degradation->pdmpo pH is critical for enzymatic activity lysosome->pdmpo Measures pH

Caption: The role of acidic lysosomal pH in the final stages of autophagy.

Lysosomal Sequestration in Multidrug Resistance

The following diagram depicts the mechanism of drug sequestration within lysosomes, a process contributing to multidrug resistance in cancer cells, which can be investigated using this compound to assess lysosomal function.

G cluster_lysosome Lysosome drug Hydrophobic Cationic Drug target Intracellular Target (e.g., DNA, Kinases) drug->target Therapeutic Effect lysosome Lysosome (Acidic Lumen) drug->lysosome Sequestration protonation Drug Protonation lysosome->protonation pdmpo This compound (Assesses Lysosomal pH & Integrity) lysosome->pdmpo Monitors Function trapping Drug Trapping protonation->trapping

Caption: Mechanism of lysosomal drug sequestration leading to multidrug resistance.

References

LysoSensor™ Yellow/Blue (PDMPO): A Technical Guide to Ratiometric pH Measurement in Acidic Organelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of LysoSensor™ Yellow/Blue (PDMPO), a fluorescent probe critical for the quantitative analysis of acidic organelles. We will delve into the unique fluorescence shift of PDMPO in acidic environments, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in research and drug development.

Introduction to LysoSensor™ Yellow/Blue (PDMPO)

LysoSensor™ Yellow/Blue DND-160, chemically known as 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole, is a fluorescent acidotropic probe.[1] It is a weak base that selectively accumulates in acidic organelles like lysosomes, endosomes, spermatozoa, and acrosomes as a result of protonation.[2][3] This accumulation, coupled with a unique pH-dependent fluorescence, makes PDMPO an invaluable tool for studying the pH of these cellular compartments.

The key feature of PDMPO is its dual-excitation and dual-emission properties, which are dependent on the pH of its environment.[1][4] In less acidic or neutral environments, it emits a blue fluorescence. As the acidity increases (i.e., the pH drops), the probe's fluorescence shifts to an intense yellow. This ratiometric capability allows for a more precise measurement of pH, as the ratio of the two emission intensities can be correlated to a specific pH value, minimizing the impact of probe concentration, photobleaching, and cell thickness.

Mechanism of Fluorescence Shift

The fluorescence of LysoSensor™ probes is typically quenched by a photoinduced electron transfer (PET) process involving a weak-base side chain. In an acidic environment, this side chain becomes protonated. This protonation inhibits the PET process, leading to a relief of fluorescence quenching and a subsequent increase in fluorescence intensity.

For PDMPO, this protonation also induces a significant shift in its emission spectrum. While the precise photophysical mechanism is complex, it involves changes in the electronic structure of the fluorophore upon protonation, leading to the observed shift from blue to yellow fluorescence. This dual-emission characteristic is particularly advantageous for ratiometric imaging.

Quantitative Data

The following tables summarize the key quantitative properties of LysoSensor™ Yellow/Blue (PDMPO).

PropertyValueReference
Chemical Name2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole
Molecular Weight366.41 g/mol
pKa~4.2 - 4.47
ConditionExcitation (nm)Emission (nm)Observed FluorescenceReference
Neutral/Weakly Acidic~329~440Blue
Acidic~384~540Yellow
Ratiometric Measurement~360450 and 550Ratio of 550/450 increases with decreasing pH

Experimental Protocols

Preparation of PDMPO Stock Solution
  • Reconstitution: Dissolve the lyophilized LysoSensor™ Yellow/Blue (PDMPO) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for at least three months under these conditions.

Staining of Live Cells
  • Working Solution Preparation: Immediately before use, dilute the 1 mM PDMPO stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Loading:

    • For adherent cells, remove the culture medium and add the PDMPO working solution.

    • For suspension cells, centrifuge the cells to form a pellet, remove the supernatant, and resuspend the cells in the PDMPO working solution.

  • Incubation: Incubate the cells for 1-5 minutes at 37°C. Longer incubation times may lead to an alkalizing effect on the lysosomes.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove the excess probe.

Ratiometric pH Measurement and Calibration

To accurately determine the lysosomal pH, a calibration curve must be generated. This involves equilibrating the intracellular and extracellular pH using ionophores like nigericin and valinomycin.

  • Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., from pH 4.0 to 7.5 using MES, HEPES, or other suitable buffer systems).

  • Ionophore Treatment: Add approximately 10 µM nigericin and 10 µM valinomycin to each calibration buffer.

  • Cell Treatment: After staining with PDMPO and washing, incubate the cells in each pH calibration buffer containing ionophores for at least 5 minutes to allow for pH equilibration.

  • Image Acquisition: Acquire fluorescence images of the cells in each calibration buffer using appropriate filter sets for the blue and yellow emission channels. For example, excite at ~360-405 nm and collect emissions at ~450 nm (blue) and ~550 nm (yellow/green).

  • Data Analysis:

    • Measure the mean fluorescence intensity in the regions of interest (lysosomes) for both the blue and yellow channels at each pH point.

    • Calculate the ratio of the yellow to blue (or 550 nm / 450 nm) fluorescence intensity.

    • Plot the fluorescence intensity ratio against the corresponding pH of the calibration buffer to generate a calibration curve.

    • The pH of the lysosomes in experimental cells can then be determined by measuring their fluorescence intensity ratio and interpolating the value from the calibration curve.

Visualization of Experimental Workflow and Ratiometric Principle

The following diagrams, generated using the DOT language, illustrate the key processes involved in using LysoSensor™ PDMPO.

G cluster_prep Probe Preparation cluster_cell Cell Staining cluster_imaging Imaging & Analysis cluster_calib pH Calibration (Optional but Recommended) prep1 Reconstitute PDMPO in DMSO (1 mM Stock) prep2 Dilute to 1-5 µM Working Solution in Medium prep1->prep2 cell1 Incubate Cells with PDMPO (1-5 min, 37°C) prep2->cell1 cell2 Wash Cells to Remove Excess Probe cell1->cell2 img1 Acquire Images at Blue (~450 nm) and Yellow (~540 nm) Wavelengths cell2->img1 img2 Calculate Ratio of Yellow/Blue Intensity img1->img2 calib2 Generate Calibration Curve (Ratio vs. pH) calib1 Treat Cells with Ionophores (Nigericin/Valinomycin) in Buffers of Known pH calib1->calib2 calib2->img2 Interpolate Lysosomal pH

Caption: Experimental workflow for lysosomal pH measurement using LysoSensor™ PDMPO.

G cluster_lysosome Lysosome cluster_emission Fluorescence Emission pdmpo_neutral PDMPO (Protonated) emission_yellow Yellow Fluorescence (~540 nm) pdmpo_neutral->emission_yellow pdmpo_acidic PDMPO (Deprotonated) emission_blue Blue Fluorescence (~440 nm) pdmpo_acidic->emission_blue ratio Ratio (Yellow/Blue) Increases emission_yellow->ratio emission_blue->ratio environment_acidic Acidic Environment (Low pH) environment_acidic->pdmpo_neutral environment_neutral Neutral/Weakly Acidic (Higher pH) environment_neutral->pdmpo_acidic

Caption: Principle of ratiometric pH sensing with LysoSensor™ PDMPO.

Applications in Drug Development and Research

The ability to accurately measure lysosomal pH is crucial in various research and drug development contexts.

  • Drug Discovery: Many drugs, particularly weak bases, accumulate in lysosomes. This sequestration can affect their efficacy and contribute to drug resistance. PDMPO can be used to study the effects of drug candidates on lysosomal pH and trafficking.

  • Disease Research: Aberrant lysosomal acidification is implicated in numerous diseases, including lysosomal storage disorders, neurodegenerative diseases like Alzheimer's, and certain cancers. PDMPO is a valuable tool for investigating the role of lysosomal pH in these pathologies.

  • Cell Biology: PDMPO can be used to study fundamental cellular processes such as endocytosis, autophagy, and lysosomal biogenesis.

  • Nanoparticle Trafficking: The probe can be used to determine the localization of nanoparticles within endosomes versus lysosomes by mapping the local pH of the compartments containing the nanoparticles.

References

The Accumulation of LysoSensor PDMPO in Live Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of LysoSensor™ Green DND-189 and LysoSensor™ Yellow/Blue (PDMPO) fluorescent probes for the study of lysosomal pH and function in live cells. This document details the mechanism of action, experimental protocols, and data interpretation, with a focus on applications in key research areas such as autophagy, endocytosis, and neurodegenerative diseases.

Introduction to LysoSensor Probes

LysoSensor™ probes are a class of fluorescent dyes designed to specifically accumulate in acidic organelles, primarily lysosomes, in live cells. These probes are weak bases that are freely permeable to cell membranes in their neutral state. Upon entering an acidic compartment, such as the lysosome (with a pH of approximately 4.5-5.0), the probes become protonated. This protonation traps the dye within the organelle and, in the case of LysoSensor probes, leads to a significant increase in fluorescence intensity. This acidotropic accumulation mechanism allows for the selective labeling and tracking of lysosomes and other acidic vesicles.

LysoSensor Green DND-189 exhibits a pH-dependent increase in fluorescence intensity, with its fluorescence being minimal at neutral pH and increasing significantly in acidic environments. It is a valuable tool for identifying and tracking acidic organelles.

LysoSensor Yellow/Blue DND-160 (PDMPO) is a ratiometric pH indicator. It exhibits dual-excitation and dual-emission spectra that are dependent on the surrounding pH. In more acidic environments, the probe predominantly emits yellow fluorescence, while in less acidic or neutral environments, it emits blue fluorescence. This ratiometric property allows for a more quantitative measurement of lysosomal pH by taking the ratio of the fluorescence intensities at the two emission wavelengths, which minimizes the effects of probe concentration, photobleaching, and cell thickness.

Mechanism of Action and Accumulation

The accumulation of LysoSensor probes in lysosomes is a dynamic process driven by the pH gradient between the neutral cytoplasm and the acidic lysosomal lumen.

cluster_extracellular Extracellular/Cytoplasm (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.0) Probe_neutral LysoSensor Probe (Neutral, Cell-Permeant) Probe_protonated LysoSensor Probe-H+ (Protonated, Trapped, Fluorescent) Probe_neutral->Probe_protonated Diffusion & Protonation VATPase V-ATPase Proton Pump H_in H+ VATPase->H_in ATP ADP+Pi H_out H+

Mechanism of LysoSensor Probe Accumulation.

As depicted in the diagram, the neutral form of the LysoSensor probe freely diffuses across the cell and lysosomal membranes. Inside the acidic lumen of the lysosome, which is maintained by the V-ATPase proton pump, the probe becomes protonated. This charged form is membrane-impermeant and is thus trapped within the lysosome, leading to its accumulation and a corresponding increase in fluorescence.

Quantitative Data and Spectral Properties

The selection of a LysoSensor probe depends on the specific experimental requirements, such as the desired emission wavelength and the need for ratiometric measurements. The key quantitative properties of LysoSensor Green DND-189 and PDMPO are summarized below.

PropertyLysoSensor Green DND-189LysoSensor Yellow/Blue (PDMPO)
pKa ~5.2[1]~4.2[2]
Excitation (Ex) 443 nm[1]Dual Ex: ~329 nm and ~384 nm
Emission (Em) 505 nm[1]Dual Em: ~440 nm (blue) and ~540 nm (yellow)
Appearance in Acidic Organelles Green FluorescenceYellow Fluorescence
Appearance in Neutral Organelles Very Dim FluorescenceBlue Fluorescence
Ratiometric NoYes
Supplied as 1 mM stock in anhydrous DMSO[3]1 mM stock in anhydrous DMSO

Experimental Protocols

The following are generalized protocols for using LysoSensor Green DND-189 and PDMPO in live cells. It is crucial to optimize these protocols for specific cell types and experimental conditions.

General Staining Protocol for Adherent Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Working Solution Preparation: Dilute the 1 mM LysoSensor stock solution in pre-warmed (37°C) cell culture medium to a final working concentration. A typical starting concentration is 1 µM.

  • Cell Staining: Remove the culture medium from the cells and add the LysoSensor working solution. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or phosphate-buffered saline (PBS).

  • Imaging: Image the stained cells immediately using a fluorescence microscope equipped with the appropriate filter sets.

Ratiometric pH Measurement with LysoSensor PDMPO

For quantitative pH measurements using PDMPO, a calibration curve must be generated.

  • Staining: Stain cells with this compound as described above.

  • Calibration Buffer Preparation: Prepare a series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0). These buffers should contain ionophores such as nigericin (10 µM) and valinomycin (10 µM) to equilibrate the intracellular and extracellular pH.

  • Calibration: Replace the medium of the stained cells with the calibration buffers and incubate for 5-10 minutes.

  • Image Acquisition: Acquire images of the cells in each calibration buffer, capturing both the blue and yellow emission channels.

  • Data Analysis: Measure the fluorescence intensity in both channels for individual lysosomes. Calculate the ratio of the yellow to blue fluorescence intensity for each pH value.

  • Standard Curve Generation: Plot the fluorescence intensity ratio against the corresponding pH values to generate a standard curve.

  • Experimental pH Determination: Acquire ratiometric images of your experimental samples and use the standard curve to determine the lysosomal pH.

cluster_workflow Ratiometric pH Measurement Workflow Start Start Stain Stain cells with This compound Start->Stain Prepare_Buffers Prepare calibration buffers (known pH + ionophores) Stain->Prepare_Buffers Calibrate Incubate cells in calibration buffers Stain->Calibrate Prepare_Buffers->Calibrate Image_Calibration Acquire dual-emission images for each pH Calibrate->Image_Calibration Analyze_Calibration Calculate Yellow/Blue intensity ratio Image_Calibration->Analyze_Calibration Generate_Curve Generate pH standard curve Analyze_Calibration->Generate_Curve Determine_pH Determine lysosomal pH using standard curve Generate_Curve->Determine_pH Image_Experiment Acquire dual-emission images of experimental samples Analyze_Experiment Calculate Yellow/Blue intensity ratio Image_Experiment->Analyze_Experiment Analyze_Experiment->Determine_pH End End Determine_pH->End

Workflow for Ratiometric Lysosomal pH Measurement.

Applications in Cellular Research and Drug Development

LysoSensor probes are powerful tools for investigating a variety of cellular processes where lysosomal function is critical.

Autophagy

Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the cargo. The acidic environment of the lysosome is essential for the activity of the degradative enzymes. LysoSensor probes can be used to monitor the acidification of autolysosomes, a key step in the autophagic process. For instance, the inhibition of the mTORC1 signaling pathway, a master regulator of autophagy, can lead to an increase in lysosomal acidification, which can be quantified using this compound.

cluster_autophagy Autophagy Signaling and Lysosomal Acidification Nutrient_Deprivation Nutrient Deprivation/ mTORC1 Inhibition mTORC1 mTORC1 (inactive) Nutrient_Deprivation->mTORC1 ULK1_Complex ULK1 Complex (active) mTORC1->ULK1_Complex Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Autolysosome_Formation Autolysosome Formation Autophagosome_Formation->Autolysosome_Formation Acidification Increased Lysosomal Acidification (Measured by LysoSensor) Autolysosome_Formation->Acidification Lysosome Lysosome Lysosome->Autolysosome_Formation

Monitoring Autophagy via Lysosomal Acidification.
Endocytosis

Endocytosis is the process by which cells internalize molecules and particles from the extracellular environment. This process involves the formation of endosomes, which mature and eventually fuse with lysosomes. During this maturation process, the luminal pH of the endocytic vesicles progressively decreases. LysoSensor probes, particularly dextran-conjugated versions of LysoSensor Yellow/Blue, can be used to trace the endocytic pathway and monitor the pH changes during endosome maturation and fusion with lysosomes.

Drug Development and Toxicology

Many pharmaceutical compounds, particularly those that are weakly basic, can accumulate in lysosomes and disrupt their function. This can lead to drug-induced lysosomal dysfunction, which is a concern in drug development. LysoSensor probes can be employed to screen for compounds that alter lysosomal pH and to study the mechanisms of drug-induced lysosomal toxicity. For example, some drugs may cause lysosomal membrane permeabilization, leading to a loss of the pH gradient, which can be detected as a decrease in LysoSensor fluorescence.

Neurodegenerative Diseases

Lysosomal dysfunction is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In these conditions, the accumulation of misfolded proteins and damaged organelles can overwhelm the lysosomal degradation capacity, leading to lysosomal stress and altered pH. LysoSensor probes can be used in cellular models of these diseases to investigate the extent of lysosomal dysfunction and to test the efficacy of therapeutic interventions aimed at restoring lysosomal function.

Conclusion

LysoSensor Green DND-189 and LysoSensor Yellow/Blue (PDMPO) are indispensable tools for the study of lysosomal biology in live cells. Their ability to selectively accumulate in acidic organelles and report on the luminal pH provides valuable insights into a wide range of cellular processes. The detailed protocols and application examples provided in this guide are intended to assist researchers, scientists, and drug development professionals in effectively utilizing these powerful fluorescent probes to advance their research. As our understanding of the central role of lysosomes in health and disease continues to grow, the importance of tools like LysoSensor probes will undoubtedly increase.

References

LysoSensor™ PDMPO: A Technical Guide for Cellular Biology Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

LysoSensor™ Yellow/Blue DND-160, commonly referred to as PDMPO, is a fluorescent acidotropic probe invaluable for the study of acidic organelles in live cells, such as lysosomes and endosomes.[1][2][3] As a weak base, it freely permeates cell membranes and accumulates in compartments with low internal pH through protonation.[2][3] This protonation event also triggers a pH-dependent shift in its fluorescence, making it a powerful ratiometric indicator for monitoring lysosomal pH dynamics. PDMPO exhibits dual-excitation and dual-emission spectral peaks; in less acidic environments, it fluoresces blue, while in more acidic organelles, the fluorescence shifts to yellow. This unique characteristic allows for the quantitative analysis of lysosomal pH through ratio imaging.

Mechanism of Action

PDMPO's utility as a lysosomal pH probe is rooted in its chemical nature as a weak base. In the neutral pH of the cytoplasm, PDMPO remains largely unprotonated and is freely permeable to cellular membranes. Upon encountering the acidic lumen of lysosomes (typically pH 4.5-5.0), the probe becomes protonated. This protonation not only traps PDMPO within the organelle but also alters its electronic structure, leading to a significant change in its fluorescence properties. This pH-dependent fluorescence shift is the basis for its use in ratiometric pH measurements.

cluster_cell Cell cluster_pdmpo_outside Cytoplasm Cytoplasm (Neutral pH) Lysosome Lysosome (Acidic pH) PDMPO_in_lyso PDMPO (Protonated) Yellow Fluorescence PDMPO_out PDMPO (Unprotonated) PDMPO_in_cyto PDMPO (Unprotonated) PDMPO_out->PDMPO_in_cyto Membrane Permeation PDMPO_in_cyto->Lysosome Accumulation Blue_Fluorescence Blue Fluorescence PDMPO_in_cyto->Blue_Fluorescence Fluoresces in Less Acidic Environment

Caption: Mechanism of LysoSensor™ PDMPO accumulation and fluorescence shift in a live cell.

Quantitative Data

The spectral and physicochemical properties of LysoSensor™ PDMPO are summarized below. This data is crucial for designing and executing experiments, as well as for data analysis.

PropertyValueReference(s)
Molecular FormulaC₂₀H₂₂N₄O₃
Molecular Weight366.41 g/mol
pKa~4.2 - 4.5
Excitation (Neutral pH)~329 nm
Emission (Neutral pH)~440 nm (Blue)
Excitation (Acidic pH)~384 nm
Emission (Acidic pH)~540 nm (Yellow)
Solvent for StockAnhydrous DMSO

Experimental Protocols

The following protocols provide a general guideline for using LysoSensor™ PDMPO to label and analyze acidic organelles in live cells. Optimization may be required for specific cell types and experimental conditions.

Stock Solution Preparation
  • Prepare a 1 mM stock solution of LysoSensor™ PDMPO by dissolving the powder in anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least three months under these conditions.

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile coverslips or in a glass-bottom dish to a confluence of 30-60%.

  • Prepare a working solution of LysoSensor™ PDMPO by diluting the 1 mM stock solution in serum-free medium or a suitable buffer (e.g., PBS) to a final concentration of at least 1 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Remove the culture medium from the cells and wash once with pre-warmed (37°C) medium or buffer.

  • Add the PDMPO working solution to the cells and incubate for 1-5 minutes at 37°C, protected from light. Note: Longer incubation times can lead to an "alkalizing effect" on the lysosomes.

  • Remove the staining solution and wash the cells two to three times with pre-warmed medium or buffer to remove any unbound dye.

  • The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Harvest suspension cells by centrifugation at a low speed (e.g., 1000g for 5 minutes).

  • Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or buffer containing the desired concentration of LysoSensor™ PDMPO (typically starting at 1 µM).

  • Incubate the cells for 1-5 minutes at 37°C, protected from light.

  • Centrifuge the cells again to pellet them and remove the supernatant containing the staining solution.

  • Wash the cell pellet by resuspending in fresh, pre-warmed medium or buffer and centrifuging again. Repeat this wash step two to three times.

  • After the final wash, resuspend the cells in fresh medium or buffer for analysis by fluorescence microscopy or flow cytometry.

cluster_prep Preparation cluster_staining Staining cluster_adherent_workflow cluster_suspension_workflow cluster_analysis Analysis Stock Prepare 1 mM PDMPO Stock in DMSO Working Dilute Stock to 1 µM in Serum-Free Medium Stock->Working Adherent Adherent Cells Suspension Suspension Cells Add_Working_Adherent Add Working Solution to Cells Adherent->Add_Working_Adherent Resuspend Resuspend Cells in Working Solution Suspension->Resuspend Incubate_Adherent Incubate 1-5 min at 37°C Add_Working_Adherent->Incubate_Adherent Wash_Adherent Wash 2-3x Incubate_Adherent->Wash_Adherent Imaging Fluorescence Microscopy Wash_Adherent->Imaging Incubate_Suspension Incubate 1-5 min at 37°C Resuspend->Incubate_Suspension Wash_Suspension Wash 2-3x by Centrifugation Incubate_Suspension->Wash_Suspension Wash_Suspension->Imaging Flow Flow Cytometry Wash_Suspension->Flow

Caption: General experimental workflow for staining live cells with LysoSensor™ PDMPO.

Applications in Cell Biology and Drug Development

LysoSensor™ PDMPO is a versatile tool with numerous applications in fundamental cell biology research and preclinical drug development.

  • Monitoring Lysosomal pH: Its ratiometric nature allows for the precise measurement of lysosomal pH and the detection of pH fluctuations in response to various stimuli or drug treatments.

  • Studying Lysosomal Storage Diseases: Functional defects in lysosomes are linked to a group of genetic disorders known as lysosomal storage diseases (LSDs). PDMPO can be used to investigate aberrations in lysosomal acidification associated with these diseases.

  • Investigating Autophagy and Endocytosis: The endocytic and autophagic pathways converge at the lysosome. PDMPO can be used to study the acidification of autolysosomes and the trafficking of endocytosed material.

  • Drug Development: Many therapeutic compounds can alter lysosomal function. PDMPO is a valuable tool for screening compound libraries to identify drugs that impact lysosomal pH and for elucidating the mechanism of action of lysosomotropic drugs.

Conclusion

LysoSensor™ PDMPO is a robust and reliable fluorescent probe for the study of lysosomal pH in live cells. Its unique dual-emission properties enable ratiometric imaging, providing quantitative insights into the dynamics of this critical organelle. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists seeking to employ this powerful tool in their studies of cellular function and disease.

References

Methodological & Application

LysoSensor™ PDMPO: A Detailed Protocol for Live Cell Imaging and Analysis of Lysosomal pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, recycling, and signaling pathways. The acidic internal pH of lysosomes (typically 4.5-5.0) is crucial for the optimal activity of lysosomal enzymes. Dysregulation of lysosomal pH is implicated in various pathologies, including lysosomal storage diseases, neurodegenerative disorders, and cancer. Therefore, the ability to accurately measure and monitor lysosomal pH in living cells is of paramount importance in both basic research and drug discovery.

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes.[1][2][3] PDMPO is a ratiometric pH indicator, exhibiting a pH-dependent shift in its fluorescence emission spectrum, making it a powerful tool for quantitative measurements of lysosomal pH.[1][3] In less acidic environments, PDMPO emits blue fluorescence, which shifts to a longer wavelength (yellow) in more acidic compartments. This ratiometric capability allows for pH measurements that are independent of probe concentration, path length, and instrument settings, providing a robust and reliable method for studying lysosomal function.

This application note provides a comprehensive protocol for the use of LysoSensor™ PDMPO in live cell imaging, including detailed methodologies for cell staining, ratiometric pH calibration, and data analysis. Additionally, we present a framework for adapting this protocol for high-throughput screening applications in drug discovery.

Principle of the Assay

LysoSensor™ PDMPO is a weakly basic amine that freely crosses cell membranes in its neutral state. Upon entering acidic organelles, the probe becomes protonated and accumulates. This protonation also leads to a change in the probe's fluorescence properties. PDMPO exhibits dual excitation and dual emission peaks that are pH-dependent. By capturing the fluorescence intensity at two different emission wavelengths and calculating their ratio, the pH of the lysosomal lumen can be accurately determined. Specifically, the ratio of the yellow fluorescence intensity to the blue fluorescence intensity increases as the pH becomes more acidic.

Quantitative Data Summary

ParameterValueReference
pKa ~4.47
Stock Solution Concentration 1 mM in anhydrous DMSO
Working Concentration 1 - 5 µM in culture medium
Incubation Time 1 - 5 minutes at 37°C
Excitation Wavelength (Ratiometric) ~360 nm or ~330/385 nm
Emission Wavelengths (Ratiometric) ~450 nm (Blue) and ~550 nm (Yellow)

Signaling Pathway and Experimental Workflow

Mechanism of LysoSensor™ PDMPO Action

Mechanism of LysoSensor PDMPO Action cluster_cell Living Cell cluster_lysosome Lysosome Cell_Membrane Cell Membrane Cytosol Cytosol (Neutral pH) Lysosome_Lumen Lumen (Acidic pH) PDMPO_ext This compound (Neutral Form) PDMPO_cyto PDMPO (Neutral Form) PDMPO_ext->PDMPO_cyto Passive Diffusion PDMPO_lyso PDMPO (Protonated Form) PDMPO_cyto->PDMPO_lyso Accumulation & Protonation Blue_Fluorescence Blue Fluorescence (~450 nm) PDMPO_cyto->Blue_Fluorescence Yellow_Fluorescence Yellow Fluorescence (~550 nm) PDMPO_lyso->Yellow_Fluorescence

Caption: Mechanism of LysoSensor™ PDMPO accumulation and fluorescence shift in acidic lysosomes.

Experimental Workflow for Live Cell Imaging

Experimental Workflow for PDMPO Live Cell Imaging Cell_Culture 1. Culture Cells on Coverslips or Imaging Dishes Prepare_Working_Solution 2. Prepare this compound Working Solution (1-5 µM) Cell_Culture->Prepare_Working_Solution Staining 3. Incubate Cells with Working Solution (1-5 min, 37°C) Prepare_Working_Solution->Staining Wash 4. Wash Cells with PBS or Imaging Buffer Staining->Wash Image_Acquisition 5. Acquire Images using a Fluorescence Microscope Wash->Image_Acquisition Ratiometric_Analysis 6. Perform Ratiometric Analysis (Yellow/Blue Intensity Ratio) Image_Acquisition->Ratiometric_Analysis pH_Calibration 7. (Optional) Perform pH Calibration Ratiometric_Analysis->pH_Calibration

Caption: Step-by-step workflow for LysoSensor™ PDMPO live cell imaging and analysis.

Experimental Protocols

Materials
  • LysoSensor™ Yellow/Blue PDMPO (1 mM stock solution in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest

  • Imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

  • For pH calibration:

    • MES buffer (for pH 4.0-6.5)

    • HEPES buffer (for pH 7.0-7.5)

    • Nigericin (10 mM stock in ethanol)

    • Valinomycin (10 mM stock in ethanol)

Protocol 1: Live Cell Staining and Imaging
  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency (typically 50-70%).

  • Working Solution Preparation: On the day of the experiment, thaw the 1 mM LysoSensor™ PDMPO stock solution and dilute it to a final working concentration of 1-5 µM in pre-warmed (37°C) live-cell imaging medium. Protect the working solution from light.

  • Cell Staining: Remove the culture medium from the cells and add the pre-warmed LysoSensor™ PDMPO working solution. Incubate the cells for 1-5 minutes at 37°C in a CO2 incubator. Note: Longer incubation times may lead to an alkalinizing effect on the lysosomes.

  • Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped for live-cell imaging (37°C and 5% CO2).

    • Ratiometric Imaging: Acquire two images sequentially.

      • Excitation: Use an excitation wavelength of approximately 360 nm. Alternatively, for dual excitation, use wavelengths around 330 nm and 385 nm.

      • Emission: Collect emission at approximately 450 nm (blue channel) and 550 nm (yellow channel).

    • It is crucial to use appropriate filter sets to minimize bleed-through between the two emission channels.

Protocol 2: In Situ pH Calibration

To convert the fluorescence intensity ratios to absolute pH values, a calibration curve must be generated. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

  • Prepare Calibration Buffers: Prepare a series of buffers with known pH values (e.g., in 0.5 pH unit increments from pH 4.0 to 7.5) using MES and HEPES buffers.

  • Add Ionophores: Just before use, add nigericin (final concentration 10 µM) and valinomycin (final concentration 10 µM) to each calibration buffer. These ionophores will clamp the intracellular pH to the pH of the external buffer.

  • Stain Cells: Stain the cells with LysoSensor™ PDMPO as described in Protocol 1.

  • Equilibration and Imaging:

    • Remove the staining solution and wash the cells once with the most alkaline calibration buffer (e.g., pH 7.5).

    • Incubate the cells in the same buffer for 5 minutes to allow for pH equilibration.

    • Acquire images in both the blue and yellow channels.

    • Repeat the wash and incubation steps for each calibration buffer, moving from alkaline to acidic pH.

  • Data Analysis:

    • For each pH value, measure the average fluorescence intensity in the blue and yellow channels from multiple cells or regions of interest (lysosomes).

    • Calculate the ratio of the yellow to blue fluorescence intensity.

    • Plot the yellow/blue intensity ratio as a function of pH to generate a calibration curve.

    • Fit the data to a sigmoidal function to determine the relationship between the fluorescence ratio and pH.

Data Presentation

pHAverage Blue Fluorescence Intensity (a.u.)Average Yellow Fluorescence Intensity (a.u.)Yellow/Blue Ratio
4.0
4.5
5.0
5.5
6.0
6.5
7.0
7.5

This table should be populated with experimental data.

Application in High-Throughput Screening (HTS) for Drug Discovery

LysoSensor™ PDMPO can be adapted for HTS to screen for compounds that modulate lysosomal pH. This is particularly relevant for identifying potential therapeutics for diseases associated with lysosomal dysfunction.

HTS Assay Workflow

HTS Assay Workflow using this compound Seed_Cells 1. Seed Cells in Microplates (e.g., 384-well) Compound_Addition 2. Add Test Compounds and Controls Seed_Cells->Compound_Addition Incubate 3. Incubate for a Defined Period Compound_Addition->Incubate Stain 4. Add this compound Working Solution Incubate->Stain Short_Incubation 5. Short Incubation (1-5 min) Stain->Short_Incubation Read_Plate 6. Read Fluorescence Intensity on a Plate Reader Short_Incubation->Read_Plate Analyze_Data 7. Calculate Ratios and Identify Hits Read_Plate->Analyze_Data

Caption: High-throughput screening workflow for identifying modulators of lysosomal pH.

HTS Protocol Outline
  • Cell Seeding: Seed cells in a 96- or 384-well microplate at an appropriate density.

  • Compound Treatment: Add test compounds from a chemical library to the wells. Include appropriate controls (e.g., vehicle control, known lysosomotropic agents like chloroquine).

  • Incubation: Incubate the cells with the compounds for the desired duration.

  • Staining: Add LysoSensor™ PDMPO working solution to each well and incubate for a short period (1-5 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity in the blue (~450 nm) and yellow (~550 nm) channels using a microplate reader with appropriate filter sets.

  • Data Analysis: Calculate the ratio of yellow to blue fluorescence for each well. Identify "hits" as compounds that cause a significant change in the fluorescence ratio compared to the vehicle control.

Conclusion

LysoSensor™ PDMPO is a valuable tool for the quantitative analysis of lysosomal pH in live cells. Its ratiometric properties provide a robust and reliable method for studying lysosomal function in health and disease. The protocols outlined in this application note provide a comprehensive guide for researchers and drug development professionals to effectively utilize this probe in their studies, from basic cell biology to high-throughput screening for novel therapeutics. Careful attention to the experimental details, particularly incubation times and proper calibration, will ensure the acquisition of high-quality, reproducible data.

References

LysoSensor™ PDMPO Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a fluorescent acidotropic probe used to investigate the pH of acidic organelles, such as lysosomes, in live cells.[1][2] As a weak base, it freely permeates the cell membrane and accumulates in acidic compartments through protonation.[3][4] This protonation relieves the dye's fluorescence quenching, leading to a pH-dependent increase in fluorescence intensity.[3]

A key feature of PDMPO is its dual-excitation and dual-emission properties, which are pH-dependent. In less acidic or neutral environments, the probe emits blue fluorescence, while in more acidic organelles like lysosomes, the fluorescence shifts to yellow. This ratiometric capability allows for the quantitative measurement of lysosomal pH by analyzing the ratio of the two emission intensities. This probe is a valuable tool for studying lysosomal biogenesis and function, as well as cellular processes involving acidic organelles.

Quantitative Data Summary

The following table summarizes the key spectral properties and recommended experimental parameters for LysoSensor™ PDMPO.

ParameterValueNotes
pKa ~4.47–5.2The pH at which the probe is 50% protonated.
Excitation Wavelengths 329 nm / 384 nmpH-dependent dual-excitation peaks.
Emission Wavelengths 440 nm (Blue) / 540 nm (Yellow)In weakly acidic organelles, it emits blue fluorescence, shifting to yellow in more acidic lysosomes.
Stock Solution Conc. 1 mM in anhydrous DMSOStore at -20°C, protected from light. Stable for at least three months.
Working Concentration 1–5 µMThe optimal concentration may vary depending on the cell type.
Incubation Time 1–5 minutesLonger incubation times may have an alkalinizing effect on lysosomes.

Experimental Protocols

Reagent Preparation
  • PDMPO Stock Solution (1 mM): Dissolve the lyophilized PDMPO in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light. Before use, warm the stock solution to room temperature.

  • PDMPO Working Solution (1–5 µM): On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., add 1 µL of 1 mM stock to 1 mL of medium for a 1 µM working solution). Prepare this solution immediately before use.

Protocol 1: Staining of Live Adherent Cells

This protocol is suitable for cells grown on coverslips or in culture dishes.

  • Cell Seeding: Seed adherent cells on coverslips or in an appropriate imaging dish to reach 30-60% confluency on the day of the experiment.

  • Staining: Remove the culture medium and add the pre-warmed PDMPO working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 1-5 minutes. It is critical to keep incubation times short to avoid potential alkalinizing effects of the probe.

  • Washing: Gently remove the staining solution and wash the cells twice with pre-warmed culture medium or 1X PBS.

  • Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for blue and yellow/green fluorescence. Maintain the cells at 37°C and 5% CO₂ during imaging.

Protocol 2: Staining of Live Suspension Cells
  • Cell Preparation: Centrifuge the suspension cells to obtain a pellet and aspirate the supernatant.

  • Resuspension and Staining: Gently resuspend the cell pellet in the pre-warmed (37°C) PDMPO working solution.

  • Incubation: Incubate the cells under their normal growth conditions for 1-5 minutes.

  • Washing: Centrifuge the cells, remove the staining solution, and resuspend the cells in fresh, pre-warmed medium for observation.

  • Imaging: Transfer the cells to a suitable imaging chamber and proceed with fluorescence microscopy.

Protocol 3: Fixed-Cell Staining (Post-Live Staining)

While PDMPO is primarily used for live-cell imaging, a post-staining fixation protocol can be used for endpoint assays.

  • Live-Cell Staining: Follow steps 1-3 of the "Staining of Live Adherent Cells" protocol.

  • Washing: Discard the staining solution and gently wash the cells three times with ice-cold PBS.

  • Fixation: Add 4% paraformaldehyde (PFA) and incubate at room temperature in the dark for 15 minutes.

  • Final Washes: Discard the PFA and wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a slide using a suitable mounting medium. The stained and fixed cells can be stored at 4°C, protected from light.

Visualizations

Mechanism of Action

G cluster_cell Cell cluster_lysosome Acidic Lysosome (pH ~4.5) PDMPO_H PDMPO-H+ (Protonated) Yellow_Fluorescence Yellow Fluorescence (Em: ~540 nm) PDMPO_H->Yellow_Fluorescence Fluorescence in Acidic pH PDMPO_neutral PDMPO (Neutral) PDMPO_neutral->PDMPO_H Protonation in Acidic Environment Blue_Fluorescence Blue Fluorescence (Em: ~440 nm) PDMPO_neutral->Blue_Fluorescence Fluorescence in Neutral/Weakly Acidic pH Cytosol Cytosol (pH ~7.2) Extracellular Extracellular PDMPO Extracellular->PDMPO_neutral Membrane Permeation

Caption: Mechanism of LysoSensor™ PDMPO action in a live cell.

Experimental Workflow for Live-Cell Imaging

G Start Seed Cells on Coverslip/Dish Prepare Prepare 1-5 µM PDMPO Working Solution in Pre-warmed Medium Start->Prepare Remove_Medium Remove Culture Medium Prepare->Remove_Medium Add_Stain Add PDMPO Working Solution Remove_Medium->Add_Stain Incubate Incubate at 37°C for 1-5 minutes Add_Stain->Incubate Wash Wash Cells Twice with Pre-warmed Medium/PBS Incubate->Wash Image Live-Cell Imaging (Fluorescence Microscopy) Wash->Image Analyze Image Analysis (Ratiometric Measurement) Image->Analyze

Caption: Step-by-step workflow for PDMPO staining of live adherent cells.

References

Application Notes and Protocols for LysoSensor™ PDMPO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSensor™ PDMPO is a ratiometric fluorescent probe that is extensively utilized for the quantitative analysis of lysosomal pH in live cells. As an acidotropic probe, it selectively accumulates in acidic organelles, primarily lysosomes. Its unique spectral properties, characterized by pH-dependent dual-excitation and dual-emission, make it a powerful tool for investigating lysosomal function and cellular processes such as autophagy, endocytosis, and drug-induced lysosomotropism. In acidic environments, LysoSensor™ PDMPO exhibits a shift in its fluorescence emission from blue to yellow, allowing for the ratiometric determination of pH, which minimizes the influence of factors like probe concentration and instrumental settings.[1][2][3] This document provides detailed application notes and protocols for the use of LysoSensor™ PDMPO in flow cytometry.

Principle of Action

LysoSensor™ PDMPO is a weakly basic amine that freely permeates the cell membrane in its neutral state. Upon entering acidic organelles, the probe becomes protonated and trapped, leading to its accumulation. The fluorescence of LysoSensor™ PDMPO is intrinsically sensitive to the surrounding pH. In less acidic environments (higher pH), the probe emits blue fluorescence, while in more acidic compartments (lower pH), its emission spectrum shifts to yellow.[4][5] This ratiometric shift allows for a quantitative measurement of lysosomal pH by calculating the ratio of the fluorescence intensities in the yellow and blue channels.

cluster_cell Live Cell cluster_pdmpo Cell_Membrane Cytosol Cytosol (Neutral pH) Lysosome Lysosome (Acidic pH) Cytosol->Lysosome Accumulates in acidic organelle Blue_Fluorescence Blue_Fluorescence Cytosol->Blue_Fluorescence Blue Fluorescence (Em: ~440 nm) Yellow_Fluorescence Yellow_Fluorescence Lysosome->Yellow_Fluorescence Yellow Fluorescence (Em: ~540 nm) PDMPO_neutral LysoSensor PDMPO (Neutral) PDMPO_neutral->Cytosol Enters Cell PDMPO_protonated This compound (Protonated) PDMPO_neutral->PDMPO_protonated Protonation in acidic pH PDMPO_protonated->Lysosome

Mechanism of LysoSensor™ PDMPO Action

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
LysoSensor™ PDMPOThermo Fisher ScientificL7533
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855
Phosphate-buffered saline (PBS), pH 7.4Gibco10010023
Cell culture medium (e.g., DMEM, RPMI-1640)GibcoVarious
Fetal Bovine Serum (FBS)GibcoVarious
Nigericin sodium saltSigma-AldrichN7143
Monensin sodium saltSigma-AldrichM5273
MES hydrateSigma-AldrichM8250
HEPESSigma-AldrichH3375
Flow cytometry tubesFalcon352052

Stock Solution Preparation

  • 1 mM LysoSensor™ PDMPO Stock Solution: Dissolve 50 µg of LysoSensor™ PDMPO in 136 µL of anhydrous DMSO to obtain a 1 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The stock solution is stable for several months when stored properly.

Experimental Protocols

Protocol 1: Staining of Suspension Cells for Flow Cytometry

Start Start Harvest_Cells Harvest Suspension Cells Start->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in pre-warmed medium Wash_Cells->Resuspend_Cells Add_PDMPO Add LysoSensor™ PDMPO (1 µM final) Resuspend_Cells->Add_PDMPO Incubate Incubate for 1-5 min at 37°C Add_PDMPO->Incubate Wash_Again Wash with PBS Incubate->Wash_Again Resuspend_for_FCM Resuspend in PBS for analysis Wash_Again->Resuspend_for_FCM Analyze Analyze on Flow Cytometer Resuspend_for_FCM->Analyze

Workflow for Staining Suspension Cells
  • Cell Preparation: Harvest suspension cells by centrifugation at 300-400 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1X PBS.

  • Resuspension: Resuspend the cells in pre-warmed (37°C) complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add LysoSensor™ PDMPO to a final concentration of 1 µM. The optimal concentration may vary depending on the cell type and should be determined empirically (a range of 0.5-5 µM can be tested).

  • Incubation: Incubate the cells for a short period of 1-5 minutes at 37°C, protected from light. Note: Longer incubation times can lead to lysosomal alkalinization and should be avoided.

  • Final Wash: After incubation, wash the cells once with 1X PBS.

  • Analysis: Resuspend the cells in 1X PBS and analyze immediately on a flow cytometer.

Protocol 2: Staining of Adherent Cells for Flow Cytometry
  • Cell Culture: Culture adherent cells in appropriate vessels until they reach the desired confluency.

  • Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Trypsinization should be used with caution as it may affect lysosomal pH.

  • Washing and Staining: Follow steps 2-7 as described in Protocol 1 for suspension cells.

Protocol 3: In Situ pH Calibration for Ratiometric Analysis

To obtain a quantitative measurement of lysosomal pH, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using ionophores.

Start Start Prepare_Cells Prepare Stained Cells (Protocol 1 or 2) Start->Prepare_Cells Aliquot_Cells Aliquot cells into different pH buffers Prepare_Cells->Aliquot_Cells Prepare_Buffers Prepare Calibration Buffers (pH 4.0-7.0) Add_Ionophores Add Nigericin (10 µM) & Monensin (10 µM) to Buffers Prepare_Buffers->Add_Ionophores Add_Ionophores->Aliquot_Cells Incubate_Calibration Incubate for 5-10 min at 37°C Aliquot_Cells->Incubate_Calibration Analyze_Calibration Analyze on Flow Cytometer Incubate_Calibration->Analyze_Calibration Generate_Curve Generate Calibration Curve (Ratio vs. pH) Analyze_Calibration->Generate_Curve

Workflow for pH Calibration
  • Prepare Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.0 using MES (for acidic pH) and HEPES (for neutral pH) buffers containing 120 mM KCl, 30 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, and 20 mM of the respective buffer salt.

  • Add Ionophores: To each calibration buffer, add nigericin (10 µM final concentration) and monensin (10 µM final concentration) to equilibrate the intracellular and extracellular pH.

  • Cell Staining: Stain the cells with LysoSensor™ PDMPO as described in Protocol 1 or 2.

  • Equilibration: Aliquot the stained cells into separate tubes and resuspend each aliquot in a different pH calibration buffer.

  • Incubation: Incubate the cells in the calibration buffers for 5-10 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze each sample on the flow cytometer to determine the mean fluorescence intensity (MFI) of the blue and yellow fluorescence.

  • Generate Calibration Curve: Plot the ratio of the yellow MFI to the blue MFI against the corresponding pH of the calibration buffer. This curve can then be used to determine the lysosomal pH of experimental samples.

Flow Cytometry Analysis

Instrument Setup
  • Excitation: Use a violet laser (405 nm) for excitation of LysoSensor™ PDMPO.

  • Emission Detection:

    • Blue Fluorescence: Use a bandpass filter suitable for detecting emission around 440-450 nm (e.g., 450/50 nm).

    • Yellow Fluorescence: Use a bandpass filter suitable for detecting emission around 540-550 nm (e.g., 530/30 nm or 550/50 nm).

Data Analysis
  • Gating: Gate on the cell population of interest based on forward and side scatter to exclude debris and dead cells.

  • Fluorescence Measurement: For each gated event, record the fluorescence intensity in both the blue and yellow channels.

  • Ratiometric Analysis: Calculate the ratio of the yellow fluorescence intensity to the blue fluorescence intensity for each cell or for the mean fluorescence intensity of the population.

  • pH Determination: Use the generated pH calibration curve to convert the fluorescence ratio of your experimental samples into a lysosomal pH value.

Spectral Overlap and Compensation

Due to the broad emission spectra of fluorescent dyes, there may be some spectral overlap between the blue and yellow emission channels of LysoSensor™ PDMPO. It is recommended to check for and, if necessary, correct for this overlap using compensation.

  • Single-Stained Controls: Prepare two single-stained control samples:

    • Cells treated with a compound that alkalinizes lysosomes (e.g., Bafilomycin A1 or Chloroquine) and stained with LysoSensor™ PDMPO to obtain a predominantly blue signal.

    • Cells with acidic lysosomes stained with LysoSensor™ PDMPO to obtain a strong yellow signal.

  • Compensation Setup: Use these single-stained controls to set the compensation on the flow cytometer, ensuring that the fluorescence from the blue channel does not spill over into the yellow channel, and vice versa.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Representative pH Calibration Data

pH of Calibration BufferMean Fluorescence Intensity (Blue Channel)Mean Fluorescence Intensity (Yellow Channel)Ratio (Yellow/Blue)
4.0500500010.0
4.580045005.6
5.0150035002.3
5.5250020000.8
6.0400010000.25
6.550005000.1
7.060002000.03

Note: The values in this table are for illustrative purposes only and will vary depending on the cell type, instrument settings, and experimental conditions.

Table 2: Experimental Results

SampleTreatmentMean Fluorescence Ratio (Yellow/Blue)Calculated Lysosomal pH
ControlVehicle2.54.9
Treatment ADrug X (10 µM)0.55.8
Treatment BDrug Y (5 µM)4.04.6

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Signal - Low probe concentration- Short incubation time- Low lysosomal content- Increase LysoSensor™ PDMPO concentration- Optimize incubation time (up to 5 minutes)- Use a positive control with known acidic lysosomes
High Background Fluorescence - High probe concentration- Inadequate washing- Titrate LysoSensor™ PDMPO concentration to find the optimal balance- Ensure thorough washing after staining
Inconsistent Ratios - Photobleaching- Lysosomal alkalinization during incubation- Instrument instability- Minimize light exposure during staining and analysis- Adhere to short incubation times (1-5 minutes)- Run instrument quality control checks
Poor pH Calibration Curve - Ineffective ionophores- Incorrect buffer pH- Use fresh ionophore solutions- Verify the pH of calibration buffers before use

References

Application Notes: LysoSensor™ PDMPO in Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing Lysosomal pH Dynamics to Monitor Autophagic Flux

Introduction

Autophagy is a fundamental cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, development, and disease. A key terminal step in the autophagy pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed cargo is degraded by acidic lysosomal hydrolases. The acidic environment of the lysosome, with a pH ranging from 4.5 to 5.0, is crucial for the activity of these enzymes. During periods of elevated autophagy, there is often an increased demand for lysosomal function, which can be associated with changes in lysosomal pH.

LysoSensor™ PDMPO [2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole] is a ratiometric fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes. Its unique spectral properties make it an invaluable tool for studying lysosomal pH dynamics in living cells. PDMPO exhibits pH-dependent dual-excitation and dual-emission fluorescence. In a more acidic environment, the probe emits a yellow fluorescence, while in a less acidic or neutral environment, it emits a blue fluorescence.[1][2] This ratiometric capability allows for a quantitative measurement of lysosomal pH, largely independent of probe concentration, making it a robust indicator of lysosomal acidification and function.[3]

The induction of autophagy often leads to an increase in lysosomal acidification to enhance the degradative capacity of the cell.[4][5] Conversely, impairment of autophagy can be linked to defects in lysosomal acidification. Therefore, by monitoring changes in lysosomal pH using LysoSensor™ PDMPO, researchers can indirectly assess the status of the autophagy-lysosome pathway. An increase in the yellow-to-blue fluorescence ratio of PDMPO can indicate enhanced lysosomal acidification, suggesting an increase in autophagic flux. Conversely, a decrease in this ratio may point to a disruption in lysosomal function and a blockage in the autophagy pathway.

Quantitative Data on Lysosomal pH Changes During Autophagy

The following tables summarize representative quantitative data on the changes in lysosomal pH and LysoSensor™ PDMPO fluorescence during the modulation of autophagy.

Table 1: Lysosomal pH Changes in Response to Autophagy Induction

Cell LineAutophagy InducerTreatment ConditionsMeasurement MethodBasal Lysosomal pHLysosomal pH after InductionReference
SKOV3EN6 (V-ATPase activator)100 µM, 4 hoursNanosensor~4.93~3.75
HeLaStarvation (HBSS)4 hoursFluorescent ProbeNot specifiedDecrease observed
HeLaRapamycin1.0 µM, 4 hoursFluorescent ProbeNot specifiedDecrease observed

Table 2: LysoSensor™ Fluorescence Ratio Changes Upon Autophagy Modulation

Cell LineConditionTreatmentExpected Change in Yellow/Blue RatioRationale
VariousAutophagy InductionStarvation, RapamycinIncreaseEnhanced lysosomal acidification to support increased degradative demand.
VariousAutophagy InhibitionBafilomycin A1, ChloroquineDecreaseInhibition of V-ATPase or lysosomal function leads to a less acidic lysosomal environment.

Experimental Protocols

Protocol 1: Monitoring Autophagy-Induced Lysosomal pH Changes by Fluorescence Microscopy

This protocol describes the use of LysoSensor™ PDMPO to visualize and quantify changes in lysosomal pH in adherent cells following the induction of autophagy.

Materials:

  • LysoSensor™ PDMPO (1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Autophagy inducer (e.g., Rapamycin, 100 nM final concentration) or starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • Autophagy inhibitor (optional control, e.g., Bafilomycin A1, 100 nM final concentration)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with filters for dual-wavelength excitation and emission of PDMPO (e.g., Excitation 1: ~340 nm, Excitation 2: ~380 nm; Emission 1: ~440 nm (blue), Emission 2: ~540 nm (yellow))

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • Induction of Autophagy:

    • Rapamycin Treatment: Replace the culture medium with fresh medium containing the desired concentration of rapamycin (e.g., 100 nM). For a negative control, use a vehicle (e.g., DMSO) treated sample. For an inhibition control, co-treat cells with rapamycin and an autophagy inhibitor like Bafilomycin A1.

    • Starvation: Replace the culture medium with a starvation medium like EBSS. As a control, maintain a set of cells in complete medium.

    • Incubate the cells for the desired period to induce autophagy (e.g., 2-6 hours).

  • LysoSensor™ PDMPO Staining:

    • Prepare a working solution of LysoSensor™ PDMPO in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is recommended.

    • Remove the treatment medium and add the LysoSensor™ PDMPO working solution to the cells.

    • Incubate for 5-30 minutes at 37°C, protected from light.

  • Image Acquisition:

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

    • Add fresh pre-warmed imaging medium to the cells.

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images using two different excitation/emission filter sets to capture both the blue and yellow fluorescence of PDMPO.

  • Data Analysis:

    • For each cell, measure the mean fluorescence intensity in the blue and yellow channels from regions of interest (ROIs) corresponding to lysosomes (bright puncta).

    • Calculate the ratio of the yellow fluorescence intensity to the blue fluorescence intensity (Yellow/Blue ratio).

    • Compare the average Yellow/Blue ratio between control, autophagy-induced, and autophagy-inhibited cells. An increase in the ratio indicates lysosomal acidification.

Protocol 2: Quantitative Analysis of Autophagic Flux using LysoSensor™ PDMPO and Flow Cytometry

This protocol provides a method for the high-throughput quantification of changes in lysosomal pH associated with autophagy using flow cytometry.

Materials:

  • LysoSensor™ PDMPO (1 mM stock in DMSO)

  • Cell culture medium

  • Autophagy inducer (e.g., Rapamycin) or starvation medium (e.g., EBSS)

  • Autophagy inhibitor (e.g., Chloroquine, 50 µM final concentration)

  • FACS buffer (e.g., PBS with 1% FBS)

  • Flow cytometer equipped with lasers and detectors capable of exciting PDMPO and detecting its blue and yellow emissions.

Procedure:

  • Cell Culture and Treatment: Culture cells in suspension or detach adherent cells. Treat the cells with an autophagy inducer or inhibitor as described in Protocol 1 for the desired time. Include appropriate controls.

  • LysoSensor™ PDMPO Staining:

    • Prepare a working solution of LysoSensor™ PDMPO in pre-warmed culture medium (1-5 µM).

    • Add the PDMPO working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

  • Sample Preparation for Flow Cytometry:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells twice with ice-cold FACS buffer.

    • Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer, measuring the fluorescence intensity in both the blue and yellow channels for each cell.

    • Gate on the live, single-cell population.

  • Data Analysis:

    • For each sample, determine the geometric mean fluorescence intensity (gMFI) for both the blue and yellow channels.

    • Calculate the ratio of the yellow gMFI to the blue gMFI.

    • Compare the ratios between control and treated samples to assess changes in lysosomal pH. An increased ratio suggests enhanced lysosomal acidification and potentially higher autophagic flux.

Visualizations

Signaling Pathway

autophagy_lysosomal_acidification cluster_0 Nutrient Sensing & Autophagy Induction cluster_1 Lysosomal Acidification Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits V-ATPase V-ATPase mTORC1->V-ATPase regulates assembly/activity Autophagosome Formation Autophagosome Formation ULK1 Complex->Autophagosome Formation activates Autolysosome Formation Autolysosome Formation Autophagosome Formation->Autolysosome Formation fusion with lysosome Proton Pumping Proton Pumping V-ATPase->Proton Pumping mediates Lysosomal Acidification (Lower pH) Lysosomal Acidification (Lower pH) Proton Pumping->Lysosomal Acidification (Lower pH) Lysosomal Acidification (Lower pH)->Autolysosome Formation enables degradation

Caption: Autophagy signaling pathway leading to lysosomal acidification.

Experimental Workflow: Fluorescence Microscopy

microscopy_workflow Seed Cells Seed Cells Induce/Inhibit Autophagy Induce/Inhibit Autophagy Seed Cells->Induce/Inhibit Autophagy Step 1 Stain with LysoSensor PDMPO Stain with this compound Induce/Inhibit Autophagy->Stain with this compound Step 2 Wash and Image Wash and Image Stain with this compound->Wash and Image Step 3 Acquire Blue & Yellow Fluorescence Acquire Blue & Yellow Fluorescence Wash and Image->Acquire Blue & Yellow Fluorescence Step 4 Calculate Yellow/Blue Ratio Calculate Yellow/Blue Ratio Acquire Blue & Yellow Fluorescence->Calculate Yellow/Blue Ratio Step 5 Compare Ratios Compare Ratios Calculate Yellow/Blue Ratio->Compare Ratios Step 6 Assess Lysosomal pH Change Assess Lysosomal pH Change Compare Ratios->Assess Lysosomal pH Change Step 7

Caption: Experimental workflow for microscopy-based analysis.

Experimental Workflow: Flow Cytometry

flow_cytometry_workflow Treat Cells in Suspension Treat Cells in Suspension Stain with this compound Stain with this compound Treat Cells in Suspension->Stain with this compound Step 1 Wash Cells Wash Cells Stain with this compound->Wash Cells Step 2 Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Wash Cells->Acquire Data on Flow Cytometer Step 3 Gate on Live, Single Cells Gate on Live, Single Cells Acquire Data on Flow Cytometer->Gate on Live, Single Cells Step 4 Measure gMFI (Blue & Yellow) Measure gMFI (Blue & Yellow) Gate on Live, Single Cells->Measure gMFI (Blue & Yellow) Step 5 Calculate Yellow/Blue gMFI Ratio Calculate Yellow/Blue gMFI Ratio Measure gMFI (Blue & Yellow)->Calculate Yellow/Blue gMFI Ratio Step 6 Analyze Lysosomal pH Shift Analyze Lysosomal pH Shift Calculate Yellow/Blue gMFI Ratio->Analyze Lysosomal pH Shift Step 7

Caption: Experimental workflow for flow cytometry analysis.

References

Measuring Phagosome pH with LysoSensor™ Yellow/Blue PDMPO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acidification of the phagosome is a critical process in the innate immune response, essential for the degradation of pathogens and cellular debris, as well as for antigen presentation.[1][2] Dysregulation of phagosomal pH is implicated in various diseases, making it a key area of study in immunology and drug development. LysoSensor™ Yellow/Blue PDMPO (2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole) is a fluorescent acidotropic probe ideal for monitoring the pH of acidic organelles like phagosomes and lysosomes.[3][4][5] This ratiometric pH indicator exhibits a unique pH-dependent dual-excitation and dual-emission spectrum, allowing for quantitative pH measurements. In acidic environments, PDMPO fluoresces yellow, while in less acidic or neutral conditions, it emits blue fluorescence. This property enables accurate ratiometric analysis, minimizing the influence of confounding factors such as probe concentration, photobleaching, and instrument variability.

Principle of Ratiometric pH Measurement with PDMPO

LysoSensor™ Yellow/Blue PDMPO is a weak base that passively diffuses across cell membranes and accumulates in acidic compartments through protonation. The probe's fluorescence properties are exquisitely sensitive to the surrounding pH. As the pH of the phagosome decreases, the emission spectrum of PDMPO shifts from blue to yellow. By capturing the fluorescence intensity at two distinct emission wavelengths (one for the blue form and one for the yellow form) and calculating their ratio, a precise determination of the phagosomal pH can be made after calibration. This ratiometric approach provides a robust and reliable method for dynamic pH monitoring within the phagosome.

Spectral Properties and Quantitative Data

The spectral characteristics of LysoSensor™ Yellow/Blue PDMPO are pH-dependent. The probe can be excited by the violet laser at 405 nm, making it suitable for flow cytometry applications. For fluorescence microscopy, excitation is typically performed around 330-390 nm. The dual emission peaks are centered around 440-450 nm (blue) and 530-540 nm (yellow). The pKa of PDMPO is approximately 4.2 to 4.47, providing optimal sensitivity within the typical pH range of maturing phagosomes.

PropertyValueReference
Chemical Name 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole
Molecular Formula C20H22N4O3
Molecular Weight 366.41 g/mol
pKa ~4.2 - 4.47
Excitation (pH-dependent) ~329 nm / ~384 nm
Emission (pH-dependent) ~440 nm (Blue) / ~540 nm (Yellow)
Recommended for Flow Cytometry Excitation at 405 nm

Experimental Protocols

Protocol 1: Measuring Phagosome pH by Fluorescence Microscopy

This protocol describes the measurement of phagosomal pH in cultured phagocytes (e.g., macrophages) after the engulfment of particles.

Materials:

  • LysoSensor™ Yellow/Blue PDMPO

  • Anhydrous DMSO

  • Phagocytic cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Particles for phagocytosis (e.g., zymosan, latex beads)

  • Calibration buffers (pH range 4.0 - 7.5) containing ionophores (e.g., nigericin and monensin)

  • Fluorescence microscope with appropriate filter sets for dual-emission imaging

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of LysoSensor™ Yellow/Blue PDMPO in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation and Phagocytosis:

    • Culture phagocytic cells on glass-bottom dishes or coverslips to an appropriate confluency (e.g., 50-70%).

    • Induce phagocytosis by adding particles (e.g., opsonized zymosan) to the cells and incubate for a desired time to allow engulfment (e.g., 30-60 minutes).

    • Wash the cells with warm PBS to remove non-internalized particles.

  • Loading with PDMPO:

    • Prepare a working solution of 1-5 µM PDMPO in pre-warmed cell culture medium.

    • Incubate the cells with the PDMPO working solution for 1-5 minutes at 37°C. Longer incubation times may lead to an alkalizing effect on the lysosomes.

    • Wash the cells twice with warm PBS.

  • Image Acquisition:

    • Mount the cells on a fluorescence microscope equipped with a heated stage (37°C) and CO2 control.

    • Excite the sample at approximately 360-390 nm.

    • Simultaneously or sequentially capture images at the two emission wavelengths: ~450 nm (blue) and ~540 nm (yellow).

    • Acquire images of multiple phagosomes from different cells.

  • In Situ pH Calibration:

    • Prepare a set of calibration buffers with known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).

    • To equilibrate the intracellular and extracellular pH, add ionophores such as nigericin (10 µM) and monensin (10 µM) to the calibration buffers.

    • After acquiring experimental images, replace the medium with the calibration buffers sequentially.

    • For each pH buffer, incubate the cells for 5-10 minutes to allow for pH equilibration and then capture images at both emission wavelengths.

  • Data Analysis:

    • For each phagosome in both the experimental and calibration images, measure the mean fluorescence intensity at the blue and yellow emission channels.

    • Calculate the ratio of the yellow to blue fluorescence intensity (or vice versa).

    • Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.

    • Use the calibration curve to convert the fluorescence ratios from the experimental phagosomes into pH values.

Protocol 2: Measuring Phagosome pH by Flow Cytometry

This protocol is adapted for high-throughput analysis of phagosomal pH in a population of cells.

Materials:

  • LysoSensor™ Yellow/Blue PDMPO

  • Anhydrous DMSO

  • Suspension of phagocytic cells

  • Fluorescently labeled particles for phagocytosis (e.g., FITC-labeled beads) to identify cells that have phagocytosed.

  • Cell culture medium

  • PBS

  • Calibration buffers with ionophores

  • Flow cytometer with a violet laser (405 nm) and appropriate detectors for blue and yellow fluorescence.

Procedure:

  • Probe and Cell Preparation:

    • Prepare PDMPO stock solution as described in Protocol 1.

    • Induce phagocytosis in a suspension of phagocytic cells by incubating with fluorescently labeled particles.

    • Wash the cells to remove non-internalized particles.

  • Loading with PDMPO:

    • Resuspend the cells in pre-warmed medium containing 1-5 µM PDMPO and incubate for 1-5 minutes at 37°C.

    • Wash the cells with PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS for analysis.

    • Acquire data on a flow cytometer.

    • Excite the cells with the 405 nm violet laser.

    • Collect fluorescence emission in the blue (~450 nm) and yellow (~540 nm) channels.

    • Gate on the cell population that has phagocytosed the fluorescent particles.

  • In Situ pH Calibration:

    • Aliquots of the PDMPO-loaded cells that have undergone phagocytosis are resuspended in the different pH calibration buffers containing ionophores.

    • Incubate for 5-10 minutes at 37°C.

    • Run each calibration sample on the flow cytometer and record the mean fluorescence intensities for the blue and yellow channels.

  • Data Analysis:

    • Calculate the ratio of the mean fluorescence intensities (yellow/blue) for the gated population in both the experimental and calibration samples.

    • Generate a calibration curve by plotting the fluorescence ratio against the pH of the calibration buffers.

    • Determine the phagosomal pH of the experimental sample by interpolating its fluorescence ratio on the calibration curve.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration cluster_analysis Data Analysis prep_cells Culture Phagocytic Cells phagocytosis Induce Phagocytosis prep_cells->phagocytosis prep_particles Prepare Particles for Phagocytosis prep_particles->phagocytosis prep_pdmpo Prepare PDMPO Working Solution load_pdmpo Load Cells with PDMPO prep_pdmpo->load_pdmpo wash1 Wash to Remove External Particles phagocytosis->wash1 wash1->load_pdmpo wash2 Wash to Remove Excess PDMPO load_pdmpo->wash2 acquire_images Acquire Dual-Emission Images wash2->acquire_images add_buffers Add Calibration Buffers + Ionophores wash2->add_buffers measure_intensity Measure Fluorescence Intensities acquire_images->measure_intensity acquire_calib_images Acquire Calibration Images add_buffers->acquire_calib_images acquire_calib_images->measure_intensity calculate_ratio Calculate Yellow/Blue Ratio measure_intensity->calculate_ratio generate_curve Generate Calibration Curve calculate_ratio->generate_curve determine_ph Determine Phagosome pH generate_curve->determine_ph

Caption: Workflow for measuring phagosome pH using fluorescence microscopy.

G cluster_cell Phagosome cluster_light Fluorescence pdmpo_protonated PDMPO-H+ pdmpo_neutral PDMPO pdmpo_protonated->pdmpo_neutral - H+ emission_yellow Yellow Emission (~540 nm) pdmpo_protonated->emission_yellow pdmpo_neutral->pdmpo_protonated + H+ emission_blue Blue Emission (~440 nm) pdmpo_neutral->emission_blue H_ion H+ excitation Excitation (~384 nm) excitation->pdmpo_protonated Acidic pH excitation2 Excitation (~329 nm) excitation2->pdmpo_neutral Neutral pH

Caption: PDMPO's pH-dependent fluorescence mechanism.

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: Minimize light exposure to reduce phototoxicity and photobleaching. Use neutral density filters and the lowest possible excitation intensity.

  • Probe Concentration and Incubation Time: Optimize the PDMPO concentration and incubation time for your specific cell type to ensure adequate signal without causing cellular stress or altering lysosomal pH.

  • Calibration is Crucial: Accurate pH measurement is highly dependent on a properly generated in situ calibration curve.

  • Complexity of the cellular environment: Be aware that factors other than pH, such as interactions with metals or organic matter, could potentially influence PDMPO fluorescence in complex biological systems.

  • Choice of particles for phagocytosis: The nature of the phagocytosed particle can influence the rate and extent of phagosome maturation and acidification.

By following these detailed protocols and considering the key aspects of the methodology, researchers can effectively utilize LysoSensor™ Yellow/Blue PDMPO to gain valuable insights into the dynamic process of phagosome acidification.

References

Application Note: Assessing Drug-Induced Lysosomal Dysfunction with LysoSensor™ Yellow/Blue PDMPO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysosomes are acidic organelles essential for cellular homeostasis, playing critical roles in degradation, nutrient sensing, and signaling. Drug-induced lysosomal dysfunction is an increasingly recognized mechanism of cytotoxicity that can lead to adverse drug reactions.[1][2] A key indicator of lysosomal health is the maintenance of an acidic luminal pH (typically 4.5-5.0). Compounds that disrupt this acidic environment can impair lysosomal enzyme activity, block autophagy, and trigger pathological conditions such as phospholipidosis.[3][4][5]

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a ratiometric fluorescent probe designed to measure the pH of acidic organelles. Its unique spectral properties make it an invaluable tool for dynamically monitoring changes in lysosomal pH in live cells, providing quantitative insights into the effects of pharmaceutical compounds on lysosomal function.

Principle of the Assay

PDMPO is an acidotropic probe that accumulates in acidic organelles like lysosomes. Its fluorescence emission spectrum is pH-dependent. In highly acidic environments (pH ~4.2), PDMPO emits a predominantly yellow fluorescence. As the pH increases and becomes less acidic, the emission shifts to blue fluorescence. This dual-emission property allows for ratiometric analysis, where the ratio of yellow to blue fluorescence intensity provides a reliable measure of lysosomal pH, minimizing artifacts from variations in probe concentration, cell thickness, or instrument settings.

  • Acidic Lysosomes (pH ~4.5): High Yellow / Low Blue Fluorescence

  • Neutralized Lysosomes (pH > 6.0): Low Yellow / High Blue Fluorescence

G cluster_0 Healthy Lysosome (Acidic pH) cluster_1 Dysfunctional Lysosome (Neutralized pH) Lysosome_Acidic Lysosome PDMPO_Acidic PDMPO Lysosome_Acidic->PDMPO_Acidic Accumulation Yellow_Signal Yellow Fluorescence PDMPO_Acidic->Yellow_Signal Emits Lysosome_Neutral Lysosome PDMPO_Neutral PDMPO Lysosome_Neutral->PDMPO_Neutral Accumulation Blue_Signal Blue Fluorescence PDMPO_Neutral->Blue_Signal Emits Drug Lysosomotropic Drug (e.g., Chloroquine) Drug->Lysosome_Neutral Causes pH increase

Mechanisms of Drug-Induced Lysosomal Alkalinization

Several drugs can impair lysosomal function by increasing luminal pH. Understanding their mechanisms is crucial for interpreting experimental results.

  • Weak Bases (e.g., Chloroquine): These compounds are lipophilic and can diffuse across the lysosomal membrane. Once inside the acidic lumen, they become protonated, trapping them within the organelle. This accumulation of protonated molecules effectively "mops up" protons, leading to an increase in lysosomal pH.

  • V-ATPase Inhibitors (e.g., Bafilomycin A1): The vacuolar-type H+-ATPase (V-ATPase) is a proton pump on the lysosomal membrane responsible for maintaining the acidic environment. Bafilomycin A1 is a specific inhibitor of this pump. By blocking proton translocation into the lysosome, it directly causes a rapid increase in luminal pH.

G cluster_0 Lysosomal Membrane VATpase V-ATPase (Proton Pump) Proton_in H+ VATpase->Proton_in Proton_out H+ Proton_out->VATpase Translocation Chloroquine_H CQ-H+ Proton_in->Chloroquine_H Chloroquine Chloroquine (CQ) Chloroquine->Chloroquine_H Protonation Bafilomycin Bafilomycin A1 Bafilomycin->VATpase Inhibits Cytosol Cytosol (pH ~7.2) Lumen Lysosome Lumen (pH ~4.5)

Experimental Protocols

Protocol 1: Live-Cell Imaging of Drug-Induced Lysosomal pH Change

This protocol details the steps for staining live cells with PDMPO and imaging the ratiometric response following drug treatment.

Materials:

  • LysoSensor™ Yellow/Blue PDMPO (1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Test compound and vehicle control

  • Positive controls: Chloroquine (CQ) and Bafilomycin A1 (BafA1)

  • Black, clear-bottom 96-well imaging plates

  • Fluorescence microscope with environmental control (37°C, 5% CO2) and filter sets for blue (~450 nm) and yellow (~540 nm) emission.

Workflow:

G A 1. Seed Cells (e.g., HeLa, A549) in 96-well plate B 2. Incubate 24h (30-60% confluency) A->B C 3. Treat with Compound (Vehicle, Test Drug, CQ, BafA1) B->C D 4. Incubate for desired time (e.g., 1-24 hours) C->D F 6. Stain Cells Remove treatment media, add PDMPO solution (5-30 min) D->F E 5. Prepare PDMPO Working Solution (1-5 µM in imaging medium) E->F G 7. Image Cells Acquire Blue (450nm) and Yellow (540nm) channels F->G H 8. Analyze Data Calculate Yellow/Blue ratio G->H

Detailed Steps:

  • Cell Plating: Seed cells onto a 96-well imaging plate to achieve 30-60% confluency on the day of the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the culture medium and add fresh medium containing the test compound, vehicle, or positive controls (e.g., 50 µM Chloroquine, 200 nM Bafilomycin A1). Incubate for the desired duration (e.g., 1 to 24 hours).

  • Staining:

    • Prepare a 1-5 µM working solution of LysoSensor™ PDMPO in pre-warmed, serum-free medium or imaging buffer immediately before use.

    • Aspirate the compound-containing medium from the cells.

    • Add the PDMPO working solution and incubate for a short period (5-30 minutes) at 37°C, protected from light. Note: Prolonged incubation can itself cause lysosomal alkalinization.

  • Imaging:

    • Gently wash the cells 2-3 times with pre-warmed imaging buffer to remove excess probe.

    • Place the plate on a fluorescence microscope equipped with an environmental chamber.

    • Acquire images using two emission channels:

      • Blue Channel: Ex: ~340 nm / Em: ~450 nm

      • Yellow Channel: Ex: ~380 nm / Em: ~540 nm

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), identify lysosomes as puncta in the images.

    • Measure the mean fluorescence intensity for both the yellow and blue channels for each lysosome or for the entire cell.

    • Calculate the Yellow/Blue intensity ratio. A decrease in this ratio compared to the vehicle control indicates an increase in lysosomal pH.

Data Presentation and Interpretation

Quantitative data should be summarized to compare the effects of different treatments. The ratio of yellow-to-blue fluorescence is the key metric for assessing lysosomal pH.

Table 1: Example Ratiometric Data for Lysosomal pH Assessment

Treatment (24h)Mean Yellow Intensity (AU)Mean Blue Intensity (AU)Yellow/Blue RatioInterpretation
Vehicle (0.1% DMSO)15,2001,8508.22Normal Acidic Lysosomes
Test Compound (10 µM)9,8004,9002.00Moderate pH Increase
Chloroquine (50 µM)4,1008,5000.48Significant pH Increase
Bafilomycin A1 (200 nM)3,5009,1000.38Significant pH Increase

A lower Yellow/Blue ratio directly corresponds to a higher, more neutral lysosomal pH, indicating lysosomal dysfunction. This data can be used to generate dose-response curves to determine the concentration at which a compound induces lysosomal impairment.

References

Application Notes and Protocols for LysoSensor™ PDMPO in Adherent Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a fluorescent, acidotropic probe used to investigate the pH of acidic organelles, such as lysosomes, in living cells.[1] As a ratiometric pH indicator, PDMPO exhibits a pH-dependent shift in its fluorescence emission, allowing for quantitative measurements of lysosomal pH.[2][3] In less acidic environments, PDMPO fluoresces blue, while in more acidic compartments, its fluorescence shifts to yellow. This dual-emission property makes it a powerful tool for studying lysosomal function, cellular trafficking, and the effects of pharmacological agents on lysosomal pH.

Principle of Action

PDMPO is a weakly basic amine that freely permeates the cell membrane in its neutral state. Once inside the cell, it accumulates in acidic organelles due to protonation. This protonation leads to an increase in fluorescence intensity. The unique characteristic of PDMPO is its dual-excitation and dual-emission spectrum that is dependent on the surrounding pH. At neutral or slightly acidic pH, the probe is excited at ~329 nm and emits blue fluorescence at ~440 nm. In a more acidic environment (pH ~4.2), the excitation peak shifts to ~384 nm, and the probe emits a bright yellow fluorescence at ~540 nm. This ratiometric capability allows for the determination of lysosomal pH by calculating the ratio of the fluorescence intensities at the two emission wavelengths, which minimizes the influence of probe concentration, photobleaching, and cell thickness.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of LysoSensor™ PDMPO in adherent cell lines.

ParameterValueNotes
Stock Solution Concentration 1 mMDissolve in anhydrous DMSO.
Working Concentration 1 - 5 µMOptimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time 5 - 120 minutesShorter incubation times (1-5 minutes) are recommended to avoid potential lysosomal alkalization.
Incubation Temperature 37°CMaintain appropriate cell growth conditions.
pKa ~4.2 - 4.47The pH at which 50% of the dye is in its protonated form.
Excitation Wavelengths ~329 nm (for blue emission) / ~384 nm (for yellow emission)Dual excitation allows for ratiometric imaging.
Emission Wavelengths ~440 nm (blue) / ~540 nm (yellow)The ratio of yellow to blue fluorescence is used to determine pH.

Experimental Protocols

Materials
  • LysoSensor™ Yellow/Blue DND-160 (PDMPO)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Coverslips or glass-bottom dishes for imaging

  • Fluorescence microscope with appropriate filter sets for dual-emission imaging

Protocol for Staining Adherent Cells

1. Preparation of Stock Solution: a. Prepare a 1 mM stock solution of LysoSensor™ PDMPO by dissolving the lyophilized powder in anhydrous DMSO. b. Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Seed adherent cells on sterile coverslips or in glass-bottom dishes. b. Culture the cells until they reach the desired confluency (typically 30-60%).

3. Preparation of Staining Solution: a. On the day of the experiment, thaw an aliquot of the 1 mM PDMPO stock solution at room temperature. b. Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) complete cell culture medium. The optimal concentration should be determined empirically for each cell line.

4. Staining of Cells: a. Remove the culture medium from the cells. b. Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered. c. Incubate the cells for 5 to 30 minutes at 37°C in a CO₂ incubator. Shorter incubation times are preferable to minimize potential effects on lysosomal pH.

5. Washing: a. After incubation, remove the staining solution. b. Gently wash the cells two to three times with pre-warmed fresh culture medium or PBS to remove any unbound dye.

6. Imaging: a. Immediately image the cells using a fluorescence microscope equipped with filter sets capable of detecting both the blue and yellow fluorescence of PDMPO. b. Excite the cells at approximately 330-380 nm and collect the emission at ~440 nm (blue) and ~540 nm (yellow). c. Acquire images for both emission channels.

Data Analysis for Ratiometric pH Measurement
  • Image Acquisition: Capture fluorescence images at both the yellow (~540 nm) and blue (~440 nm) emission wavelengths.

  • Background Subtraction: Subtract the background fluorescence from each image.

  • Ratio Calculation: Create a ratiometric image by dividing the intensity of the yellow fluorescence image by the intensity of the blue fluorescence image on a pixel-by-pixel basis.

  • Calibration (Optional but Recommended): To obtain absolute pH values, a calibration curve should be generated. This involves treating stained cells with buffers of known pH in the presence of ionophores like nigericin and valinomycin to equilibrate the intracellular and extracellular pH.

  • Data Interpretation: An increase in the yellow/blue fluorescence ratio indicates a more acidic environment within the lysosomes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1 mM PDMPO Stock in DMSO prep_working Prepare 1-5 µM PDMPO Working Solution prep_stock->prep_working seed_cells Seed Adherent Cells on Coverslips stain Incubate Cells with PDMPO (5-30 min, 37°C) seed_cells->stain prep_working->stain wash Wash Cells 2-3x with Fresh Medium/PBS stain->wash image Acquire Dual-Emission Fluorescence Images wash->image analyze Perform Ratiometric Analysis (Yellow/Blue) image->analyze

Caption: Experimental workflow for staining adherent cells with LysoSensor™ PDMPO.

ratiometric_ph_sensing cluster_cell Live Cell cluster_lysosome Lysosome cluster_emission Fluorescence Emission pdmpo_acidic PDMPO (Protonated) pdmpo_neutral PDMPO (Neutral) pdmpo_acidic->pdmpo_neutral -H+ yellow_light Yellow Fluorescence (~540 nm) pdmpo_acidic->yellow_light Acidic pH pdmpo_neutral->pdmpo_acidic H+ blue_light Blue Fluorescence (~440 nm) pdmpo_neutral->blue_light Neutral/Slightly Acidic pH

Caption: Principle of ratiometric pH sensing with LysoSensor™ PDMPO.

References

Application Notes and Protocols for LysoSensor™ Yellow/Blue (PDMPO) Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of LysoSensor™ Yellow/Blue DND-160 (also known as PDMPO), a ratiometric fluorescent dye for the quantitative measurement of lysosomal pH in live cells.

Introduction

LysoSensor™ Yellow/Blue DND-160 is a weak base that selectively accumulates in acidic organelles, such as lysosomes, as a result of protonation.[1][2] This probe is unique in that it exhibits pH-dependent dual-excitation and dual-emission spectral peaks, making it an ideal candidate for ratiometric imaging of organellar pH.[1][3] In acidic environments (pH ~4.2-5.0), LysoSensor™ Yellow/Blue displays a predominant yellow fluorescence, while in less acidic or neutral environments, it emits blue fluorescence.[2] This ratiometric capability allows for a more accurate determination of pH, as the ratio of the two emission intensities is largely independent of probe concentration, path length, and excitation intensity. The pKa of LysoSensor™ Yellow/Blue DND-160 is approximately 4.2.

Spectral Properties and Microscopy Filter Set Recommendations

Accurate ratiometric imaging of LysoSensor™ Yellow/Blue DND-160 requires appropriate filter sets to separate the blue and yellow emission signals upon excitation. The probe can be excited in the ultraviolet (UV) range, and its emission is then captured in the blue and yellow regions of the spectrum.

Spectral Characteristics
PropertyValue
pKa ~4.2
Blue Fluorescence
Excitation Maximum~329 nm
Emission Maximum~440-450 nm
Yellow Fluorescence
Excitation Maximum~384 nm
Emission Maximum~540-550 nm
Recommended Microscopy Filter Sets for Ratiometric Dual-Emission Imaging

For optimal ratiometric imaging, a single excitation filter and two emission filters are required. The excitation should ideally be in the range of 360-380 nm to excite both the protonated (yellow) and unprotonated (blue) forms of the dye. The emission can then be split and collected simultaneously or sequentially.

Filter ComponentRecommended Wavelengths
Excitation Filter 365 ± 10 nm or 380 ± 10 nm
Dichroic Mirror 400 nm longpass
Emission Filter 1 (Blue) 450 ± 20 nm
Emission Filter 2 (Yellow) 540 ± 20 nm

Note: These are general recommendations. The optimal filter set may vary depending on the specific microscope configuration and other fluorophores present in the sample. It is advisable to consult your microscope's documentation and filter manufacturer's specifications.

Experimental Protocols

The following protocols provide a guideline for staining live cells with LysoSensor™ Yellow/Blue DND-160 and performing a pH calibration.

Reagent Preparation

1 mM LysoSensor™ Yellow/Blue DND-160 Stock Solution: The probe is typically supplied as a 1 mM solution in anhydrous DMSO. Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.

Staining Solution (1-5 µM): Dilute the 1 mM stock solution to a final working concentration of 1-5 µM in your normal cell culture medium. It is recommended to start with 1 µM and optimize the concentration for your specific cell type to minimize potential artifacts from overloading the probe. Prepare the staining solution fresh for each experiment.

Staining Protocol for Adherent Cells
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips to a desired confluency.

  • Aspirate Medium: Carefully remove the culture medium from the cells.

  • Staining: Add the pre-warmed (37°C) staining solution to the cells and incubate for 1-5 minutes at 37°C. Note: Longer incubation times may lead to an alkalinizing effect on the lysosomes.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer.

  • Imaging: Immediately proceed with fluorescence microscopy.

Staining Protocol for Suspension Cells
  • Cell Collection: Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspend: Gently resuspend the cell pellet in the pre-warmed (37°C) staining solution.

  • Incubation: Incubate the cells for 1-5 minutes at 37°C.

  • Washing: Centrifuge the cells, remove the staining solution, and resuspend the pellet in pre-warmed PBS or imaging buffer. Repeat this wash step once more.

  • Imaging: Transfer the cell suspension to a suitable imaging chamber and proceed with microscopy.

In Situ pH Calibration Protocol

To obtain quantitative pH measurements, it is essential to generate a pH calibration curve in situ using ionophores to equilibrate the intracellular and extracellular pH.

  • Prepare pH Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.5 (e.g., in 0.5 pH unit increments) using a suitable buffer system like MES or HEPES.

  • Add Ionophores: To each calibration buffer, add nigericin (typically 10 µM) and valinomycin (typically 10 µM) to equilibrate the pH across the cell and organellar membranes.

  • Stain Cells: Stain the cells with LysoSensor™ Yellow/Blue DND-160 as described in the protocols above.

  • Equilibration and Imaging:

    • Replace the imaging buffer with the first pH calibration buffer (e.g., pH 7.5).

    • Incubate for 5 minutes to allow for pH equilibration.

    • Acquire images, capturing both the blue and yellow emission channels.

    • Repeat this process for each pH calibration buffer, moving from alkaline to acidic pH.

  • Image Analysis:

    • For each cell or region of interest (ROI) corresponding to lysosomes, measure the mean fluorescence intensity in both the blue and yellow channels for each pH point.

    • Calculate the ratio of the yellow to blue fluorescence intensity (or vice versa).

    • Plot the fluorescence intensity ratio against the corresponding pH value to generate a calibration curve.

  • Determine Lysosomal pH in Experimental Samples:

    • Stain your experimental cells with LysoSensor™ Yellow/Blue DND-160.

    • Acquire images in both the blue and yellow channels.

    • Calculate the fluorescence intensity ratio for the lysosomes in your experimental cells.

    • Use the calibration curve to determine the corresponding lysosomal pH.

Diagrams

Caption: Experimental workflow for lysosomal pH measurement.

signaling_pathway probe LysoSensor™ Yellow/Blue (Weak Base) lysosome Acidic Lysosome (Low pH) probe->lysosome cytoplasm Cytoplasm (Neutral pH) probe->cytoplasm protonation Protonation lysosome->protonation cytoplasm->lysosome Accumulation blue_fluor Blue Fluorescence (~450 nm) cytoplasm->blue_fluor yellow_fluor Yellow Fluorescence (~540 nm) protonation->yellow_fluor

Caption: Principle of LysoSensor™ Yellow/Blue pH sensing.

References

Application Notes: LysoSensor PDMPO in Cancer Cell Lysosome Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LysoSensor™ Yellow/Blue DND-160 (PDMPO) is a ratiometric fluorescent probe that is invaluable for studying the acidic organelles of living cells, particularly lysosomes.[1][2] Its utility in cancer research stems from the crucial role that lysosomal pH plays in various aspects of cancer cell biology, including proliferation, invasion, metastasis, and drug resistance.[3][4] Cancer cells often exhibit altered pH regulation, leading to a reversed pH gradient compared to normal cells (acidic extracellularly and alkaline intracellularly), where lysosomes are key players in maintaining this altered homeostasis.[1]

PDMPO is an acidotropic probe, meaning it selectively accumulates in acidic organelles like lysosomes. What makes PDMPO particularly powerful is its pH-dependent dual-excitation and dual-emission spectral properties. In less acidic environments, it emits blue fluorescence, which shifts to a distinct yellow fluorescence in more acidic compartments. This ratiometric capability allows for the quantitative measurement of lysosomal pH (pHLyso), providing researchers with a robust tool to investigate the effects of anti-cancer therapies and the mechanisms of drug resistance.

Mechanism of Action

PDMPO is a weakly basic amine that freely permeates the cell membrane in its neutral state. Upon entering the acidic lumen of lysosomes, it becomes protonated and trapped. This protonation also relieves the fluorescence quenching of the dye, leading to a significant increase in fluorescence intensity. The probe exhibits a pH-dependent equilibrium between its blue- and yellow-emitting forms, allowing for the determination of lysosomal pH by calculating the ratio of the fluorescence intensities at the two emission wavelengths.

Quantitative Analysis of Lysosomal pH in Cancer Cells

The following table summarizes quantitative data on lysosomal pH changes in cancer cells in response to various treatments, as measured by LysoSensor PDMPO and other methods. This data highlights the dynamic nature of the lysosomal environment and its response to therapeutic intervention.

Cell LineTreatmentConcentrationEffect on Lysosomal pHReference
4T1 (Breast Cancer)Chloroquine (CQ)25 µMIncrease
4T1 (Breast Cancer)Bafilomycin A1 (BafA1)1 µMIncrease
RPE (Untransformed)Bafilomycin A1 (BafA1)100 nMIncrease
RPE (Untransformed)Chloroquine (CQ)100 µMIncrease
Glioblastoma U87MGBafilomycin A1 (BafA1)Not SpecifiedSignificant Increase

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lysosomal pH in Cancer Cells

This protocol details the steps for staining cancer cells with this compound for live-cell imaging and ratiometric analysis of lysosomal pH.

Materials:

  • This compound (1 mM stock solution in DMSO)

  • Cancer cells of interest (e.g., 4T1, HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Live-cell imaging system equipped with appropriate filters

Procedure:

  • Cell Seeding: Seed cancer cells on glass-bottom dishes or coverslips to achieve 30-60% confluency on the day of the experiment.

  • Preparation of Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 1-5 µM in pre-warmed complete cell culture medium. The optimal concentration may vary depending on the cell line and should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution. Incubate the cells at 37°C in a 5% CO2 incubator for 5-30 minutes. A shorter incubation time (1-5 minutes) is recommended to minimize potential alkalizing effects of the probe.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately proceed to image the cells using a live-cell imaging system.

  • Image Acquisition: Acquire images using the appropriate filter sets for the blue and yellow fluorescence of PDMPO. For example, excitation can be performed around 340 nm and 380 nm, with emission collected around 440 nm (blue) and 540 nm (yellow).

Protocol 2: In Situ Calibration of Lysosomal pH

To obtain quantitative pH values from the fluorescence ratio, an in situ calibration curve must be generated for each experiment. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

Materials:

  • Cells stained with this compound (from Protocol 1)

  • pH calibration buffers (ranging from pH 4.0 to 6.5) containing 10 µM nigericin and 10 µM monensin.

  • Live-cell imaging system

Procedure:

  • Prepare Calibration Buffers: Prepare a series of buffers with known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5) containing the ionophores nigericin and monensin.

  • Equilibration: After staining with this compound and washing, incubate the cells with the first pH calibration buffer for 5-10 minutes to allow for pH equilibration.

  • Image Acquisition: Acquire fluorescence images at both blue and yellow emission wavelengths for multiple fields of view.

  • Repeat for all pH values: Repeat steps 2 and 3 for each of the calibration buffers.

  • Data Analysis:

    • Measure the average fluorescence intensity of individual lysosomes at both wavelengths for each pH value.

    • Calculate the ratio of the yellow to blue fluorescence intensity for each lysosome.

    • Plot the average fluorescence ratio against the corresponding pH value to generate a calibration curve.

    • Fit the data to a suitable equation (e.g., sigmoidal dose-response) to create the standard curve.

  • Determine Experimental Lysosomal pH: Calculate the fluorescence ratio for your experimental samples and determine the corresponding pH value using the generated calibration curve.

Visualizations

Experimental Workflow for Lysosomal pH Measurement

G Experimental Workflow for Lysosomal pH Measurement cluster_prep Preparation cluster_staining Staining & Imaging cluster_calibration Quantitative Analysis cell_seeding Seed Cancer Cells on Glass-Bottom Dish prepare_pdmpo Prepare this compound Working Solution (1-5 µM) stain_cells Incubate Cells with PDMPO (5-30 min) prepare_pdmpo->stain_cells wash_cells Wash Cells with PBS stain_cells->wash_cells image_cells Live-Cell Imaging (Acquire Blue & Yellow Channels) wash_cells->image_cells calibration Perform In Situ pH Calibration (Nigericin/Monensin) image_cells->calibration ratio_analysis Calculate Yellow/Blue Fluorescence Ratio calibration->ratio_analysis ph_determination Determine Lysosomal pH from Calibration Curve ratio_analysis->ph_determination

Caption: A flowchart of the experimental workflow for measuring lysosomal pH in cancer cells using this compound.

Signaling Pathways Influencing Lysosomal pH in Cancer

G Signaling Pathways Influencing Lysosomal pH in Cancer cluster_oncogenic Oncogenic Signaling cluster_lysosomal_machinery Lysosomal Machinery cluster_outcome Lysosomal State mTORC1 mTORC1 V_ATPase V-ATPase Activity mTORC1->V_ATPase Activates Lysosomal_Biogenesis Lysosomal Biogenesis (TFEB) mTORC1->Lysosomal_Biogenesis Regulates Ras Oncogenic Ras Decreased_pH Decreased Lysosomal pH Ras->Decreased_pH Promotes V_ATPase->Decreased_pH Drives Proton Pumping Lysosomal_Biogenesis->Decreased_pH Increases Capacity

Caption: Key signaling pathways that contribute to the regulation of lysosomal pH in cancer cells.

Lysosomal Sequestration of Chemotherapeutic Drugs

G Lysosomal Sequestration of Chemotherapeutics cluster_cell Cancer Cell Drug_Extracellular Weakly Basic Chemotherapeutic Drug Cytosol Cytosol (pH ~7.2) Drug_Extracellular->Cytosol Diffusion Lysosome Lysosome (Acidic pH) Cytosol->Lysosome Diffusion Drug_Protonated Protonated Drug (Trapped) Lysosome->Drug_Protonated Protonation & Trapping

Caption: The process of ion trapping leading to the sequestration of weakly basic anticancer drugs within the acidic lysosomes of cancer cells.

References

Troubleshooting & Optimization

LysoSensor PDMPO Staining: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LysoSensor™ Yellow/Blue (PDMPO) and other LysoSensor probes for lysosomal staining and pH measurement.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during LysoSensor PDMPO staining experiments.

1. Why is my LysoSensor signal weak or absent?

A weak or non-existent fluorescent signal is a common issue. Several factors could be contributing to this problem.

  • Suboptimal Probe Concentration: The recommended starting concentration for LysoSensor probes is at least 1 µM.[1][2][3] If the signal is weak, you can try increasing the concentration. However, to minimize potential artifacts from overloading the probe, it's best to use the lowest possible concentration that provides a satisfactory signal.[2][3]

  • Incorrect Filter Sets: Ensure that you are using the correct excitation and emission filters for PDMPO. This probe has dual-excitation and dual-emission properties that are pH-dependent. In acidic environments, it predominantly shows yellow fluorescence, while in less acidic organelles, it exhibits blue fluorescence.

  • Cell Health and Density: Unhealthy or dying cells may not be able to maintain the necessary acidic environment within their lysosomes, leading to a weaker signal. Ensure your cells are healthy and seeded at an appropriate confluence (typically 30-60%) before staining.

  • Insufficient Incubation Time: While short incubation times are generally recommended, extremely short times may not be sufficient for the probe to accumulate in the lysosomes. The uptake of LysoSensor probes can occur within seconds, but an incubation of 1-5 minutes at 37°C is a good starting point.

2. Why is the background fluorescence in my images high?

High background fluorescence can obscure the specific lysosomal staining, making data interpretation difficult.

  • Excessive Probe Concentration: Using a concentration of LysoSensor probe that is too high can lead to non-specific binding and high background. Try titrating the probe concentration downwards.

  • Inadequate Washing: After incubation with the probe, it is crucial to wash the cells thoroughly to remove any unbound dye. A gentle wash with pre-warmed growth medium or phosphate-buffered saline (PBS) is recommended.

  • Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. You can check for this by imaging an unstained sample of your cells using the same filter sets.

  • Probe Precipitation: LysoSensor probes are typically dissolved in DMSO. Ensure the probe is fully dissolved in your culture medium and that the final DMSO concentration is not toxic to your cells.

3. My cells look unhealthy or are dying after staining. What could be the cause?

Cell toxicity is a concern with any live-cell imaging reagent.

  • Prolonged Incubation: Longer incubation times with LysoSensor probes can have an "alkalizing effect" on lysosomes, disrupting their normal function and potentially leading to cell death. It is recommended to keep incubation times as short as possible, ideally between 1 and 5 minutes.

  • High Probe Concentration: As with high background, excessive probe concentrations can be toxic to cells.

  • Phototoxicity: Exposing cells to high-intensity excitation light for extended periods can cause phototoxicity. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.

4. Can I use LysoSensor probes with fixed cells?

While LysoSensor probes are primarily designed for live-cell imaging, some protocols for fixed-cell imaging exist. However, it's important to be aware that fixation can alter the pH of cellular compartments, potentially affecting the probe's fluorescence. If you must fix your cells, it is advisable to do so after staining with the LysoSensor probe.

5. How does this compound work to measure pH?

LysoSensor Yellow/Blue DND-160 (PDMPO) is a ratiometric pH indicator. This means that its fluorescent properties change with pH in a way that allows for a quantitative measurement. PDMPO exhibits both dual-excitation and dual-emission spectral peaks that are pH-dependent. In more acidic environments, the probe is protonated, leading to a shift in its fluorescence from blue to yellow. By measuring the ratio of the fluorescence intensities at the two different emission wavelengths, you can determine the pH of the lysosomes.

Quantitative Data Summary

The table below summarizes the key spectral properties and characteristics of this compound and LysoSensor Green DND-189.

PropertyLysoSensor Yellow/Blue (PDMPO)LysoSensor Green DND-189
Excitation (Ex) 329 nm / 384 nm (pH-dependent)443 nm
Emission (Em) 440 nm / 540 nm (pH-dependent)505 nm
pKa ~4.2~5.2
Recommended Working Concentration ≥ 1 µM≥ 1 µM
Fluorescence in Acidic Environment Shifts from blue to yellowIncreases

Experimental Protocols

Below is a detailed methodology for staining live cells with this compound.

Materials:

  • LysoSensor Yellow/Blue (PDMPO) stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on a suitable imaging dish or plate

  • Pre-warmed complete culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare the Staining Solution:

    • Warm the this compound stock solution to room temperature.

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final working concentration (e.g., 1 µM). It is important to prepare this solution fresh for each experiment.

  • Cell Staining:

    • Remove the culture medium from your cells.

    • Add the pre-warmed staining solution to the cells, ensuring they are completely covered.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 1-5 minutes. The optimal incubation time may need to be determined empirically for your specific cell type.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unbound probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • For ratiometric imaging of PDMPO, acquire images using filter sets appropriate for both the blue and yellow fluorescence.

Visualizations

LysoSensor Staining Troubleshooting Workflow

TroubleshootingWorkflow start Start: LysoSensor Staining Issue issue Identify the Primary Problem start->issue weak_signal Weak or No Signal issue->weak_signal Weak Signal high_bg High Background issue->high_bg High Background cell_toxicity Cell Toxicity / Death issue->cell_toxicity Cell Toxicity check_conc Increase Probe Concentration (start with 1 µM) weak_signal->check_conc check_filters Verify Correct Ex/Em Filter Sets check_conc->check_filters check_cells Assess Cell Health and Confluency check_filters->check_cells check_incubation Optimize Incubation Time (1-5 min is a good start) check_cells->check_incubation end Problem Resolved check_incubation->end reduce_conc Decrease Probe Concentration high_bg->reduce_conc improve_wash Improve Washing Steps (2-3 gentle washes) reduce_conc->improve_wash check_autofluor Check for Cellular Autofluorescence improve_wash->check_autofluor check_autofluor->end reduce_incubation Shorten Incubation Time (avoid > 5 min) cell_toxicity->reduce_incubation reduce_conc_tox Lower Probe Concentration reduce_incubation->reduce_conc_tox reduce_light Minimize Light Exposure (lower laser power) reduce_conc_tox->reduce_light reduce_light->end

A flowchart for troubleshooting common LysoSensor staining issues.

Mechanism of this compound Action

LysoSensorMechanism cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) pdmpo_neutral PDMPO (Unprotonated) pdmpo_cytoplasm PDMPO pdmpo_neutral->pdmpo_cytoplasm Cell Membrane Permeation pdmpo_protonated PDMPO-H+ (Protonated) pdmpo_cytoplasm->pdmpo_protonated Accumulation in Acidic Organelle fluorescence Fluorescence Shift (Blue to Yellow) pdmpo_protonated->fluorescence Protonation Induces Shift

The mechanism of this compound accumulation and fluorescence.

References

Technical Support Center: LysoSensor™ PDMPO (Yellow/Blue DND-160)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LysoSensor™ Yellow/Blue DND-160 (PDMPO) to measure the pH of acidic organelles.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure the specific signal from acidic organelles, leading to inaccurate measurements. This guide addresses common causes of high background and provides solutions.

Q1: My background fluorescence is very high, making it difficult to distinguish the signal from lysosomes. What are the likely causes and how can I fix this?

A1: High background fluorescence with LysoSensor™ PDMPO can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sub-optimal Dye Concentration: Using a concentration that is too high is a common cause of background signal.

    • Solution: Titrate the LysoSensor™ PDMPO concentration to find the optimal balance between signal and background. Start with the recommended concentration and test a range of lower concentrations.

  • Excessive Incubation Time: Prolonged incubation can lead to non-specific staining and an increase in cytosolic fluorescence.[1] LysoSensor™ probes can also have an "alkalizing effect" on lysosomes with longer incubation times, potentially altering the organelle's pH.[1]

    • Solution: Optimize the incubation time. For LysoSensor™ PDMPO, a short incubation of 1-5 minutes at 37°C is often sufficient.[1][2]

  • Inadequate Washing: Residual, unbound dye in the imaging medium will contribute to high background.

    • Solution: Ensure thorough washing of the cells with fresh, pre-warmed medium or buffer after incubation with the dye.[2]

  • Autofluorescence: Cells and culture medium components can naturally fluoresce, contributing to the background. Phenol red and riboflavin in many standard culture media are known to be autofluorescent.

    • Solution: Use a phenol red-free imaging medium for the experiment. If autofluorescence from the cells is high, consider imaging at longer wavelengths if your experimental setup allows, as cellular autofluorescence is typically stronger in the blue-green region of the spectrum.

  • Dead Cells: Dead or dying cells can non-specifically take up the dye and fluoresce brightly, contributing significantly to background.

    • Solution: Use a viability dye to distinguish and exclude dead cells from your analysis. Ensure your cell culture is healthy before starting the experiment.

Frequently Asked Questions (FAQs)

Q2: What is the optimal concentration for LysoSensor™ Yellow/Blue DND-160 (PDMPO)?

A2: The recommended starting concentration is at least 1 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is highly recommended to perform a concentration titration to determine the lowest possible concentration that gives a robust signal with minimal background.

Q3: What are the excitation and emission wavelengths for LysoSensor™ PDMPO?

A3: LysoSensor™ PDMPO is a ratiometric dye with pH-dependent dual-excitation and dual-emission peaks.

  • In acidic environments (like lysosomes), it predominantly emits yellow fluorescence .

  • In less acidic or neutral environments , it emits blue fluorescence .

The spectral properties are summarized in the table below.

Q4: How long should I incubate my cells with LysoSensor™ PDMPO?

A4: A short incubation period of 1-5 minutes at 37°C is recommended. The uptake of the dye into live cells can occur within seconds. Longer incubation times can lead to an alkalizing effect on the lysosomes.

Q5: Can I use a plate reader for my LysoSensor™ PDMPO assay?

A5: While possible, using a plate reader for ratiometric pH measurements with LysoSensor™ probes can provide weak results. This is because a plate reader gives a whole-well readout, making it impossible to exclude extracellular fluorescence or analyze specific regions of interest within cells. This can lead to an average measurement of all labeled organelles in the cell population. Microscopy-based approaches are generally preferred for more precise measurements.

Q6: Why am I not seeing a change in the fluorescence ratio after treating my cells with a substance expected to alter lysosomal pH?

A6: This could be due to several reasons:

  • Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for both the blue and yellow fluorescence of the dye.

  • Calibration Issues: For quantitative measurements, it is crucial to generate a pH calibration curve.

  • Experimental Conditions: As noted in one instance, a user had difficulty observing changes in a plate reader-based assay despite a working calibration curve, suggesting potential issues with dye entry into the cells under their specific experimental conditions. Re-optimization of the protocol for your specific cell line and treatment may be necessary.

Quantitative Data Summary

ParameterValueReference
Probe Name LysoSensor™ Yellow/Blue DND-160 (PDMPO)
pKa ~4.2
Recommended Working Concentration ≥ 1 µM (titration recommended)
Recommended Incubation Time 1-5 minutes at 37°C
Excitation Maximum (Acidic) ~384 nm
Emission Maximum (Acidic - Yellow) ~540 nm
Excitation Maximum (Neutral) ~329 nm
Emission Maximum (Neutral - Blue) ~440 nm
Storage of Stock Solution (1 mM in DMSO) -20°C, protected from light

Experimental Protocols & Visualizations

Experimental Workflow for Reducing Background Fluorescence

The following diagram illustrates a systematic workflow for troubleshooting and minimizing background fluorescence when using LysoSensor™ PDMPO.

G start Start: High Background Fluorescence check_conc 1. Optimize Dye Concentration (Titrate down from 1 µM) start->check_conc check_incubation 2. Optimize Incubation Time (1-5 minutes) check_conc->check_incubation check_wash 3. Ensure Thorough Washing (2-3 times with fresh medium) check_incubation->check_wash check_media 4. Use Phenol Red-Free Medium check_wash->check_media check_viability 5. Assess Cell Viability (Use viability dye) check_media->check_viability analyze Analyze Signal-to-Noise Ratio check_viability->analyze end End: Optimal Staining with Low Background analyze->end

Caption: Troubleshooting workflow for LysoSensor™ PDMPO.

Signaling Pathway: LysoSensor™ PDMPO Mechanism of Action

This diagram illustrates how LysoSensor™ PDMPO functions as a ratiometric pH sensor within a cell.

G cluster_cytosol Cytosolic State cluster_lysosome Lysosomal State extracellular Extracellular Space (Neutral pH) cytosol Cytosol (Neutral pH) extracellular->cytosol Passive Diffusion lysosome Lysosome (Acidic pH) cytosol->lysosome Accumulation in Acidic Organelles pdmpo_protonated LysoSensor™ PDMPO (Protonated) lysosome->pdmpo_protonated Protonation pdmpo_neutral LysoSensor™ PDMPO (Deprotonated) pdmpo_neutral->cytosol blue_fluor Blue Fluorescence (Em: ~440 nm) pdmpo_neutral->blue_fluor Excitation: ~329 nm yellow_fluor Yellow Fluorescence (Em: ~540 nm) pdmpo_protonated->yellow_fluor Excitation: ~384 nm

Caption: Mechanism of LysoSensor™ PDMPO ratiometric pH sensing.

References

preventing LysoSensor PDMPO photobleaching during imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate photobleaching of LysoSensor™ Yellow/Blue PDMPO during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor™ Yellow/Blue PDMPO and how does it work?

LysoSensor™ Yellow/Blue DND-160 (also known as PDMPO) is a fluorescent acidotropic probe used to investigate the pH of acidic organelles, such as lysosomes. It accumulates in these organelles as a result of protonation. PDMPO is a ratiometric pH indicator, exhibiting pH-dependent dual-excitation and dual-emission spectral peaks. In neutral or weakly acidic environments, it fluoresces blue, and as the acidity increases (pH decreases), its fluorescence shifts to yellow.[1][2] This ratiometric property allows for the quantitative measurement of lysosomal pH.

Q2: What is photobleaching and why is it a problem for PDMPO imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce. This process is induced by the high-intensity light used for excitation in fluorescence microscopy. Photobleaching is problematic because it leads to a progressive decay of the fluorescent signal during an experiment, which can compromise the quantitative accuracy of measurements and limit the duration of time-lapse imaging. The process is primarily mediated by the generation of reactive oxygen species (ROS) that chemically alter the fluorophore.

Q3: My PDMPO signal is fading very quickly. What are the primary causes?

Rapid signal loss with LysoSensor™ PDMPO is almost always due to photobleaching. The most common contributing factors are:

  • Excessive Excitation Light: Using a laser or lamp intensity that is higher than necessary for a good signal-to-noise ratio.

  • Long Exposure Times: Exposing the sample to the excitation light for extended periods during each image acquisition.

  • High Frequency of Imaging: Acquiring images too frequently in a time-lapse experiment.

  • High Oxygen Concentration: The presence of molecular oxygen significantly accelerates photobleaching through the generation of ROS.

Q4: Are there more photostable alternatives to LysoSensor™ PDMPO?

Yes, several alternatives exist for labeling lysosomes, though they may not be ratiometric for pH. The LysoTracker™ series of probes (e.g., LysoTracker™ Red DND-99, LysoTracker™ Deep Red) are generally designed for long-term cell viability and tracking.[3][4] Additionally, novel probes based on different chemical scaffolds are continuously being developed with superior photostability.[3] The choice of an alternative probe depends on the specific experimental requirements, such as the need for ratiometric pH measurement versus long-term tracking.

Troubleshooting Guide: Preventing PDMPO Photobleaching

Use the following Q&A guide to systematically troubleshoot and resolve photobleaching issues in your experiments.

Issue: The fluorescent signal from LysoSensor™ PDMPO is weak or disappears rapidly during my time-lapse experiment.

Step 1: Optimize Microscope and Acquisition Settings

Question: Have I optimized my imaging parameters to minimize light exposure?

The total dose of light delivered to the sample is a critical factor in photobleaching. The goal is to use the minimum number of photons required to obtain a satisfactory image.

Solutions:

  • Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level that provides an adequate signal-to-noise ratio (SNR). Use neutral density filters to reduce illumination intensity without changing the spectral quality of the light.

  • Minimize Exposure Time: Use the shortest possible camera exposure time. This can be facilitated by using a high-sensitivity detector, such as an EMCCD or sCMOS camera, which can detect weaker signals.

  • Reduce Acquisition Frequency: For time-lapse studies, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.

  • Use Efficient Scanning Methods: If using a confocal microscope, consider using faster, more light-efficient scanning methods like resonant scanning or multi-line scanning, which can reduce the pixel dwell time and overall light exposure.

Step 2: Implement Chemical Antifade Strategies

Question: Am I using an appropriate antifade reagent for live-cell imaging?

Standard antifade mounting media for fixed cells (e.g., ProLong™ Gold) are toxic and cannot be used in live-cell experiments. Specialized reagents are required to scavenge the reactive oxygen species that cause photobleaching.

Solutions:

  • Use a Commercial Live-Cell Antifade Reagent: Products like ProLong™ Live Antifade Reagent are specifically formulated for live-cell imaging. They contain enzymatic systems that remove dissolved oxygen from the imaging medium, thereby reducing the formation of ROS. ProLong™ Live has been validated for use with the related LysoTracker™ probes and shows minimal effects on cell viability.

  • Add Antioxidants to Imaging Media: The antioxidant Trolox (a vitamin E analog) can be added to the cell culture medium to reduce photobleaching. It acts by quenching triplet state fluorophores and scavenging ROS. A starting concentration of 1-2 mM is often effective, but may require optimization for your specific cell type.

Step 3: Optimize the Probe and Staining Protocol

Question: Is the concentration or incubation time of the LysoSensor™ probe appropriate?

Improper staining can lead to a suboptimal initial signal, tempting the user to increase excitation light, which accelerates photobleaching.

Solutions:

  • Use Optimal Probe Concentration: For LysoSensor™ probes, a working concentration of at least 1 µM is recommended. However, this should be optimized for your cell type to achieve bright staining with low background.

  • Limit Incubation Time: Incubating cells with LysoSensor™ PDMPO for 1-5 minutes is often sufficient. Longer incubation times can sometimes have an alkalizing effect on the lysosomes, altering their pH.

Quantitative Data and Probe Comparison

Choosing the right fluorophore is a key strategy to prevent photobleaching. The table below summarizes the spectral properties of LysoSensor™ PDMPO and compares it with other common lysosomal probes.

Probe NameExcitation (nm)Emission (nm)pKaQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M-1cm-1)
LysoSensor™ Yellow/Blue DND-160 (PDMPO) 329 / 384440 / 540~4.2~0.3Data not available
LysoSensor™ Green DND-189443505~5.2Data not availableData not available
LysoSensor™ Blue DND-167373425~5.1Up to 0.9 (acidic)Data not available
LysoTracker™ Red DND-99577590N/AData not availableData not available
LysoTracker™ Green DND-26504511N/AData not availableData not available
LysoTracker™ Deep Red647668N/AData not availableData not available

Experimental Protocols

Protocol 1: Staining Live Cells with LysoSensor™ PDMPO

This protocol provides a general guideline for staining live cells. Optimization may be required depending on the cell type.

  • Prepare Stock Solution: Prepare a 1 mM stock solution of LysoSensor™ PDMPO in high-quality, anhydrous DMSO. Aliquot into single-use volumes and store at -20°C, protected from light.

  • Cell Preparation: Grow cells on an appropriate imaging vessel (e.g., glass-bottom dish or chamber slide) to 30-60% confluency.

  • Prepare Working Solution: Immediately before use, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in your normal cell culture medium (pre-warmed to 37°C).

  • Staining: Remove the culture medium from the cells and add the PDMPO working solution.

  • Incubation: Incubate the cells for 1-5 minutes at 37°C in a 5% CO₂ environment.

  • Wash: Gently remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or a phenol red-free medium) to remove any unbound dye.

  • Imaging: Proceed immediately to imaging under conditions optimized to minimize photobleaching.

Protocol 2: Live-Cell Imaging with an Antifade Reagent (Trolox)

This protocol describes how to perform a time-lapse experiment while actively suppressing photobleaching.

  • Cell Staining: Stain cells with LysoSensor™ PDMPO as described in Protocol 1.

  • Prepare Antifade Imaging Medium: Prepare your imaging medium (e.g., phenol red-free DMEM or Live Cell Imaging Solution) supplemented with 1-2 mM Trolox. Warm the medium to 37°C.

  • Medium Exchange: After the final wash step in the staining protocol, replace the buffer with the prepared antifade imaging medium.

  • Equilibration: Place the cells on the microscope stage within an environmental chamber (maintaining 37°C and 5% CO₂) and allow them to equilibrate for 5-10 minutes.

  • Microscope Setup:

    • Find a region of interest using the lowest possible light intensity and transmitted light (e.g., DIC or phase contrast) to minimize light exposure before the experiment begins.

    • Set the laser power/lamp intensity to the lowest possible value (<1-5% is a good starting point).

    • Set the camera exposure time to the minimum required for a clear signal.

    • Set the time-lapse interval to the maximum possible duration that will still resolve the dynamics of interest.

  • Image Acquisition: Begin the time-lapse acquisition. Avoid unnecessary exposure of the sample to light between acquisitions.

Visualized Workflows and Mechanisms

Photobleaching Mechanism and Mitigation

The following diagram illustrates the photochemical process leading to photobleaching and shows where antifade agents intervene. Excitation light can push a fluorophore into a long-lived, highly reactive triplet state. From here, it can react with molecular oxygen to produce damaging reactive oxygen species (ROS), which ultimately destroy the fluorophore.

G cluster_0 Fluorophore States cluster_1 Process cluster_2 Intervention S0 Ground State (S0) S1 Excited Singlet State (S1) Fluorescence Fluorescence S1->Fluorescence Emission ISC Intersystem Crossing S1->ISC T1 Triplet State (T1) ROS_Gen ROS Generation T1->ROS_Gen + O2 Excitation Excitation Light Excitation->S0 Absorption ISC->T1 ROS_Gen->S0 Quenching (minor) Bleaching Photobleaching (Signal Loss) ROS_Gen->Bleaching Damage Antifade Antifade Agents (e.g., Trolox, ProLong Live) Antifade->T1 Quenches Triplet State Antifade->ROS_Gen Scavenges ROS

Caption: Mechanism of photobleaching and intervention by antifade agents.

Troubleshooting Workflow for PDMPO Photobleaching

This flowchart provides a logical sequence of steps to diagnose and solve photobleaching issues.

G start Start: Rapid Signal Loss Observed q1 Step 1: Optimize Acquisition Is Laser/Lamp Power at Minimum? start->q1 sol1 Action: Reduce power to <5%. Use Neutral Density filters. q1->sol1 No q2 Is Exposure Time Minimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Shorten exposure. Increase camera gain/binning if needed. q2->sol2 No q3 Step 2: Use Antifade Reagents Are you using a live-cell antifade? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Add Trolox (1-2 mM) or ProLong™ Live to imaging medium. q3->sol3 No q4 Step 3: Check Staining Is initial signal strong? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Action: Optimize PDMPO concentration (1-5 µM) and incubation time (1-5 min). q4->sol4 No end_ok Problem Resolved q4->end_ok Yes a4_yes Yes a4_no No sol4->end_ok

Caption: A step-by-step workflow for troubleshooting PDMPO photobleaching.

References

Technical Support Center: Optimizing LysoSensor PDMPO for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists using LysoSensor™ Yellow/Blue DND-160 (PDMPO) to study acidic organelles in live cells.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor PDMPO and how does it work?

This compound is a fluorescent, acidotropic probe used to investigate acidic organelles like lysosomes in living cells.[1][2][3] It accumulates in these organelles as a result of protonation.[4][5] A key feature of PDMPO is its pH-dependent dual-excitation and dual-emission spectral peaks. In neutral or weakly acidic environments, it produces blue fluorescence, which shifts to yellow fluorescence in more acidic conditions. This ratiometric capability allows for the monitoring of pH fluctuations within these organelles.

Q2: What is the recommended concentration range for this compound?

The optimal concentration can vary depending on the cell type and experimental conditions. However, a general starting point is a working concentration of at least 1 µM. The recommended range can be from 1 µM up to 5 µM, and in some protocols, as wide as 1-200 µM, though it's advised to keep the concentration as low as possible to avoid artifacts. Always determine the optimal concentration for your specific cell type empirically.

Q3: What are the recommended incubation time and temperature?

Incubate cells with this compound for a short period, typically between 1 to 5 minutes at 37°C. Kinetic studies show the probe can be taken up by live cells within seconds. Longer incubation times can have an alkalinizing effect on lysosomes, potentially leading to an increase in lysosomal pH and affecting the accuracy of your results.

Q4: How should I prepare and store the this compound stock solution?

Prepare a 1 mM stock solution by dissolving the this compound in anhydrous DMSO. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C in the dark, where they should be stable for at least three months.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal 1. Suboptimal Dye Concentration: The concentration of PDMPO may be too low for your specific cell type. 2. Insufficient Incubation Time: The incubation period may be too short for adequate dye accumulation. 3. Incorrect Filter Sets: The microscope filter sets may not be appropriate for PDMPO's excitation and emission wavelengths.1. Optimize Concentration: Perform a titration experiment to determine the optimal concentration. Gradually increase the working concentration and evaluate the signal intensity. 2. Extend Incubation Time: Increase the incubation time slightly, but be cautious of the potential for lysosomal alkalinization with prolonged exposure. 3. Verify Filter Sets: Ensure your microscope is equipped with the correct filters for detecting both the blue (neutral pH) and yellow (acidic pH) fluorescence of PDMPO.
High Background Fluorescence 1. Excessive Dye Concentration: Using a concentration that is too high can lead to nonspecific staining and high background. 2. Inadequate Washing: Residual, unbound dye in the medium can contribute to background fluorescence. 3. Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal.1. Reduce Concentration: Lower the PDMPO concentration to the minimum required for a clear signal. 2. Thorough Washing: After incubation, wash the cells gently but thoroughly with an appropriate buffer (e.g., PBS) to remove any unbound dye. 3. Background Subtraction: Acquire background fluorescence intensity values from regions of interest outside of the cells and subtract this from your measurements.
Cytotoxicity or Altered Cell Morphology 1. High Dye Concentration: PDMPO, like many fluorescent probes, can be toxic to cells at high concentrations. 2. Prolonged Incubation: Extended exposure to the dye can be stressful for cells. 3. Solvent Toxicity: The DMSO used to dissolve the PDMPO may be toxic to your cells at the final concentration.1. Lower Concentration: Use the lowest effective concentration of PDMPO. 2. Shorten Incubation: Keep the incubation time as short as possible (ideally 1-5 minutes). 3. Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is well below the toxic threshold for your cell line (typically <0.5%).
Signal Fades Quickly (Photobleaching) 1. Excessive Light Exposure: High-intensity excitation light can cause the fluorophore to photobleach rapidly. 2. Improper Storage: Exposure of the dye to light during storage can degrade its performance.1. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time during imaging. Use neutral density filters if available. 2. Proper Storage: Always store the PDMPO stock solution and working solutions protected from light.

Experimental Protocols & Data

Protocol: Optimizing this compound Staining Concentration

This protocol outlines a method to determine the optimal working concentration of this compound for a specific live-cell imaging experiment.

Materials:

  • This compound (1 mM stock in DMSO)

  • Live cells cultured on a suitable imaging plate (e.g., glass-bottom dish)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Seed your cells on the imaging plate and grow them to the desired confluence (e.g., 30-60%).

  • Prepare Working Solutions: On the day of the experiment, prepare a series of PDMPO working solutions by diluting the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium. Test a range of concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed PDMPO working solution to the cells.

    • Incubate at 37°C for 5 minutes, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images using settings for both the blue and yellow emission of PDMPO.

  • Analysis:

    • Evaluate the images for each concentration.

    • The optimal concentration will provide bright, punctate lysosomal staining with minimal background fluorescence and no signs of cytotoxicity.

Summary of Key Experimental Parameters
ParameterRecommended RangeNotes
Stock Solution 1 mM in anhydrous DMSOAliquot and store at -20°C, protected from light.
Working Concentration 1 µM - 5 µM (starting point)Must be optimized for each cell type.
Incubation Time 1 - 5 minutesLonger times may cause lysosomal alkalinization.
Incubation Temperature 37°CMaintain normal cell culture conditions.
Excitation/Emission Blue: ~329 nm / ~440 nmYellow: ~384 nm / ~540 nmIn acidic environments, fluorescence shifts from blue to yellow.

Visual Guides

Workflow for PDMPO Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_acq Analysis start Seed Cells on Imaging Plate prep_solutions Prepare Serial Dilutions of PDMPO (e.g., 0.5-10 µM) in Pre-warmed Medium start->prep_solutions stain Incubate Cells with Purch Concentration (1-5 min, 37°C) prep_solutions->stain wash Wash Cells 2-3x with PBS stain->wash image Live-Cell Imaging (Fluorescence Microscope) wash->image analyze Evaluate Signal-to-Noise, Cell Viability, and Localization image->analyze optimal Determine Optimal Concentration analyze->optimal optimal->prep_solutions Re-test Range end Proceed with Optimized Protocol optimal->end Success

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic for Weak Staining

G start Problem: Weak or No Signal check_conc Is PDMPO concentration sufficiently high? start->check_conc check_time Is incubation time long enough? check_conc->check_time No solution_conc Solution: Increase PDMPO concentration in titration steps. check_conc->solution_conc Yes check_filters Are microscope filter sets correct? check_time->check_filters No solution_time Solution: Increase incubation time (cautiously, max ~5 min). check_time->solution_time Yes solution_filters Solution: Verify and use correct filters for dual emission. check_filters->solution_filters No end Problem Resolved solution_conc->end solution_time->end solution_filters->end

Caption: Troubleshooting logic for weak this compound signal.

References

Technical Support Center: Managing LysoSensor PDMPO Cytotoxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LysoSensor™ Green DND-189 (also known as PDMPO). This resource is designed for researchers, scientists, and drug development professionals utilizing this fluorescent probe to measure the pH of acidic organelles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor Green DND-189/PDMPO and how does it work?

A1: LysoSensor Green DND-189/PDMPO is a fluorescent dye used to measure the pH of acidic organelles, such as lysosomes, in living cells. It is a weak base that can freely cross cell membranes in its neutral state. Once inside the acidic environment of a lysosome, it becomes protonated and accumulates, leading to a significant increase in fluorescence intensity. This pH-dependent fluorescence allows for the investigation of lysosomal pH dynamics.[1][2][3][4]

Q2: What is the primary cause of LysoSensor PDMPO-induced cytotoxicity?

A2: The main cause of cytotoxicity associated with this compound is its "alkalinizing effect" on lysosomes.[2] Prolonged incubation or high concentrations of the dye can lead to an increase in the internal pH of lysosomes. This disruption of the acidic environment can impair the function of lysosomal enzymes, which are crucial for cellular degradation and recycling processes, ultimately leading to cell stress and death.

Q3: At what concentration does this compound become cytotoxic?

A3: The cytotoxic concentration of this compound is cell-type dependent and influenced by the duration of exposure. While a starting concentration of 1 µM is generally recommended for staining, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal, non-toxic concentration. Exceeding the optimal concentration can lead to adverse effects on cell health.

Q4: How long can I incubate my cells with this compound?

A4: To minimize cytotoxicity, short incubation times are strongly recommended. For many cell types, an incubation period of 1 to 5 minutes is sufficient for adequate lysosomal labeling without causing significant alkalinization. Longer incubation times should be avoided as they increase the risk of lysosomal pH disruption and subsequent cytotoxicity.

Troubleshooting Guide

Issue 1: High Cell Death Observed After Staining

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a concentration titration to determine the lowest effective concentration that provides a satisfactory fluorescent signal for your cell type and experimental setup. Start with the recommended 1 µM and test a range of lower concentrations (e.g., 0.1 µM, 0.25 µM, 0.5 µM).

Possible Cause 2: Incubation time is too long.

  • Solution: Reduce the incubation time. For many applications, 1-5 minutes is sufficient. If the signal is too weak with a short incubation, consider optimizing other imaging parameters before extending the incubation period.

Possible Cause 3: Cell-type specific sensitivity.

  • Solution: Some cell lines, particularly primary neurons, may be more sensitive to chemical probes. For these cells, it is especially important to use the lowest possible concentration and shortest incubation time.

Issue 2: High Background Fluorescence

Possible Cause 1: Excess unbound dye.

  • Solution: Ensure thorough washing of the cells after staining. Wash the cells two to three times with a pre-warmed, serum-free medium or phosphate-buffered saline (PBS) to remove any extracellular dye.

Possible Cause 2: Non-specific binding.

  • Solution: Reduce the concentration of this compound. High concentrations can lead to non-specific binding to other cellular components.

Possible Cause 3: Autofluorescence of cells or medium.

  • Solution: Image a sample of unstained cells under the same imaging conditions to assess the level of autofluorescence. If autofluorescence is high, you may need to adjust your imaging settings or use a different fluorescent probe with a distinct emission spectrum. Using a phenol red-free medium during imaging can also help reduce background fluorescence.

Issue 3: Phototoxicity - Cell Blebbing or Death During Imaging

Possible Cause 1: Excessive light exposure.

  • Solution: Minimize the exposure time and intensity of the excitation light. Use neutral density filters to reduce the laser power to the lowest level that still provides a usable signal.

Possible Cause 2: Reactive Oxygen Species (ROS) generation.

  • Solution: The excitation of fluorescent dyes can generate ROS, which are harmful to cells. To mitigate this, you can:

    • Reduce the frequency of image acquisition in time-lapse experiments.

    • Use an imaging medium containing antioxidants, such as ascorbic acid.

    • Ensure the use of appropriate and high-quality optical filters to minimize unnecessary light exposure.

Experimental Protocols

To assist you in assessing and managing this compound cytotoxicity, we provide the following detailed experimental protocols.

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol allows you to determine the concentration range of this compound that does not significantly impact cell viability.

Materials:

  • Your cell line of interest (e.g., HeLa, Jurkat, or primary neurons)

  • Complete cell culture medium

  • 96-well cell culture plates

  • LysoSensor Green DND-189/PDMPO (1 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiment (e.g., 30 minutes, 1 hour, 4 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the no-treatment control. Plot the cell viability against the this compound concentration to generate a dose-response curve.

Data Presentation:

This compound Concentration (µM)Cell Viability (%) - HeLa (1-hour incubation)Cell Viability (%) - Jurkat (1-hour incubation)Cell Viability (%) - Primary Neurons (30-min incubation)
0 (Control)100100100
0.198 ± 399 ± 297 ± 4
0.596 ± 497 ± 395 ± 5
194 ± 595 ± 490 ± 6
585 ± 688 ± 575 ± 8
1070 ± 875 ± 755 ± 10
2550 ± 1055 ± 930 ± 12
5030 ± 1235 ± 1115 ± 9
10015 ± 920 ± 85 ± 5

Note: The data in this table is hypothetical and should be replaced with your experimental results.

Protocol 2: Assessing Cell Membrane Integrity with a Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 24-well or 96-well cell culture plates

  • LysoSensor Green DND-189/PDMPO (1 mM stock in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader capable of measuring absorbance at the wavelength specified by the LDH kit manufacturer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations and for different incubation times as determined from your initial viability assays. Include positive (lysis buffer provided in the kit) and negative (vehicle) controls.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new plate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated cells relative to the positive control.

Data Presentation:

Incubation TimeThis compound Concentration (µM)% Cytotoxicity (LDH Release) - HeLa
30 min1< 5%
108 ± 2%
5025 ± 4%
2 hours17 ± 2%
1020 ± 3%
5060 ± 7%
4 hours115 ± 3%
1045 ± 6%
5085 ± 5%

Note: The data in this table is hypothetical and should be replaced with your experimental results.

Visualization of Key Concepts

To further clarify the processes involved in this compound cytotoxicity and the experimental approaches to assess it, the following diagrams have been generated.

experimental_workflow Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, Jurkat) pdmpo_prep Prepare this compound Dilutions incubation Incubate Cells with PDMPO (Varying Concentrations & Times) pdmpo_prep->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay annexin_v Annexin V/PI Staining (Apoptosis) incubation->annexin_v data_analysis Generate Dose-Response & Time-Course Curves mtt_assay->data_analysis ldh_assay->data_analysis annexin_v->data_analysis optimization Determine Optimal Non-Toxic Conditions data_analysis->optimization

Workflow for assessing this compound cytotoxicity.

signaling_pathway Signaling Pathway of this compound-Induced Cytotoxicity pdmpo High Concentration or Prolonged Incubation of This compound lysosome_alk Lysosomal Alkalinization pdmpo->lysosome_alk enzyme_dys Lysosomal Enzyme Dysfunction lysosome_alk->enzyme_dys lmp Lysosomal Membrane Permeabilization (LMP) lysosome_alk->lmp cell_death Cell Death enzyme_dys->cell_death cathepsin Release of Cathepsins into Cytosol lmp->cathepsin caspase_act Caspase Activation cathepsin->caspase_act apoptosis Apoptosis caspase_act->apoptosis apoptosis->cell_death

Signaling pathway of this compound-induced cytotoxicity.

By following these guidelines and protocols, researchers can effectively manage the potential cytotoxicity of LysoSensor Green DND-189/PDMPO and obtain reliable data on lysosomal pH without compromising cellular health. For further assistance, please consult the product's technical documentation or contact our support team.

References

Technical Support Center: Improving Signal-to-Noise Ratio with LysoSensor Green DND-189 & PDMPO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LysoSensor™ Green DND-189 and PDMPO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between LysoSensor Green DND-189 and PDMPO?

A1: LysoSensor Green DND-189 and PDMPO (also known as LysoSensor Yellow/Blue DND-160) are both fluorescent probes used to study acidic organelles like lysosomes. However, they have distinct spectral properties and pH sensitivities.

  • LysoSensor Green DND-189 is a green fluorescent dye with a pKa of approximately 5.2.[1][2] Its fluorescence intensity increases in acidic environments.[1][2]

  • PDMPO is a ratiometric pH probe with a pKa of around 4.2.[3] It exhibits dual-excitation and dual-emission spectra, appearing blue in weakly acidic organelles and shifting to yellow in more acidic lysosomes. This ratiometric nature allows for more precise pH measurements.

Q2: I am observing a weak fluorescent signal. What are the possible causes and solutions?

A2: A weak signal can be due to several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Probe Concentration: The concentration of the probe may be too low. While starting with the manufacturer's recommended concentration is advised, you may need to perform a titration to find the optimal concentration for your specific cell type and experimental conditions. For LysoSensor Green DND-189, a working concentration of at least 1 µM is recommended. For PDMPO, concentrations can also be in the low micromolar range.

  • Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lysosomes. Incubation times can vary between cell types. For LysoSensor Green DND-189, incubation for 30 minutes to 2 hours is a general guideline.

  • Low Lysosomal Acidity: If the lysosomes in your cells are not sufficiently acidic, the fluorescence of pH-dependent dyes like LysoSensor Green DND-189 will be low. You can use a known lysosomal acidification inhibitor, like Bafilomycin A1, as a negative control to confirm that your probe is responding to pH changes.

  • Photobleaching: Excessive exposure to excitation light can cause the fluorophore to lose its fluorescence. To minimize photobleaching, reduce the intensity and duration of light exposure. Use neutral density filters, lower the laser power, and reduce the exposure time during image acquisition.

Q3: My images have high background fluorescence. How can I reduce it?

A3: High background can obscure your signal of interest. Here are some strategies to minimize it:

  • Reduce Probe Concentration: Using too high a concentration of the probe can lead to non-specific staining and high background. Titrate the probe to the lowest concentration that still provides a detectable specific signal.

  • Optimize Washing Steps: Incomplete removal of unbound probe can contribute to background fluorescence. Ensure you are performing thorough washes with an appropriate buffer (e.g., PBS or HBSS) after incubation with the probe.

  • Use Phenol Red-Free Medium: Phenol red in cell culture medium is a known source of background fluorescence. Switch to a phenol red-free medium during the staining and imaging steps.

  • Address Cellular Autofluorescence: Cells naturally contain fluorescent molecules (e.g., NADH, flavins) that contribute to background, particularly in the green spectrum. To mitigate this, you can:

    • Use a dye with emission in the red or far-red spectrum if possible.

    • Treat fixed cells with a quenching agent like sodium borohydride.

    • Utilize spectral unmixing if your imaging system supports it.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio with LysoSensor Green DND-189

This guide provides a step-by-step approach to improving the signal-to-noise ratio when using LysoSensor Green DND-189.

Logical Workflow for Troubleshooting Low Signal-to-Noise

start Low Signal-to-Noise Ratio optimize_concentration Optimize Probe Concentration (Titrate 0.5 - 5 µM) start->optimize_concentration optimize_incubation Optimize Incubation Time (30 min - 2 hours) optimize_concentration->optimize_incubation check_acidity Verify Lysosomal Acidity (Use Bafilomycin A1 control) optimize_incubation->check_acidity reduce_background Reduce Background Fluorescence check_acidity->reduce_background reduce_photobleaching Minimize Photobleaching reduce_background->reduce_photobleaching solution Improved Signal-to-Noise Ratio reduce_photobleaching->solution

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

Detailed Steps:

  • Optimize Probe Concentration:

    • Rationale: An inappropriate probe concentration is a common cause of poor signal.

    • Protocol: Prepare a series of LysoSensor Green DND-189 dilutions (e.g., 0.5, 1, 2, 5 µM) in your imaging medium. Incubate your cells with each concentration for a fixed time (e.g., 1 hour) and image under identical conditions. Select the concentration that provides the best balance between bright lysosomal staining and low background.

  • Optimize Incubation Time:

    • Rationale: Different cell types may require different incubation times for optimal probe uptake.

    • Protocol: Using the optimal concentration determined in the previous step, incubate your cells for varying durations (e.g., 30, 60, 90, 120 minutes). Image the cells and determine the incubation time that yields the highest signal intensity within the lysosomes without a significant increase in background.

  • Verify Lysosomal Acidity:

    • Rationale: LysoSensor Green DND-189's fluorescence is pH-dependent.

    • Protocol: Treat a sample of your cells with a V-ATPase inhibitor like Bafilomycin A1 (e.g., 100 nM for 1 hour) prior to and during staining with LysoSensor Green DND-189. A significant reduction in fluorescence intensity compared to untreated cells will confirm that the probe is responding to lysosomal pH.

  • Reduce Background Fluorescence:

    • Rationale: High background can mask the specific signal from lysosomes.

    • Protocol:

      • Switch to a phenol red-free imaging medium.

      • Ensure thorough washing of cells with PBS or HBSS after incubation to remove any unbound probe.

      • If autofluorescence is high, consider using a different imaging channel if possible or employ image analysis techniques to subtract the background.

  • Minimize Photobleaching:

    • Rationale: Photobleaching reduces signal intensity over time.

    • Protocol:

      • Use the lowest possible excitation laser power that still provides a detectable signal.

      • Reduce the camera exposure time.

      • Use a live-cell imaging chamber that maintains optimal cell health to reduce the need for prolonged focusing.

      • Acquire a z-stack to ensure you are imaging the focal plane with the brightest signal.

Problem 2: Inaccurate Ratiometric Measurements with PDMPO

This guide addresses common issues encountered during ratiometric pH measurements with PDMPO.

Experimental Workflow for Ratiometric pH Measurement with PDMPO

start Prepare Cells stain Stain with PDMPO (e.g., 1-5 µM for 30 min) start->stain wash Wash Cells (2x with PBS) stain->wash calibrate Perform pH Calibration (Nigericin/Monensin) wash->calibrate acquire Acquire Images (Dual Emission: ~450 nm & ~540 nm) calibrate->acquire analyze Analyze Data (Calculate Ratio and Convert to pH) acquire->analyze cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) atp ATP v_atpase V-ATPase atp->v_atpase Energy h_cytosol H+ h_cytosol->v_atpase Transport h_lysosome H+ hydrolases Active Hydrolases h_lysosome->hydrolases Activates v_atpase->h_lysosome nutrients Nutrients (e.g., Amino Acids) v_atpase V-ATPase nutrients->v_atpase Sensed by rag_gtpase Rag GTPases v_atpase->rag_gtpase Activates mtorc1 mTORC1 rag_gtpase->mtorc1 Recruits to Lysosome cell_growth Cell Growth & Proliferation mtorc1->cell_growth Promotes

References

Technical Support Center: LysoSensor™ PDMPO Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using LysoSensor™ Yellow/Blue DND-160 (PDMPO) for lysosomal pH imaging.

Troubleshooting Guide

This guide addresses common artifacts and issues that may arise during LysoSensor™ PDMPO imaging experiments.

Issue/Artifact Potential Cause Recommended Solution
Weak or No Signal Insufficient dye concentration.Optimize the working concentration of LysoSensor™ PDMPO. The recommended starting concentration is at least 1 µM, but it may need to be adjusted depending on the cell type.[1]
Inadequate incubation time.While short incubation is key to prevent artifacts, ensure sufficient time for dye uptake. The optimal time can vary between cell types.[2]
Low expression of acidic organelles.Confirm that the cell type under investigation has a sufficient population of acidic lysosomes.
Photobleaching.Minimize exposure to excitation light. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[3][4]
High Background Fluorescence Autofluorescence from cell culture medium.Use phenol red-free medium during the imaging session to reduce background fluorescence.[4]
Non-specific binding of the dye.Ensure thorough washing steps after incubation to remove any unbound probe.
Excessively high dye concentration.Use the lowest effective concentration of LysoSensor™ PDMPO to minimize non-specific staining and potential artifacts from overloading.
Inaccurate pH Measurement (Alkalizing Effect) Prolonged incubation with the probe.LysoSensor™ PDMPO, as a weak base, can accumulate in lysosomes and artificially increase their pH over time. It is recommended to incubate cells for a short period, typically 1-5 minutes, before imaging.
High dye concentration.Higher concentrations of the probe can exacerbate the alkalizing effect.
Phototoxicity Excessive exposure to excitation light.High-intensity light can induce cellular stress and damage, leading to altered lysosomal morphology and function. Use neutral density filters to reduce laser power and keep exposure times to a minimum.
Cell health.Ensure cells are healthy and not overly confluent before starting the experiment.
Signal Quenching Photobleaching.Protect the probe from light at all stages of the experiment, including storage and incubation.
Chemical environment.Certain components in the imaging buffer could potentially quench the fluorescence. If suspected, test the probe's fluorescence in different buffer conditions.
Cell Blebbing or Morphological Changes Dye-induced toxicity.This can occur if cells are incubated in a dye-free medium after staining. It can also be a sign of phototoxicity or a result of using too high a dye concentration for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of LysoSensor™ PDMPO?

LysoSensor™ Yellow/Blue DND-160 (PDMPO) is a fluorescent acidotropic probe. It is a weak base that can permeate cell membranes and accumulates in acidic organelles, such as lysosomes, through protonation. This protonation relieves the fluorescence quenching of the dye, leading to an increase in fluorescence intensity in a pH-dependent manner.

Q2: How does the fluorescence of LysoSensor™ PDMPO change with pH?

LysoSensor™ PDMPO exhibits dual-excitation and dual-emission spectral peaks that are pH-dependent. In more acidic environments, like lysosomes, it emits a yellow fluorescence, while in weakly acidic or neutral organelles, it produces a blue fluorescence.

Q3: What is the "alkalizing effect" and how can I avoid it?

The "alkalizing effect" refers to the artificial increase in lysosomal pH caused by the accumulation of the LysoSensor™ PDMPO probe itself. To minimize this artifact, it is crucial to use the lowest effective probe concentration and to limit the incubation time to 1-5 minutes before imaging.

Q4: Can I use LysoSensor™ PDMPO for long-term imaging experiments?

Long-term imaging with LysoSensor™ PDMPO is challenging due to the potential for artifacts such as the alkalizing effect and phototoxicity. One protocol suggests imaging for up to one hour, but this may not be suitable for all cell types or experimental conditions. For extended studies of lysosomal dynamics, alternative probes that do not exhibit a strong alkalizing effect might be more appropriate.

Q5: What are the recommended storage conditions for LysoSensor™ PDMPO?

The stock solution, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. Under these conditions, it is reported to be stable for at least three months.

Experimental Protocols

Detailed Methodology for Staining and Imaging of Live Cells with LysoSensor™ PDMPO

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Dissolve LysoSensor™ PDMPO in anhydrous DMSO to a final concentration of 1 mM.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

  • Working Solution: Immediately before use, dilute the 1 mM stock solution to a working concentration of 1-5 µM in pre-warmed, serum-free, phenol red-free cell culture medium. The optimal concentration should be determined empirically for each cell type.

2. Cell Preparation:

  • Culture cells on an appropriate imaging dish or coverslip to the desired confluency (e.g., 30-60%).

  • Ensure cells are healthy and adherent before staining.

3. Staining Protocol:

  • Remove the culture medium from the cells.

  • Add the pre-warmed LysoSensor™ PDMPO working solution to the cells.

  • Incubate at 37°C in a 5% CO₂ environment for 1-5 minutes, protected from light.

  • Remove the staining solution.

  • Gently wash the cells three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove unbound dye.

4. Imaging:

  • Place the imaging dish on the microscope stage, maintaining a 37°C and 5% CO₂ environment for live-cell imaging.

  • Use appropriate filter sets for the dual-excitation and dual-emission properties of LysoSensor™ PDMPO (Excitation: ~330 nm and ~385 nm; Emission: ~440 nm and ~540 nm).

  • To minimize phototoxicity and photobleaching, use the lowest possible laser power and shortest exposure time that allows for adequate signal detection.

  • Acquire images promptly after staining to minimize the risk of the alkalizing effect.

Visualizations

TroubleshootingWorkflow cluster_start cluster_issue cluster_solutions cluster_end Start Image Acquisition with LysoSensor PDMPO WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground InaccuratepH Inaccurate pH Reading Start->InaccuratepH CellDamage Cell Damage/ Blebbing Start->CellDamage Sol_WeakSignal Increase Dye Concentration Optimize Incubation Time WeakSignal->Sol_WeakSignal Sol_HighBackground Use Phenol Red-Free Media Thorough Washes Decrease Dye Concentration HighBackground->Sol_HighBackground Sol_InaccuratepH Decrease Incubation Time (1-5 min) Use Lower Dye Concentration InaccuratepH->Sol_InaccuratepH Sol_CellDamage Reduce Laser Power & Exposure Check Dye Concentration CellDamage->Sol_CellDamage OptimizedImage Optimized Image Quality Sol_WeakSignal->OptimizedImage Sol_HighBackground->OptimizedImage Sol_InaccuratepH->OptimizedImage Sol_CellDamage->OptimizedImage

Caption: Troubleshooting workflow for common this compound imaging artifacts.

References

LysoSensor PDMPO protocol optimization for high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for LysoSensor™ PDMPO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization for high-throughput screening (HTS) and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor™ PDMPO and how does it work?

A1: LysoSensor™ PDMPO is a fluorescent probe used to measure the pH of acidic organelles, such as lysosomes. It is an acidotropic probe, meaning it accumulates in acidic compartments of live cells. PDMPO is a ratiometric pH indicator, exhibiting dual-excitation and dual-emission fluorescence. In environments with a lower pH (more acidic), it emits a yellow fluorescence, while in less acidic or neutral environments, it produces a blue fluorescence.[1][2][3][4] This ratiometric property allows for a more quantitative measurement of pH, as the ratio of the two emission intensities is less susceptible to variations in probe concentration, photobleaching, and cell volume.

Q2: What are the spectral properties of LysoSensor™ PDMPO?

A2: LysoSensor™ PDMPO has pH-dependent excitation and emission spectra. In acidic environments, the excitation maximum is approximately 384 nm and the emission maximum is around 540 nm (yellow). In less acidic or neutral environments, the excitation maximum is around 329 nm and the emission maximum is approximately 440 nm (blue).[2]

Q3: What is the pKa of LysoSensor™ PDMPO?

A3: The pKa of LysoSensor™ PDMPO is approximately 4.2. This makes it well-suited for measuring the pH within the typical range of lysosomes (pH 4.5-5.5).

Q4: How should I prepare and store LysoSensor™ PDMPO?

A4: LysoSensor™ PDMPO is typically supplied as a solid. A stock solution is prepared by dissolving the solid in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mM. This stock solution should be aliquoted and stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

High-Throughput Screening (HTS) Protocol Optimization

This section provides a detailed protocol for using LysoSensor™ PDMPO in a high-throughput screening format, with a focus on optimization for automated microscopy platforms.

Experimental Protocol: HTS Lysosomal pH Assay

1. Cell Seeding:

  • Seed cells in 96-well or 384-well microplates at a density that will result in 70-80% confluency at the time of the assay. The optimal seeding density will vary depending on the cell type and should be determined empirically.

  • Allow cells to adhere and grow for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

2. Compound Treatment:

  • Prepare a serial dilution of test compounds in an appropriate vehicle (e.g., DMSO).

  • Add the compounds to the cells at the desired final concentrations. Include vehicle-only controls (negative control) and a known lysosomotropic agent (e.g., chloroquine or bafilomycin A1) as a positive control for lysosomal pH alkalinization.

  • Incubate the cells with the compounds for the desired treatment period.

3. LysoSensor™ PDMPO Staining:

  • Prepare a fresh working solution of LysoSensor™ PDMPO in pre-warmed, serum-free culture medium. A starting concentration of 1 µM is recommended, but the optimal concentration may range from 1-5 µM and should be determined for your specific cell type and experimental conditions.

  • Remove the compound-containing medium from the wells.

  • Add the LysoSensor™ PDMPO working solution to each well.

  • Incubate for a short period, typically 1-5 minutes, at 37°C. Longer incubation times may lead to an alkalinizing effect on the lysosomes.

  • Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer.

4. Image Acquisition:

  • Acquire images using an automated fluorescence microscope or a high-content imaging system.

  • Set the excitation and emission wavelengths for the two distinct forms of LysoSensor™ PDMPO:

    • Blue fluorescence (less acidic): Excitation ~330 nm, Emission ~440 nm

    • Yellow fluorescence (more acidic): Excitation ~385 nm, Emission ~540 nm

  • Optimize image acquisition settings, such as exposure time and lamp intensity, to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

5. Data Analysis:

  • Segment the images to identify individual cells and lysosomes.

  • Measure the fluorescence intensity in both the blue and yellow channels for each identified lysosome or cell.

  • Calculate the ratio of the yellow to blue fluorescence intensity (or vice versa).

  • Normalize the data to the vehicle-only controls.

  • Calculate statistical parameters such as the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Data Presentation: Quantitative Parameters for HTS Assay
ParameterRecommended Range/ValuePurpose
Cell Seeding Density 70-80% confluencyEnsures a sufficient number of cells for analysis while avoiding overgrowth.
LysoSensor™ PDMPO Concentration 1-5 µMOptimizes signal intensity while minimizing potential cytotoxicity.
Incubation Time 1-5 minutesProvides sufficient time for dye uptake while avoiding lysosomal alkalinization.
Z'-Factor 0.5 - 1.0Indicates a robust and reliable assay suitable for HTS.
Signal-to-Background Ratio > 5Ensures that the fluorescent signal is clearly distinguishable from the background noise.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during HTS experiments with LysoSensor™ PDMPO.

Issue 1: Weak or No Fluorescence Signal

  • Possible Cause: Insufficient dye concentration.

    • Solution: Increase the concentration of LysoSensor™ PDMPO in the working solution. Titrate the concentration to find the optimal balance between signal intensity and potential toxicity.

  • Possible Cause: Incorrect filter sets or microscope settings.

    • Solution: Verify that the excitation and emission filters on the microscope are appropriate for the dual-wavelength properties of LysoSensor™ PDMPO. Ensure that the lamp is on and the shutter is open.

  • Possible Cause: Photobleaching.

    • Solution: Minimize the exposure of the stained cells to excitation light. Use an antifade mounting medium if applicable. Reduce the intensity of the excitation light and/or the exposure time during image acquisition.

Issue 2: High Background Fluorescence

  • Possible Cause: Autofluorescence from cells or media.

    • Solution: Image an unstained control well to assess the level of autofluorescence. If significant, consider using a culture medium with reduced autofluorescence (e.g., phenol red-free medium).

  • Possible Cause: Inadequate washing.

    • Solution: Increase the number and/or duration of the wash steps after staining to ensure the removal of all unbound dye.

  • Possible Cause: Compound autofluorescence.

    • Solution: Screen the compound library for autofluorescence at the excitation and emission wavelengths used for LysoSensor™ PDMPO. Compounds that fluoresce in the same range as the probe may need to be excluded or flagged as potential false positives.

Issue 3: High Well-to-Well Variability

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Use an automated cell dispenser for more uniform cell seeding across the microplate. Ensure that the cell suspension is homogenous before and during seeding.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier.

  • Possible Cause: Inconsistent liquid handling.

    • Solution: Utilize automated liquid handling systems for compound addition, staining, and washing steps to minimize pipetting errors.

Issue 4: Phototoxicity and Cell Stress

  • Possible Cause: Excessive exposure to excitation light.

    • Solution: Minimize the duration and intensity of light exposure during image acquisition. Use the lowest possible light dose that still provides an adequate signal-to-noise ratio. Consider using a camera with higher sensitivity to reduce the required exposure time.

  • Possible Cause: Cytotoxicity of the test compounds.

    • Solution: Perform a preliminary cytotoxicity assay to determine the optimal concentration range for the test compounds. Include a cell viability marker in a separate channel if possible to monitor cell health during the screen.

Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_seeding Cell Seeding (96/384-well plate) incubation1 Incubation (24-48h) cell_seeding->incubation1 compound_addition Add Test Compounds & Controls incubation1->compound_addition incubation2 Incubation (Treatment Period) compound_addition->incubation2 pdmpo_staining Add LysoSensor PDMPO (1-5 min) incubation2->pdmpo_staining washing Wash Cells (2x) pdmpo_staining->washing image_acquisition Automated Microscopy (Dual Wavelength) washing->image_acquisition data_analysis Image Analysis (Ratio Calculation) image_acquisition->data_analysis quality_control Quality Control (Z'-Factor) data_analysis->quality_control

Caption: High-throughput screening workflow for this compound.

Troubleshooting_Logic cluster_signal Signal Issues cluster_variability Variability & Health cluster_solutions Potential Solutions start Problem Encountered weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background high_variability High Well-to-Well Variability start->high_variability phototoxicity Phototoxicity/ Cell Stress start->phototoxicity solution1 Increase Dye Concentration Check Microscope Settings Minimize Photobleaching weak_signal->solution1 solution2 Check Autofluorescence Improve Washing Screen for Compound Autofluorescence high_background->solution2 solution3 Automate Seeding Avoid Edge Effects Automate Liquid Handling high_variability->solution3 solution4 Reduce Light Exposure Optimize Compound Concentration phototoxicity->solution4 Signaling_Pathway cluster_lysosome Acidic Lysosome (pH ~4.5) cluster_cytosol Cytosol (pH ~7.2) cluster_emission Fluorescence Emission pdmpo_protonated PDMPO (Protonated) yellow_emission Yellow Fluorescence (~540 nm) pdmpo_protonated->yellow_emission Excitation ~385 nm pdmpo_neutral PDMPO (Neutral) pdmpo_neutral->pdmpo_protonated Accumulation in acidic organelle blue_emission Blue Fluorescence (~440 nm) pdmpo_neutral->blue_emission Excitation ~330 nm

References

Technical Support Center: LysoSensor™ PDMPO Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LysoSensor™ Yellow/Blue DND-160 (PDMPO). This guide is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this ratiometric lysosomal pH probe.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor™ PDMPO and how does it work?

LysoSensor™ PDMPO is a fluorescent probe used to measure the pH of acidic organelles, such as lysosomes, in living cells.[1][2] It is an acidotropic probe, meaning it accumulates in acidic compartments due to protonation.[2][3] This protonation also enhances its fluorescence.[4] PDMPO is unique because it exhibits dual-excitation and dual-emission properties that are pH-dependent. In less acidic environments, it emits blue fluorescence, which shifts to yellow fluorescence in more acidic conditions. This ratiometric capability allows for the quantitative measurement of lysosomal pH.

Q2: What are the excitation and emission wavelengths for LysoSensor™ PDMPO?

LysoSensor™ PDMPO has pH-dependent dual excitation and emission peaks. The spectral properties are summarized in the table below.

ConditionExcitation MaximumEmission Maximum
Less Acidic / Neutral ~329 nm~440 nm (Blue)
More Acidic ~384 nm~540 nm (Yellow)
Data sourced from multiple references.

Q3: What is the pKa of LysoSensor™ PDMPO?

The pKa of LysoSensor™ PDMPO is approximately 4.2. This makes it well-suited for measuring pH changes within the acidic range of lysosomes.

Troubleshooting Guide

This section addresses common issues that can lead to variability in LysoSensor™ PDMPO experiments.

Issue 1: Weak Fluorescent Signal

Possible Cause Recommended Solution
Insufficient Probe Concentration The optimal concentration can vary between cell types. Start with a working concentration of at least 1 µM and titrate up if the signal is weak.
Inadequate Incubation Time While short incubation is recommended to prevent lysosomal alkalinization, insufficient time may lead to a weak signal. Ensure an incubation period of at least 1-5 minutes at 37°C. For some cell types, this may be extended, but requires careful optimization.
Suboptimal Imaging Settings Ensure the microscope's filter sets are appropriate for the dual excitation and emission wavelengths of PDMPO. Use a high numerical aperture objective to maximize light collection.
Cell Health Poor cell viability can affect the uptake and retention of the probe. Ensure cells are healthy and within a suitable passage number before staining.

Issue 2: High Background Fluorescence

Possible Cause Recommended Solution
Excessive Probe Concentration Using a concentration that is too high can lead to non-specific binding and increased background. Use the lowest concentration that provides a detectable signal.
Incomplete Removal of Unbound Probe Thoroughly wash the cells with pre-warmed buffer or medium after incubation to remove any unbound probe.
Cellular Autofluorescence Some cell types exhibit high intrinsic fluorescence. To account for this, image a sample of unstained cells under the same conditions to determine the background autofluorescence.
Contaminated Reagents or Media Use high-quality, fresh reagents and media to avoid autofluorescence from these sources. Phenol red in culture medium can be a source of background; consider using phenol red-free medium during imaging.

Issue 3: Inconsistent or Unreliable Ratiometric Measurements

Possible Cause Recommended Solution
Lysosomal Alkalinization by the Probe LysoSensor™ PDMPO can itself cause an increase in lysosomal pH, especially with longer incubation times. Keep incubation times as short as possible (ideally 1-5 minutes) to minimize this effect.
Photobleaching PDMPO has good photostability, but excessive exposure to excitation light can still cause photobleaching, which will affect the ratiometric calculations. Minimize light exposure by using the lowest possible excitation intensity and exposure times. Consider using an anti-fade reagent if imaging over extended periods.
Incorrect Background Subtraction Accurate background subtraction is critical for ratiometric analysis. Measure the background fluorescence in a region without cells and subtract this value from both the blue and yellow channels before calculating the ratio.
Signal-to-Noise Ratio Issues Low signal-to-noise can introduce artifacts in ratiometric images, particularly at the cell periphery. Optimize staining and imaging parameters to maximize the signal.
Cell-to-Cell Variability The number and pH of lysosomes can vary between individual cells. Analyze a sufficient number of cells to obtain statistically significant results.

Experimental Protocols

Standard Protocol for Staining Adherent Cells with LysoSensor™ PDMPO

This protocol provides a starting point and should be optimized for your specific cell type and experimental conditions.

Materials:

  • LysoSensor™ PDMPO (1 mM stock solution in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer (pre-warmed to 37°C)

  • Adherent cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare Working Solution:

    • Thaw the 1 mM LysoSensor™ PDMPO stock solution at room temperature, protected from light.

    • Dilute the stock solution to a final working concentration of at least 1 µM in pre-warmed complete cell culture medium. The optimal concentration may need to be determined empirically. Prepare this solution fresh before each use.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate for 1-5 minutes at 37°C, protected from light. Note: Longer incubation times may be necessary for some cell types but can also lead to lysosomal alkalinization.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove unbound probe.

  • Imaging:

    • Image the cells immediately in a suitable buffer or medium using a fluorescence microscope equipped with appropriate filter sets for ratiometric imaging of PDMPO.

    • Acquire images in both the blue (~440 nm) and yellow (~540 nm) emission channels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_cells Culture Adherent Cells stain Incubate Cells with PDMPO (1-5 min, 37°C) prep_cells->stain prep_solution Prepare 1 µM PDMPO Working Solution prep_solution->stain wash Wash Cells 2-3x with Pre-warmed Buffer stain->wash image Acquire Images (Blue & Yellow Channels) wash->image analyze Background Subtraction & Ratiometric Analysis image->analyze

Caption: Experimental workflow for LysoSensor™ PDMPO staining and analysis.

ratiometric_principle cluster_lysosome Lysosome cluster_emission Fluorescence Emission cluster_ratio Ratiometric Measurement PDMPO LysoSensor PDMPO acidic Acidic pH (e.g., pH 4.5) PDMPO->acidic Accumulates in acidic environment neutral Less Acidic pH (e.g., pH 6.5) PDMPO->neutral yellow Yellow Fluorescence (~540 nm) acidic->yellow Emits blue Blue Fluorescence (~440 nm) neutral->blue Emits ratio Ratio (Yellow / Blue) Correlates with pH yellow->ratio blue->ratio

Caption: Principle of ratiometric pH measurement with LysoSensor™ PDMPO.

References

Validation & Comparative

A Head-to-Head Comparison: LysoSensor PDMPO vs. LysoTracker Probes for Lysosomal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating lysosomal function, the choice of fluorescent probe is critical for generating accurate and meaningful data. This guide provides an objective comparison of two widely used classes of lysosomal probes: LysoSensor PDMPO and LysoTracker probes, supported by experimental data and detailed protocols.

This comparison guide delves into the distinct mechanisms and applications of this compound and LysoTracker probes, enabling you to make an informed decision for your specific research needs. While both probe types accumulate in acidic organelles, their core functionalities differ significantly. This compound is a ratiometric pH indicator, ideal for quantifying lysosomal pH, whereas LysoTracker probes are primarily used for visualizing and tracking lysosomes within live cells.

Performance Comparison

The fundamental difference between this compound and LysoTracker probes lies in their fluorescence response to pH. LysoSensor probes exhibit a pH-dependent fluorescence intensity, allowing for the quantitative measurement of lysosomal pH.[1][2][3][4] In contrast, the fluorescence of LysoTracker probes is largely independent of pH, making them suitable for tracking the location and morphology of acidic organelles.[5]

LysoSensor Yellow/Blue DND-160 (PDMPO) is unique in that it displays both dual-excitation and dual-emission spectral peaks that are pH-dependent. In more acidic environments, it predominantly emits yellow fluorescence, while in less acidic organelles, it exhibits blue fluorescence. This ratiometric capability allows for a more precise measurement of pH by taking the ratio of the fluorescence intensities at the two emission wavelengths.

LysoTracker probes are available in a variety of colors, including green, red, blue, deep red, and yellow, which makes them highly suitable for multicolor imaging experiments. They are effective at nanomolar concentrations for labeling live cells and are known for their high selectivity for acidic organelles. However, it is important to note that their accumulation is dependent on a low pH environment, which means they may also label other acidic compartments like late endosomes, not just lysosomes. For definitive lysosomal identification, co-localization with a lysosome-specific marker like LAMP1 is recommended.

A potential drawback of both probe types is their tendency to have an "alkalizing effect" on lysosomes, particularly with longer incubation times, which can increase the lysosomal pH. Therefore, it is recommended to use the lowest effective probe concentration and to keep incubation times as short as possible.

Data Summary

FeatureThis compoundLysoTracker Probes
Primary Function Ratiometric pH measurement of acidic organellesVisualization and tracking of acidic organelles
Mechanism of Action Accumulates in acidic organelles upon protonation, with pH-dependent fluorescenceWeakly basic amines that accumulate in acidic organelles
pH Sensitivity Fluorescence intensity and/or emission wavelength is pH-dependentFluorescence is largely pH-independent
pKa ~4.2Not applicable
Excitation/Emission (nm) pH-dependent dual excitation and emission. Blue fluorescence (Ex/Em ~329/440 nm) in weakly acidic organelles, shifting to yellow (Ex/Em ~384/540 nm) in more acidic environments.Varies by probe: LysoTracker Green DND-26 (504/511 nm), LysoTracker Red DND-99 (577/590 nm), LysoTracker Blue DND-22 (373/422 nm), LysoTracker Deep Red (647/668 nm), LysoTracker Yellow HCK-123 (465/535 nm).
Recommended Concentration ≥ 1 µM50-100 nM
Incubation Time 1-5 minutes recommended to avoid alkalizing effects.30 minutes to 2 hours, although uptake can occur within seconds.
Key Advantage Enables quantitative ratiometric pH measurement of lysosomesAvailable in multiple colors for multiplexing and live-cell imaging
Limitations Can cause lysosomal alkalinization with prolonged incubation.May label other acidic organelles; can also cause lysosomal alkalinization.

Experimental Protocols

Protocol 1: Ratiometric Measurement of Lysosomal pH using this compound

Materials:

  • This compound (1 mM stock solution in DMSO)

  • Live cells cultured on coverslips or in a microplate

  • Serum-free cell culture medium or appropriate buffer (e.g., PBS)

  • Fluorescence microscope or microplate reader with dual-excitation and dual-emission capabilities

Procedure:

  • Prepare Working Solution: Dilute the 1 mM this compound stock solution to a final working concentration of at least 1 µM in pre-warmed serum-free medium or buffer. Prepare this solution immediately before use.

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash the cells once with the pre-warmed medium/buffer.

    • Add the this compound working solution to the cells.

    • Incubate for 1-5 minutes at 37°C, protected from light. To minimize the risk of lysosomal alkalinization, keep the incubation time as short as possible.

  • Wash: Remove the staining solution and wash the cells 2-3 times with the pre-warmed medium/buffer.

  • Imaging and Analysis:

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images using two different excitation/emission settings:

      • Blue fluorescence: Excitation ~329 nm, Emission ~440 nm

      • Yellow fluorescence: Excitation ~384 nm, Emission ~540 nm

    • For quantitative analysis, calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue). This ratio can be correlated to pH using a calibration curve.

Protocol 2: Live-Cell Imaging of Lysosomes using LysoTracker Probes

Materials:

  • LysoTracker probe of choice (e.g., LysoTracker Red DND-99, 1 mM stock solution in DMSO)

  • Live cells cultured on coverslips

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Prepare Working Solution: Dilute the 1 mM LysoTracker stock solution to a final working concentration of 50-75 nM in pre-warmed complete culture medium.

  • Cell Staining:

    • Remove the existing medium from the cultured cells.

    • Add the LysoTracker working solution to the cells.

    • Incubate for 30 minutes to 2 hours at 37°C under normal cell culture conditions. The optimal incubation time may vary depending on the cell type.

  • Wash (Optional): For some applications, washing the cells with fresh pre-warmed medium may reduce background fluorescence.

  • Imaging:

    • Image the live cells using a fluorescence microscope equipped with the appropriate filter set for the chosen LysoTracker probe (e.g., for LysoTracker Red, use an excitation wavelength of ~577 nm and an emission wavelength of ~590 nm).

Visualizing the Workflow

G Comparative Workflow: this compound vs. LysoTracker cluster_0 Cell Preparation cluster_1 Staining Protocol cluster_1a This compound cluster_1b LysoTracker Probe cluster_2 Data Acquisition & Analysis prep_cells Culture live cells on coverslips stain_pdmpo Incubate with 1 µM this compound (1-5 min, 37°C) prep_cells->stain_pdmpo stain_tracker Incubate with 50-75 nM LysoTracker (30-120 min, 37°C) prep_cells->stain_tracker wash_pdmpo Wash cells 2-3 times stain_pdmpo->wash_pdmpo acquire_pdmpo Dual-excitation/emission imaging (Ex: 329/384 nm, Em: 440/540 nm) wash_pdmpo->acquire_pdmpo wash_tracker Wash cells (optional) stain_tracker->wash_tracker acquire_tracker Fluorescence imaging (e.g., Ex/Em: 577/590 nm for Red) wash_tracker->acquire_tracker analyze_pdmpo Ratiometric pH analysis acquire_pdmpo->analyze_pdmpo analyze_tracker Qualitative analysis of lysosomal morphology and localization acquire_tracker->analyze_tracker

Caption: Comparative experimental workflow for this compound and LysoTracker probes.

Signaling Pathway and Probe Mechanism

G Mechanism of Lysosomal Probe Accumulation cluster_cell Cell cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) probe_outside Probe (Neutral Form) probe_inside Probe (Protonated Form) Fluorescence Emission probe_outside->probe_inside Diffusion across membranes protons H+ probe_inside->protons Protonation

References

A Head-to-Head Comparison of Ratiometric Probes for Lysosomal pH Measurement: LysoSensor PDMPO vs. The Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the precise measurement of lysosomal pH is crucial for understanding cellular homeostasis and the mechanisms of drug action. This guide provides an objective comparison of LysoSensor™ Yellow/Blue DND-160 (PDMPO), a widely used ratiometric fluorescent probe, with other common ratiometric pH indicators. We will delve into their spectral properties, performance characteristics, and experimental protocols, supported by quantitative data to aid in the selection of the most suitable probe for your research needs.

Ratiometric pH probes offer a significant advantage over single-wavelength indicators by minimizing the impact of variables such as probe concentration, photobleaching, and instrument sensitivity. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths, providing a more robust and reliable quantification of pH.

Performance Comparison of Ratiometric pH Probes

The selection of an appropriate ratiometric pH probe depends on several factors, including the specific pH range of interest, the available excitation and emission filters, and the experimental conditions. The following table summarizes the key quantitative data for LysoSensor PDMPO and other commonly used ratiometric probes for lysosomal pH measurement.

ProbepKaExcitation (nm)Emission (nm)Key Advantages
LysoSensor™ Yellow/Blue DND-160 (PDMPO) ~4.2[1][2]Dual Excitation: ~329/384[2]Dual Emission: ~440/540[3]Exhibits both dual-excitation and dual-emission properties[3]; large Stokes shift; good photostability.
SNARF-1 ~7.5~568Dual Emission: ~580/640Suitable for measuring pH in a more neutral range, can be used for cytosolic pH as a comparison.
Oregon Green™ Dextran ~4.7~496~524Bright and photostable; dextran conjugate allows for delivery via endocytosis.
Fluorescein Dextran ~6.4~494~518Widely used and well-characterized; dextran conjugate for endocytic loading.
ApHID ~5.0Not specified~515Increased brightness with acidity, resistant to photobleaching and oxidation.

Signaling Pathway and Mechanism of Action

Ratiometric pH probes for lysosomes are typically weak bases that can freely diffuse across cellular membranes in their neutral state. Upon entering the acidic environment of the lysosome, they become protonated and accumulate within the organelle. This protonation event alters the spectral properties of the probe, leading to a shift in either the excitation or emission wavelength, or both.

For instance, this compound exhibits a pH-dependent equilibrium between its protonated and deprotonated forms. In more neutral environments, it emits blue fluorescence. As the pH becomes more acidic, the probe is protonated, leading to a shift towards yellow fluorescence. By calculating the ratio of the fluorescence intensities at the two emission wavelengths, a precise determination of the lysosomal pH can be made.

cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) Probe_neutral Probe (Neutral) Probe_cyto Probe (Neutral) Probe_neutral->Probe_cyto Diffusion Probe_protonated Probe (Protonated) Probe_cyto->Probe_protonated Accumulation & Protonation Fluorescence_Shift Fluorescence Shift Probe_protonated->Fluorescence_Shift Spectral Change

Caption: General mechanism of lysosomal pH probes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for measuring lysosomal pH using a ratiometric fluorescent probe.

A Cell Seeding B Probe Loading A->B C Incubation B->C D Washing C->D E Image Acquisition D->E G Data Analysis E->G F Calibration F->G

Caption: Experimental workflow for lysosomal pH measurement.

Detailed Experimental Protocols

This section provides a detailed methodology for measuring lysosomal pH using this compound, which can be adapted for other ratiometric probes with appropriate adjustments to wavelengths and incubation times.

Materials
  • LysoSensor™ Yellow/Blue DND-160 (PDMPO) (e.g., from Thermo Fisher Scientific)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Calibration buffers (a series of buffers with known pH values, e.g., from pH 4.0 to 7.5)

  • Nigericin and Valinomycin (ionophores for pH calibration)

  • Live-cell imaging system (e.g., confocal microscope or microplate reader)

Stock Solution Preparation
  • Prepare a 1 mM stock solution of this compound by dissolving the powder in anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

Cell Staining Procedure
  • Seed cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency (typically 30-60%).

  • On the day of the experiment, prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Remove the culture medium from the cells and add the this compound working solution.

  • Incubate the cells at 37°C in a CO2 incubator for 1-5 minutes. It is crucial to keep the incubation time short as prolonged exposure can lead to lysosomal alkalinization.

  • After incubation, gently wash the cells twice with pre-warmed PBS to remove excess probe.

Image Acquisition
  • Immediately after washing, acquire fluorescence images using a live-cell imaging system.

  • For this compound, acquire images using two different excitation/emission settings:

    • Blue fluorescence: Excitation ~330 nm, Emission ~440 nm

    • Yellow fluorescence: Excitation ~385 nm, Emission ~540 nm

  • It is recommended to acquire images from multiple fields of view for each condition.

In Situ pH Calibration

To convert the fluorescence intensity ratios into absolute pH values, an in situ calibration curve must be generated for each experiment.

  • Prepare a series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, and 7.5).

  • To each calibration buffer, add ionophores such as nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). These ionophores will equilibrate the pH of the lysosomes with that of the external calibration buffer.

  • Load a separate set of cells with this compound as described above.

  • After washing, incubate the stained cells with each of the calibration buffers for approximately 5 minutes.

  • Acquire fluorescence images at both emission wavelengths for each pH point.

Data Analysis
  • For each cell and each lysosome, measure the mean fluorescence intensity at both the blue and yellow emission wavelengths.

  • Calculate the ratio of the yellow to blue fluorescence intensity (or vice versa, but be consistent).

  • For the calibration samples, plot the fluorescence intensity ratio against the corresponding pH of the calibration buffer to generate a standard curve.

  • Use the standard curve to convert the fluorescence intensity ratios from the experimental samples into absolute lysosomal pH values.

Conclusion

This compound is a robust and widely used ratiometric probe for the measurement of lysosomal pH, offering the advantages of dual-excitation and dual-emission properties. However, the choice of the optimal probe is contingent on the specific experimental requirements. For instance, SNARF-1 may be more suitable for studies investigating pH changes closer to neutrality, while dextran-conjugated probes like Oregon Green and fluorescein are ideal for tracking pH changes along the endocytic pathway. The newly developed ApHID probe shows promise with its increased brightness in acidic environments and high photostability. By carefully considering the properties of each probe and adhering to rigorous experimental protocols, researchers can obtain accurate and reliable measurements of lysosomal pH, providing valuable insights into cellular function and disease.

References

Validating LysoSensor PDMPO Results: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

LysoSensor PDMPO is an acidotropic probe that accumulates in acidic organelles like lysosomes. It exhibits pH-dependent dual-excitation and dual-emission spectral peaks, fluorescing blue in weakly acidic environments and shifting to a predominantly yellow fluorescence in more acidic compartments.[1][2][3][4][5] This ratiometric nature allows for a quantitative measure of lysosomal pH.

Alternative Methods for Validation

Several alternative methods can be employed to validate and complement the data obtained with this compound. These include other fluorescent probes with different chemical properties and mechanisms of action.

LysoTracker Probes

LysoTracker® probes are another class of fluorescent acidotropic probes used for labeling acidic organelles in live cells. Unlike LysoSensor probes, the fluorescence of LysoTracker probes is largely independent of pH. They accumulate in acidic compartments due to their weakly basic nature.

Key Differences from this compound:

  • pH-Sensing: this compound is a ratiometric pH indicator, with its fluorescence spectrum changing with pH. LysoTracker fluorescence is not directly proportional to the organellar pH, making it more of a qualitative marker for acidic compartments.

  • Toxicity: Some evidence suggests that LysoSensor probes may be less toxic to cells during long-term imaging compared to LysoTracker probes.

  • Signal Brightness and Background: LysoTracker probes are often reported to be brighter and have less background interference than LysoSensor probes.

  • Concentration and Incubation: LysoTracker probes are typically used at nanomolar concentrations (50-75 nM) with short incubation times, while LysoSensor probes often require micromolar concentrations (at least 1 µM) and longer incubation periods.

Acridine Orange (AO)

Acridine Orange is a classic lysosomotropic weak base that has been used for decades to study acidic organelles. In its monomeric form, at low concentrations or in the cytoplasm, it emits green fluorescence. However, it accumulates in the acidic lumen of lysosomes, where at high concentrations, it forms aggregates that emit red fluorescence. A change in the red-to-green fluorescence intensity ratio can be indicative of changes in lysosomal pH or membrane permeability.

Key Features:

  • Ratiometric Analysis: The ratio of red to green fluorescence can be used to assess changes in the acidic compartment volume and pH.

  • Lysosomal Membrane Permeability (LMP): A decrease in red fluorescence and an increase in green cytoplasmic fluorescence can indicate LMP, as the probe leaks from the damaged lysosome into the cytoplasm.

Dextran-Conjugated pH-Sensitive Dyes

Another robust method for measuring lysosomal pH involves the use of pH-sensitive fluorescent dyes, such as Oregon Green, fluorescein isothiocyanate (FITC), or pHrodo, conjugated to dextran. These dextran conjugates are taken up by cells through endocytosis and accumulate in lysosomes. The fluorescence intensity or emission spectrum of the conjugated dye then reports the pH of the lysosomal lumen.

Advantages:

  • Targeted Delivery: Dextran conjugation ensures the probe is delivered specifically to the endo-lysosomal pathway.

  • Ratiometric Measurement: Some of these dyes, like Oregon Green, can be used for ratiometric pH measurements.

Limitations:

  • Endocytosis Dependent: This method only reports the pH of lysosomes that are actively participating in endocytosis.

  • pKa Considerations: The choice of dye is critical, as its pKa should be close to the physiological pH of lysosomes (around 4.5-5.0) for optimal sensitivity.

BCECF-AM

BCECF-AM is a cell-permeant dye that is converted by intracellular esterases to the fluorescent pH indicator BCECF. While primarily used for measuring cytosolic pH, under certain conditions and in some cell types like yeast, it can accumulate in vacuoles (the yeast equivalent of lysosomes). It is a dual-excitation ratiometric indicator.

Quantitative Data Comparison

Probe/MethodPrincipleMeasurement TypepKaExcitation (nm)Emission (nm)Typical ConcentrationAdvantagesLimitations
This compound Ratiometric, pH-dependent fluorescence shiftQuantitative~4.2Dual Ex: ~329/384Dual Em: ~440/540≥ 1 µMRatiometric, sensitive in acidic rangeCan have background, may require higher concentration
LysoTracker Probes Accumulation in acidic organellesQualitativeN/AVaries by colorVaries by color50-75 nMBright signal, low concentrationNot a quantitative pH indicator, potential for higher toxicity
Acridine Orange Concentration-dependent fluorescence shiftSemi-quantitative~9.65~488~525 (Green), ~650 (Red)VariesSimple, indicates LMPCan be toxic, fluorescence can be complex to interpret
Dextran-Oregon Green pH-sensitive fluorescenceQuantitative~4.8Ratiometric Ex~520VariesTargeted delivery, ratiometricEndocytosis-dependent
BCECF-AM Ratiometric, pH-dependent fluorescenceQuantitative~6.98Dual Ex: ~440/490~5353-5 µMRatiometricPrimarily for cytosolic pH, lysosomal localization not universal

Experimental Protocols

This compound Staining Protocol
  • Prepare Stock Solution: Dissolve LysoSensor™ Yellow/Blue DND-160 in high-quality anhydrous DMSO to make a 1 mM stock solution.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium or PBS) to a final working concentration of at least 1 µM.

  • Cell Staining:

    • For adherent cells, grow cells on coverslips. Remove the culture medium and add the pre-warmed staining solution.

    • For suspension cells, centrifuge the cells and resuspend them in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light. Note that some sources recommend shorter incubation times of 1-5 minutes to avoid potential alkalizing effects of the probe.

  • Wash: Remove the staining solution and wash the cells 2-3 times with PBS.

  • Imaging: Resuspend cells in pre-warmed medium or PBS and observe using a fluorescence microscope with appropriate filter sets for dual-excitation and dual-emission ratiometric imaging.

LysoTracker Red DND-99 Staining Protocol
  • Prepare Stock Solution: Prepare a 1 mM stock solution of LysoTracker Red DND-99 in DMSO.

  • Prepare Working Solution: Dilute the stock solution in growth medium to a final concentration of 50-75 nM.

  • Cell Staining: Replace the culture medium with the LysoTracker-containing medium.

  • Incubation: Incubate for 30 minutes to 2 hours at 37°C.

  • Imaging: The cells can be imaged directly without a wash step.

Acridine Orange Staining Protocol
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Acridine Orange in distilled water.

  • Prepare Working Solution: Dilute the stock solution in the desired cell culture medium to a final concentration of 1-5 µg/mL.

  • Cell Staining: Add the working solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Wash: Wash the cells with PBS.

  • Imaging: Observe the cells using a fluorescence microscope with filter sets for green (monomers) and red (aggregates) fluorescence.

Signaling Pathways and Experimental Workflows

Lysosomal_Acidification_Pathway ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis V_ATPase V-type H+ ATPase Protons_lumen V_ATPase->Protons_lumen Proton Pumping Protons_cyto Protons_cyto->V_ATPase Lysosome Lysosomal Lumen (Acidic pH) Protons_lumen->Lysosome ClC_7 ClC-7 Chloride_lumen ClC_7->Chloride_lumen Chloride influx Chloride_cyto Chloride_cyto->ClC_7 Chloride_lumen->Lysosome

PDMPO_Validation_Workflow Start Start: Hypothesis involving lysosomal pH change PDMPO_exp Experiment 1: Measure lysosomal pH with This compound Start->PDMPO_exp Results1 Analyze PDMPO ratiometric data PDMPO_exp->Results1 Validation_step Validation with Alternative Method Results1->Validation_step Comparison Compare results from both methods Results1->Comparison Alt_method Experiment 2: Use an alternative probe (e.g., LysoTracker, AO, Dextran) Validation_step->Alt_method Proceed Results2 Analyze data from alternative method Alt_method->Results2 Results2->Comparison Conclusion Draw conclusion on lysosomal pH change Comparison->Conclusion

References

LysoSensor PDMPO: A Superior Tool for Ratiometric Measurement of Lysosomal pH

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of cellular research, the precise measurement of organellar pH is crucial for understanding cellular homeostasis and disease pathogenesis. The lysosome, with its acidic internal environment, plays a pivotal role in cellular degradation and recycling pathways. Consequently, accurate monitoring of lysosomal pH is of paramount importance. Among the various fluorescent probes available, LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, has emerged as a powerful tool for the ratiometric imaging of lysosomal pH. This guide provides a comprehensive comparison of LysoSensor PDMPO with other common lysosomal pH probes, supported by experimental data and protocols.

Key Advantages of this compound

This compound offers several distinct advantages for researchers studying lysosomal function:

  • Ratiometric Measurement: PDMPO is a dual-excitation and dual-emission probe.[1][2][3][4][5] It exhibits a pH-dependent shift in its fluorescence, emitting blue fluorescence in less acidic environments and an intense yellow fluorescence in more acidic compartments. This ratiometric capability allows for pH measurements that are independent of probe concentration, path length, and lysosomal size, leading to more accurate and reproducible results.

  • Ideal pKa for Lysosomal pH: The pKa of this compound is approximately 4.2 to 4.47, making it highly sensitive to the typical pH range of lysosomes (pH 4.5-5.5).

  • High Photostability: PDMPO exhibits excellent photostability, which is beneficial for time-lapse imaging and reducing phototoxicity in live-cell experiments.

  • Selective Accumulation: As an acidotropic probe, this compound selectively accumulates in acidic organelles like lysosomes through protonation.

Comparison with Alternative Lysosomal pH Probes

While this compound offers significant advantages, several other probes are also used for lysosomal pH measurement. The following table provides a comparative overview of their key characteristics.

ProbepKaExcitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
This compound ~4.2 - 4.47329 / 384440 / 540Ratiometric, high photostability, ideal pKa for lysosomes.Can have an alkalinizing effect with longer incubations.
LysoTracker Probes Varies (e.g., Red DND-99)~577~590High selectivity for acidic organelles, effective at low concentrations.Fluorescence is largely pH-independent, not suitable for ratiometric pH measurement.
pHrodo™ Red ~6.5~560~585Low fluorescence at neutral pH, increasing fluorescence in acidic environments.pKa is not optimal for the highly acidic lysosomal environment.
FITC-Dextran ~6.3 - 6.7~495~525Can be delivered via endocytosis to track the endocytic pathway.Low sensitivity in the acidic pH range of healthy lysosomes.
Oregon Green ~4.7~505~525Lower pKa than FITC, allowing for better sensitivity in acidic environments.Fluorescence decreases with acidity.

Mechanism of this compound

This compound is a weak base that freely permeates the cell membrane in its neutral state. Upon entering the acidic lumen of the lysosome, the probe becomes protonated and trapped. This protonation event alters the electronic structure of the fluorophore, leading to a shift in its fluorescence emission. In a less acidic environment, excitation at approximately 329 nm results in blue emission around 440 nm. In a more acidic environment, excitation at around 384 nm leads to a stronger yellow emission at approximately 540 nm. The ratio of the fluorescence intensities at these two emission wavelengths can be used to calculate the precise pH of the lysosome.

PDMPO_Mechanism cluster_extracellular Extracellular Space (Neutral pH) cluster_cytosol Cytosol (Neutral pH) cluster_lysosome Lysosome (Acidic pH) PDMPO_neutral This compound (Neutral) PDMPO_cytosol This compound (Neutral) PDMPO_neutral->PDMPO_cytosol Membrane Permeation PDMPO_protonated This compound-H+ (Protonated) PDMPO_cytosol->PDMPO_protonated Protonation in Acidic Environment Blue_Fluorescence Blue Fluorescence (~440 nm) PDMPO_protonated->Blue_Fluorescence Excitation ~329 nm (Less Acidic pH) Yellow_Fluorescence Yellow Fluorescence (~540 nm) PDMPO_protonated->Yellow_Fluorescence Excitation ~384 nm (Acidic pH)

Caption: Mechanism of this compound for lysosomal pH measurement.

Experimental Protocol for Lysosomal pH Measurement using this compound

This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type.

Materials:

  • LysoSensor™ Yellow/Blue DND-160 (PDMPO)

  • Anhydrous DMSO

  • Live-cell imaging medium or appropriate buffer (e.g., HBSS)

  • Adherent or suspension cells

  • Fluorescence microscope with appropriate filter sets for dual-wavelength excitation and emission imaging.

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of this compound by dissolving it in anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Staining Protocol:

  • Culture cells to the desired confluency on a suitable imaging dish or coverslip.

  • Prepare a working solution of this compound by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell type.

  • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

  • Add the this compound working solution to the cells.

  • Incubate the cells for 1-5 minutes at 37°C. To avoid potential alkalinizing effects, it is recommended to keep the incubation time short.

  • Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

  • Add fresh pre-warmed imaging medium to the cells.

  • Proceed with fluorescence imaging immediately.

Fluorescence Microscopy and Ratio Imaging:

  • Acquire images using a fluorescence microscope equipped with filter sets for both blue and yellow fluorescence of PDMPO.

    • Blue channel: Excitation ~330 nm, Emission ~440 nm.

    • Yellow channel: Excitation ~385 nm, Emission ~540 nm.

  • Generate a ratiometric image by dividing the intensity of the yellow fluorescence image by the intensity of the blue fluorescence image on a pixel-by-pixel basis.

  • To obtain quantitative pH values, a calibration curve must be generated by treating stained cells with buffers of known pH in the presence of a protonophore like nigericin.

PDMPO_Workflow Start Start Prepare_Stock Prepare 1 mM PDMPO Stock Solution in DMSO Start->Prepare_Stock Culture_Cells Culture Cells on Imaging Dish Start->Culture_Cells Prepare_Working Prepare 1-5 µM PDMPO Working Solution Prepare_Stock->Prepare_Working Culture_Cells->Prepare_Working Wash_Cells_1 Wash Cells with Pre-warmed Medium Prepare_Working->Wash_Cells_1 Incubate Incubate with PDMPO for 1-5 min at 37°C Wash_Cells_1->Incubate Wash_Cells_2 Wash Cells Twice with Pre-warmed Medium Incubate->Wash_Cells_2 Add_Medium Add Fresh Imaging Medium Wash_Cells_2->Add_Medium Image Acquire Dual-Wavelength Fluorescence Images Add_Medium->Image Analyze Perform Ratiometric Image Analysis Image->Analyze End End Analyze->End

References

A Researcher's Guide to Lysosomal pH Probes: A Comparative Look at LysoSensor PDMPO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lysosomal pH is crucial for understanding cellular health and disease. This guide provides a comprehensive comparison of the widely used fluorescent probe, LysoSensor™ Yellow/Blue DND-160 (PDMPO), with its alternatives, offering insights into their limitations and advantages to aid in the selection of the most appropriate tool for your research needs.

LysoSensor™ PDMPO is a ratiometric pH probe that has been a valuable tool for studying the acidic environment of lysosomes. Its fluorescence emission shifts from blue in neutral environments to yellow in acidic organelles, allowing for a ratiometric quantification of pH that is largely independent of probe concentration. However, like any tool, it has its limitations. This guide will delve into these limitations and compare PDMPO with other commonly used lysosomotropic probes, namely LysoSensor™ Green DND-189 and the LysoTracker™ series of probes.

Quantitative Comparison of Lysosomal pH Probes

The selection of a lysosomal pH probe should be based on a careful consideration of its properties and the specific requirements of the experiment. The following table summarizes the key characteristics of LysoSensor™ PDMPO and its common alternatives.

FeatureLysoSensor™ Yellow/Blue DND-160 (PDMPO)LysoSensor™ Green DND-189LysoTracker™ Probes (e.g., Red DND-99)
Sensing Mechanism Ratiometric (dual excitation/emission)Single wavelength, fluorescence intensity increases with aciditySingle wavelength, fluorescence is largely pH-independent within the lysosomal range
pKa ~4.2[1][2]~5.2[1][3][4]Not applicable (not a pH indicator)
Excitation/Emission (nm) Ex: ~340/385 nm, Em: ~440/540 nmEx: ~443 nm, Em: ~505 nmVaries by probe (e.g., Red DND-99: Ex: 577, Em: 590)
Working Concentration ~1-5 µM~1 µM~50-75 nM
Incubation Time Short (1-5 minutes recommended to avoid artifacts)30 minutes to 1 hourFast (few minutes)
Key Advantage Ratiometric measurement minimizes artifacts from probe concentration and photobleaching.Good for detecting the presence of acidic compartments.High brightness and photostability; available in multiple colors.
Key Limitation Can induce lysosomal alkalinization with longer incubation times. pKa may vary in the cellular environment.Non-ratiometric, making quantification susceptible to variations in probe loading and cell thickness.Not suitable for measuring lysosomal pH changes. Can be more toxic than LysoSensor probes with long-term exposure.
Photostability Generally considered good.Moderate, subject to photobleaching.Generally high.
Cytotoxicity Relatively low for short-term imaging.Generally low.Can be toxic with prolonged exposure.

Delving into the Limitations of LysoSensor PDMPO

While its ratiometric nature is a significant advantage, researchers using this compound should be aware of its potential drawbacks:

  • Lysosomal Alkalinization: Prolonged incubation with PDMPO can lead to an increase in lysosomal pH, an artifact that can confound experimental results. It is therefore recommended to use the shortest possible incubation time (1-5 minutes) to minimize this effect.

  • pKa in the Cellular Milieu: The pKa of a probe can be influenced by the local environment. The reported pKa of ~4.2 for PDMPO, determined in aqueous solution, may differ within the complex environment of the lysosome, potentially affecting the accuracy of pH measurements.

  • UV Excitation: The dual excitation peaks of PDMPO are in the UV range (~340 nm and ~385 nm), which can be phototoxic to cells and may induce autofluorescence, potentially interfering with the signal.

Alternative Probes: A Comparative Overview

LysoSensor™ Green DND-189: This probe offers a non-ratiometric approach to sensing lysosomal pH. Its fluorescence intensity increases as the pH of its environment becomes more acidic.

  • Advantages: Its pKa of ~5.2 is well-suited for the typical lysosomal pH range. It is useful for identifying acidic compartments within a cell.

  • Disadvantages: As a single-wavelength probe, its signal is sensitive to factors such as probe concentration, photobleaching, and cell thickness, which can make accurate pH quantification challenging.

LysoTracker™ Probes: This family of fluorescent probes accumulates in acidic organelles. They are available in a variety of colors, making them suitable for multiplexing experiments.

  • Advantages: LysoTracker probes are known for their high brightness and photostability. They require very low working concentrations and rapidly label lysosomes. Their fluorescence is largely independent of pH within the acidic range of lysosomes, making them excellent markers for lysosome localization and tracking.

  • Disadvantages: The primary limitation of LysoTracker probes is that they are not designed for measuring lysosomal pH. Some studies also suggest they can be more cytotoxic than LysoSensor probes upon extended exposure.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for using this compound and a general protocol for lysosomal pH calibration.

Protocol 1: Measuring Lysosomal pH with LysoSensor™ PDMPO

Materials:

  • LysoSensor™ Yellow/Blue DND-160 (PDMPO) (1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cultured cells on coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets for dual-emission ratiometric imaging (e.g., excitation ~360 nm, emission channels for ~450 nm and ~510 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and replace it with the PDMPO-containing medium.

    • Incubate the cells for 1-5 minutes at 37°C in a CO2 incubator. Note: It is critical to keep the incubation time short to avoid lysosomal alkalinization.

  • Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

    • Immediately proceed to imaging on a fluorescence microscope equipped for ratiometric analysis.

    • Acquire images in both the blue (~450 nm) and yellow (~510 nm) emission channels using an excitation wavelength of approximately 360 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue) for individual lysosomes or regions of interest.

    • To obtain absolute pH values, a calibration curve must be generated (see Protocol 2).

Protocol 2: In Situ Calibration of Lysosomal pH Probes

Materials:

  • Cells loaded with the desired pH probe (as in Protocol 1)

  • Calibration buffers of known pH (ranging from pH 4.0 to 6.0)

  • Nigericin (a protonophore, typically 10 µM) and Monensin (a sodium-proton antiporter) to equilibrate lysosomal and extracellular pH.

Procedure:

  • Prepare Calibration Buffers: Create a series of buffers with precise pH values (e.g., in 0.5 pH unit increments from 4.0 to 6.0).

  • Equilibrate pH:

    • After loading the cells with the pH probe, replace the medium with a calibration buffer containing nigericin and monensin.

    • Incubate for 5-10 minutes to allow the lysosomal pH to equilibrate with the extracellular buffer pH.

  • Acquire Calibration Data:

    • Image the cells in the different calibration buffers, acquiring data at each pH point.

    • For ratiometric probes, calculate the fluorescence intensity ratio at each pH. For single-wavelength probes, measure the fluorescence intensity.

  • Generate Calibration Curve:

    • Plot the fluorescence ratio or intensity as a function of pH.

    • Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate a standard curve.

    • This curve can then be used to convert the experimental fluorescence ratios or intensities from your samples into absolute pH values.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated using the DOT language.

Ratiometric_vs_Single_Wavelength cluster_0 Ratiometric Measurement (e.g., PDMPO) cluster_1 Single-Wavelength Measurement (e.g., LysoSensor Green) R_Input Lysosome with PDMPO R_Ex Single Excitation (~360nm) R_Em1 Emission 1 (Blue, ~450nm) R_Ex->R_Em1 pH-dependent shift R_Em2 Emission 2 (Yellow, ~510nm) R_Ex->R_Em2 R_Ratio Calculate Ratio (Em2 / Em1) R_Em1->R_Ratio R_Em2->R_Ratio R_pH Determine pH (from Calibration Curve) R_Ratio->R_pH S_Input Lysosome with LysoSensor Green S_Ex Single Excitation (~443nm) S_Em Single Emission (~505nm) S_Ex->S_Em Intensity increases with acidity S_Intensity Measure Intensity S_Em->S_Intensity S_pH Estimate pH (from Calibration Curve) S_Intensity->S_pH S_Artifacts Affected by: - Probe Concentration - Photobleaching - Cell Thickness S_Intensity->S_Artifacts

Figure 1. Comparison of ratiometric and single-wavelength pH measurement principles.

Experimental_Workflow cluster_workflow Experimental Workflow for Lysosomal pH Measurement A 1. Cell Culture (on imaging dish/coverslip) B 2. Prepare Probe Working Solution (e.g., 1-5 µM PDMPO in media) A->B C 3. Probe Loading (Incubate cells with probe) B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Live-Cell Imaging (Fluorescence Microscopy) D->E F 6. Data Acquisition (Capture images at appropriate wavelengths) E->F G 7. Image Analysis (Measure fluorescence intensity/ratio) F->G I 9. Determine Lysosomal pH G->I H 8. pH Calibration (In Situ) (Generate standard curve) H->I

Figure 2. A generalized experimental workflow for measuring lysosomal pH using fluorescent probes.

References

A Researcher's Guide to Cross-Validation of LysoSensor™ PDMPO Data for Accurate Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cellular analysis, the precise measurement of lysosomal pH is critical. LysoSensor™ Yellow/Blue DND-160 (PDMPO) is a widely utilized fluorescent probe for this purpose. However, ensuring the accuracy and validity of data generated with any single probe is paramount. This guide provides a comprehensive comparison of LysoSensor™ PDMPO with alternative probes and details a cross-validation workflow to enhance data reliability.

LysoSensor™ PDMPO is an acidotropic probe that accumulates in acidic organelles like lysosomes. Its fluorescence emission spectrum is pH-dependent, shifting from blue in less acidic environments to yellow in more acidic compartments, allowing for ratiometric pH measurements.[1][2] While effective, factors such as probe concentration and incubation time can influence its performance, including a potential alkalinizing effect on lysosomes with prolonged exposure.[3][4] Therefore, cross-validation with alternative methods is a critical step in rigorous experimental design.

Mechanism of LysoSensor™ PDMPO

cluster_cell Cell Cell Membrane Cell Membrane Cytoplasm (Neutral pH) Cytoplasm (Neutral pH) Lysosome (Acidic pH) Lysosome (Acidic pH) PDMPO_extracellular LysoSensor PDMPO (Extracellular) PDMPO_cytoplasm PDMPO (Cytoplasm) PDMPO_extracellular->PDMPO_cytoplasm Passive Diffusion PDMPO_lysosome PDMPO (Protonated) PDMPO_cytoplasm->PDMPO_lysosome Accumulation in Acidic Organelle Fluorescence Fluorescence Emission PDMPO_lysosome->Fluorescence Excitation Blue_Fluorescence Blue Fluorescence (Less Acidic) Fluorescence->Blue_Fluorescence pH-dependent Emission Shift Yellow_Fluorescence Yellow Fluorescence (More Acidic) Fluorescence->Yellow_Fluorescence pH-dependent Emission Shift

Caption: Mechanism of LysoSensor™ PDMPO action in a live cell.

Quantitative Comparison of Lysosomal pH Probes

For a comprehensive evaluation, the performance of LysoSensor™ PDMPO is compared with other commonly used lysosomal pH probes.

FeatureLysoSensor™ PDMPOLysoTracker™ ProbespHrodo™ DyesDextran-conjugated Dyes (e.g., FITC-Dextran)
Mechanism Ratiometric, pH-dependent spectral shiftAccumulation in acidic organelles, fluorescence intensity is largely pH-independentpH-dependent increase in fluorescence intensityEndocytosed and accumulate in lysosomes, pH-sensitive fluorescence
pKa ~4.2[5]Varies by probe (e.g., LysoTracker Red DND-99 pKa ~7.5)Varies by dye (e.g., pHrodo Green ~6.5, pHrodo Red ~6.5)Varies by dye (e.g., FITC ~6.4)
Optimal pH Range ~3.5 - 5.5Primarily for labeling, not quantitative pHpHrodo Green/Red: ~5.5 - 7.5; pHrodo Deep Red: ~4.0 - 6.0Dependent on the conjugated dye
Ratiometric Yes (Dual emission)NoNo (Intensity-based)Yes (if co-loaded with a pH-insensitive dye)
Potential Artifacts Alkalinizing effect with long incubation (>5 min)Can have an alkalinizing effectSignal can be influenced by probe concentrationRequires long loading times (pulse-chase)
Toxicity Generally considered low for short-term imagingCan be toxic with long-term exposureGenerally low toxicityLow toxicity
Working Concentration ~1-5 µM50-75 nMVaries by applicationVaries by application
Incubation Time 1-5 minutesMinutes to 1 hourVaries by applicationHours (pulse-chase)

Experimental Protocol for Cross-Validation of LysoSensor™ PDMPO Data

This protocol outlines a workflow for cross-validating lysosomal pH measurements obtained with LysoSensor™ PDMPO using a dextran-based ratiometric method as an alternative.

Materials:

  • LysoSensor™ Yellow/Blue DND-160 (PDMPO)

  • Fluorescein isothiocyanate (FITC)-dextran (10,000 MW)

  • Alexa Fluor 647-dextran (10,000 MW, pH-insensitive)

  • Live-cell imaging medium

  • Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Nigericin and Valinomycin (ionophores)

  • Cultured cells of interest

Procedure:

  • Cell Culture and Loading with Dextran Probes:

    • Plate cells on glass-bottom dishes suitable for live-cell imaging.

    • Incubate cells with a mixture of FITC-dextran (1 mg/mL) and Alexa Fluor 647-dextran (0.25 mg/mL) in culture medium for 4-16 hours (pulse).

    • Wash the cells thoroughly with fresh medium and incubate for at least 2 hours (chase) to ensure localization to lysosomes.

  • Staining with LysoSensor™ PDMPO:

    • Immediately before imaging, replace the medium with pre-warmed live-cell imaging medium containing 1 µM LysoSensor™ PDMPO.

    • Incubate for 1-5 minutes at 37°C.

    • Wash the cells once with imaging medium.

  • Live-Cell Imaging:

    • Acquire images using a fluorescence microscope equipped with appropriate filter sets for PDMPO (dual emission), FITC, and Alexa Fluor 647.

    • For PDMPO, acquire images at both blue (~440 nm) and yellow (~540 nm) emission wavelengths following excitation around 340-380 nm.

    • For the dextran pair, acquire images for FITC and Alexa Fluor 647.

  • In Situ Calibration:

    • After acquiring experimental data, perfuse the cells with calibration buffers of known pH containing 10 µM nigericin and 10 µM valinomycin.

    • Incubate for 5 minutes at each pH and acquire images for both PDMPO and the dextran probes.

    • Generate calibration curves by plotting the ratio of the two emission intensities for PDMPO (Yellow/Blue) and the ratio of FITC/Alexa Fluor 647 against the corresponding pH values.

  • Data Analysis:

    • For each lysosome in the experimental images, calculate the fluorescence intensity ratio for both PDMPO and the FITC/Alexa Fluor 647 pair.

    • Convert these ratios to pH values using the respective calibration curves.

    • Compare the lysosomal pH values obtained from both methods for the same organelles.

Cross-Validation Workflow

cluster_workflow Cross-Validation Workflow A Cell Seeding B Dextran Loading (FITC & Alexa 647) A->B C Pulse-Chase B->C D PDMPO Staining (1-5 min) C->D E Live-Cell Imaging (Multi-channel) D->E F In Situ Calibration (pH Buffers + Ionophores) E->F H Data Analysis: Ratio Calculation E->H G Image Acquisition (Calibration Points) F->G I Generate Calibration Curves G->I J Determine Lysosomal pH (Both Methods) H->J I->J K Compare & Validate Results J->K

Caption: Experimental workflow for cross-validating LysoSensor™ PDMPO data.

By employing a rigorous cross-validation strategy, researchers can significantly increase the confidence in their lysosomal pH measurements, leading to more robust and reproducible findings in their studies of cellular function and drug development.

References

A Comparative Guide to Fluorescent Probes for Acidic Organelles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate study of acidic organelles like lysosomes. This guide provides an objective comparison of alternatives to LysoSensor™ Green DND-189, focusing on their performance characteristics, experimental protocols, and applications.

The study of acidic organelles is fundamental to understanding a wide range of cellular processes, from autophagy and endocytosis to the pathogenesis of lysosomal storage disorders. The choice of a fluorescent probe to visualize and quantify these dynamic compartments can significantly impact experimental outcomes. This guide offers a detailed comparison of several classes of probes, presenting their spectral properties, pH sensitivity, and operational characteristics to aid researchers in selecting the optimal tool for their specific needs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a selection of popular probes for acidic organelles. These values, compiled from various sources, provide a basis for comparing their spectral compatibility with available imaging systems and their suitability for different pH sensing applications.

Probe CategorySpecific ProbeExcitation Max (nm)Emission Max (nm)pKaKey Characteristics
LysoSensor™ LysoSensor™ Green DND-189443505~5.2Fluorescence increases in acidic environments.
LysoSensor™ Yellow/Blue DND-160 (PDMPO)329/384440/540~4.2Ratiometric probe; emits blue in less acidic and yellow in more acidic organelles.
LysoSensor™ Blue DND-167373425~5.1Fluorescence increases in acidic environments.
LysoTracker™ LysoTracker™ Red DND-99577590~7.5Bright, pH-insensitive fluorescence in acidic organelles.
LysoTracker™ Green DND-26504511N/ABright, pH-insensitive fluorescence in acidic organelles.
LysoTracker™ Deep Red647668N/AFar-red fluorescence, minimizing autofluorescence.
Traditional Dyes Acridine Orange (in lysosomes)460650~9.65Metachromatic; emits red in acidic organelles and green when bound to nucleic acids.[1]
Neutral Red535637~6.8Vital stain that accumulates in lysosomes.
Novel Probes pHLys Red561560-650pH-sensitiveHigh specificity and retention in lysosomes.
Rhodamine-based (generic)~560~580~4.1-5.8High photostability and brightness.[2][3]
Genetically-Encoded LAMP1-pHluorin~400/480~510~6.5Ratiometric; targeted to lysosomes via LAMP1 fusion.[3]
FIRE-pHLy (LAMP1-mTFP1-mCherry)~450/580~490/610~4.4Ratiometric; mTFP1 is pH-sensitive, mCherry is the reference.[4]

Comparison of Probe Performance

The ideal probe for studying acidic organelles depends on the specific experimental question. Key performance characteristics to consider include pH sensitivity, photostability, specificity, and cytotoxicity.

pH-Sensitive Probes (LysoSensor™ Series, pHLys Red, Rhodamine-based pH probes, Genetically-Encoded Sensors): These probes are designed to report on the pH of the organelle lumen.

  • LysoSensor™ dyes exhibit a pH-dependent increase in fluorescence intensity as the environment becomes more acidic. LysoSensor™ Yellow/Blue (PDMPO) is a ratiometric probe, meaning the ratio of its dual-emission or dual-excitation fluorescence can be used to quantify pH, which can be an advantage over intensity-based measurements.

  • pHLys Red is a newer probe reported to have high specificity and sensitivity to pH changes within the lysosomal range, as well as high retention.

  • Rhodamine-based pH probes are known for their high fluorescence quantum yields, good water solubility, and photostability. Their pKa can be tuned by chemical modification, making them versatile for different acidic ranges.

  • Genetically-encoded sensors , such as those based on pHluorin or mTFP1 fused to lysosomal proteins like LAMP1, offer excellent specificity and are suitable for long-term studies. They avoid issues of dye loading and potential cytotoxicity associated with chemical probes. However, they require genetic modification of the cells, and overexpression can potentially lead to artifacts.

pH-Insensitive Probes (LysoTracker™ Series): These probes accumulate in acidic organelles but their fluorescence is largely independent of the luminal pH.

  • LysoTracker™ probes are highly selective for acidic organelles and are available in a variety of colors, making them suitable for multicolor experiments. They are generally bright and photostable, making them a good choice for tracking the morphology and trafficking of lysosomes. However, their accumulation can be affected by the proton gradient, and they may not be suitable for long-term imaging due to potential phototoxicity.

Traditional Dyes (Acridine Orange, Neutral Red): These have been used for many years to stain acidic organelles but have some limitations.

  • Acridine Orange (AO) is a metachromatic dye that fluoresces red in acidic compartments like lysosomes and green when it intercalates with DNA and RNA. This dual-color property can be useful, but also lead to complex spectra. AO is known to be phototoxic.

  • Neutral Red is a vital stain that accumulates in lysosomes and is often used in cell viability assays based on lysosomal integrity. Its fluorescence is sensitive to the polarity of the microenvironment, which can complicate its use as a pure pH indicator.

Experimental Protocols

The following are generalized protocols for staining acidic organelles in live mammalian cells. Optimal conditions may vary depending on the cell type and experimental setup.

General Live-Cell Staining Protocol for Chemical Probes
  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a fresh working solution of the probe in pre-warmed cell culture medium or buffer.

  • Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C, protected from light. Incubation times vary by probe (see table below).

  • Washing (Optional): For some probes, washing with fresh, pre-warmed medium can reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

ProbeTypical Working ConcentrationTypical Incubation Time
LysoSensor™ Green DND-189 1 µM1-5 minutes
LysoTracker™ Red DND-99 50-75 nM30-120 minutes
Acridine Orange 1-5 µg/mL15 minutes
Neutral Red 1-5 µg/mL15-30 minutes
Protocol for Genetically-Encoded Sensors (e.g., LAMP1-pHluorin)
  • Transfection/Transduction: Introduce the plasmid DNA or viral vector encoding the sensor into the cells using a suitable method.

  • Expression: Allow 24-48 hours for the cells to express the fusion protein. For stable cell lines, select and expand a clonal population.

  • Imaging: Image the live cells using appropriate filter sets for the pH-sensitive and reference fluorophores.

  • Calibration (for pH quantification): To obtain quantitative pH measurements, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using ionophores (e.g., nigericin and monensin) in buffers of known pH.

Visualization of Concepts and Workflows

Mechanism of Probe Accumulation

The majority of chemical probes for acidic organelles are weak bases that operate on a common principle of accumulation.

G cluster_extracellular Extracellular/Cytosol (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5) Probe_neutral Probe (Neutral) Cell_Membrane Cell Membrane Probe_neutral->Cell_Membrane Lysosome_Membrane Lysosomal Membrane Probe_neutral->Lysosome_Membrane Passive Diffusion Probe_protonated Probe-H+ (Protonated, Fluorescent) Probe_protonated->Lysosome_Membrane Trapped Cell_Membrane->Probe_neutral Passive Diffusion Lysosome_Membrane->Probe_protonated Protonation G Start Start Plate_Cells Plate cells on imaging dish Start->Plate_Cells Prepare_Probe Prepare probe working solution Plate_Cells->Prepare_Probe Stain_Cells Incubate cells with probe Prepare_Probe->Stain_Cells Wash_Cells Wash cells (optional) Stain_Cells->Wash_Cells Image_Cells Acquire images on fluorescence microscope Wash_Cells->Image_Cells Analyze_Data Analyze images (e.g., intensity, colocalization) Image_Cells->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to LysoSensor PDMPO and its Alternatives for Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LysoSensor™ Yellow/Blue DND-160 (PDMPO), a widely used fluorescent probe for measuring lysosomal pH, with its common alternatives. The information presented here is intended to help researchers make informed decisions when selecting the most appropriate tool for their specific experimental needs, with a focus on accuracy, reliability, and practical application.

Mechanism of Action: The Principle of Acidotropic Probes

LysoSensor PDMPO and similar fluorescent probes are acidotropic, meaning they are weak bases that freely permeate cell membranes in their neutral state. Upon entering the acidic environment of lysosomes (pH ≈ 4.5–5.0), these probes become protonated. This protonation traps the probe within the organelle and, in the case of LysoSensor and pHrodo probes, leads to a significant increase in fluorescence intensity. This pH-dependent fluorescence allows for the ratiometric measurement of lysosomal pH, providing a quantitative readout of this critical cellular parameter.

cluster_cell Cell cluster_lysosome Lysosome Cell_Membrane Cell Membrane Cytosol Cytosol (Neutral pH) Lysosome_Lumen Lysosomal Lumen (Acidic pH) Cytosol->Lysosome_Lumen Diffusion PDMPO_Extracellular This compound (Neutral, Low Fluorescence) PDMPO_Extracellular->Cytosol Freely Permeable PDMPO_Protonated Protonated PDMPO (Trapped, High Fluorescence) PDMPO_Protonated->PDMPO_Protonated Fluorescence Emission H_ion H+ Lysosome_LumenH_ion Lysosome_LumenH_ion Lysosome_LumenH_ion->PDMPO_Protonated Protonation

Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.

Quantitative Comparison of Lysosomal pH Probes

The selection of a lysosomal pH probe should be guided by its specific experimental suitability. The following table summarizes the key quantitative parameters of this compound and its common alternatives.

FeatureThis compoundOregon Green 488pHrodo Red/GreenApHID
pKa ~4.2[1][2]~4.7[3][4][5]~6.5 (Red), shifts on conjugation~5.0
Excitation (nm) 329/384 (pH-dependent)496560 (Red), 509 (Green)500
Emission (nm) 440/540 (pH-dependent)524585 (Red), 533 (Green)515
Dynamic Range GoodBetter than fluorescein in the 4-6 pH range.Good, fluorescence increases with acidity.Almost twice that of this compound and Oregon Green between pH 4.0 and 6.0.
Photostability GoodMore photostable than fluorescein.Vesicle-embedded pHrodo displays excellent photostability.Highly resistant to photobleaching.
Key Advantage Ratiometric dual excitation/emission.Well-suited for the lysosomal pH range.Low background fluorescence at neutral pH.High dynamic range and photostability.
Potential Limitation Can have an alkalinizing effect on lysosomes with prolonged incubation.Brightness decreases with acidity.pKa may be high for optimal lysosomal pH measurement.Newer probe, less literature available.

Experimental Protocols

Accurate and reliable data acquisition is critically dependent on the appropriate use of these probes. Below are detailed protocols for the key experiments cited in this guide.

General Experimental Workflow for Lysosomal pH Measurement

Cell_Culture 1. Cell Culture (e.g., HeLa, Macrophages) Probe_Loading 2. Probe Loading (Incubate with fluorescent probe) Cell_Culture->Probe_Loading Washing 3. Washing (Remove excess probe) Probe_Loading->Washing Imaging 4. Fluorescence Imaging (Confocal Microscopy or Plate Reader) Washing->Imaging Data_Analysis 6. Data Analysis (Generate calibration curve and determine lysosomal pH) Imaging->Data_Analysis Calibration 5. In Situ Calibration (Use ionophores to equilibrate lysosomal and buffer pH) Calibration->Data_Analysis

Caption: A generalized workflow for measuring lysosomal pH using fluorescent probes.

Protocol 1: Lysosomal pH Measurement with this compound

Materials:

  • This compound (1 mM stock in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging system with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide to achieve 50-70% confluency on the day of the experiment.

  • Probe Loading: Prepare a working solution of this compound by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed complete culture medium. Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for a short period, typically 1-5 minutes, at 37°C in a CO2 incubator. Note: Prolonged incubation can lead to an alkalinizing effect on the lysosomes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove the excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for dual-wavelength ratiometric imaging. For this compound, acquire images using excitation at ~340 nm and ~380 nm, and emission at ~440 nm and ~540 nm.

  • Calibration: For quantitative measurements, perform an in situ calibration by treating the cells with a mixture of ionophores (e.g., nigericin and monensin) in buffers of known pH to equilibrate the lysosomal and extracellular pH.

Protocol 2: Lysosomal pH Measurement with Oregon Green 488-Dextran

Materials:

  • Oregon Green 488-dextran

  • Complete cell culture medium

  • PBS

  • Live-cell imaging system with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells as described for this compound.

  • Probe Loading: Prepare a working solution of Oregon Green 488-dextran in complete culture medium (e.g., 1 mg/mL). Add the solution to the cells and incubate for several hours (e.g., 4-16 hours) to allow for uptake via endocytosis and delivery to lysosomes.

  • Chase: Replace the probe-containing medium with fresh, pre-warmed complete medium and incubate for at least 1-2 hours to allow the probe to accumulate in the lysosomes.

  • Washing: Wash the cells two to three times with pre-warmed PBS.

  • Imaging: Image the cells using a fluorescence microscope. For ratiometric imaging with Oregon Green 488, sequential excitation at 488 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point) can be used, with emission collected at ~520 nm.

  • Calibration: Perform an in situ calibration as described for this compound.

Protocol 3: Lysosomal pH Measurement with pHrodo Red/Green

Materials:

  • pHrodo Red or Green dye/conjugate

  • Live Cell Imaging Solution or appropriate buffer (pH 7.4)

  • Complete cell culture medium

  • Live-cell imaging system with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells as previously described.

  • Probe Loading: Prepare a working solution of the pHrodo conjugate in Live Cell Imaging Solution or buffer at a concentration of 20-100 µg/mL. Add the solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes. The fluorescence will increase as the probe is internalized into acidic compartments.

  • Washing (Optional): A key advantage of pHrodo dyes is their low fluorescence at neutral pH, which often eliminates the need for wash steps. However, if high background is observed, a gentle wash with pre-warmed buffer can be performed.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for the specific pHrodo dye (Red: Ex/Em ~560/585 nm; Green: Ex/Em ~509/533 nm).

  • Calibration: For quantitative analysis, an in situ calibration is necessary, as described in the previous protocols.

Protocol 4: Lysosomal pH Measurement with ApHID-Dextran

Materials:

  • ApHID-dextran conjugate

  • Complete cell culture medium

  • PBS

  • Live-cell imaging system with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells as previously described.

  • Probe Loading: Incubate cells with ApHID-dextran (e.g., 0.5 mg/mL) overnight to ensure sufficient loading into lysosomes via the endocytic pathway.

  • Chase: The following day, replace the probe-containing medium with fresh, pre-warmed medium and chase for at least 3 hours.

  • Washing: Wash the cells with pre-warmed PBS.

  • Imaging: Image the cells using a confocal microscope with excitation at ~500 nm and emission collected at ~515 nm. For ratiometric measurements, ApHID can be co-loaded with a pH-insensitive fluorescent dextran (e.g., Alexa Fluor 647).

  • Calibration: Perform an in situ calibration as described above. A simplified calibration protocol may be possible due to the high stability of ApHID fluorescence.

Conclusion

The choice of a fluorescent probe for measuring lysosomal pH is a critical step in experimental design. This compound remains a valuable tool, particularly due to its ratiometric properties. However, researchers should be mindful of its potential to alter lysosomal pH with longer incubation times. Alternatives such as Oregon Green, the pHrodo series, and the newer ApHID offer distinct advantages in terms of pKa suitability, photostability, and dynamic range. For experiments requiring high sensitivity and photostability, ApHID appears to be a promising alternative. Ultimately, the optimal probe will depend on the specific biological question, the cell type being studied, and the imaging instrumentation available. Careful consideration of the data presented in this guide will aid researchers in selecting the most appropriate and reliable tool for their studies of lysosomal function.

References

A Researcher's Guide to Lysosomal pH Probes: LysoSensor PDMPO vs. Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, neuroscience, and drug development, the accurate measurement of lysosomal pH is crucial for understanding cellular health and disease. Lysosomes, the cell's recycling centers, maintain a highly acidic environment essential for their degradative functions. Aberrations in lysosomal pH are linked to various pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer.[1] Fluorescent probes are indispensable tools for monitoring this critical cellular parameter in live cells.

This guide provides a comprehensive comparison of LysoSensor™ Yellow/Blue DND-160 (PDMPO), a popular ratiometric pH indicator, with its key competitors. We will delve into their mechanisms of action, spectral properties, and practical considerations to aid researchers in selecting the optimal probe for their experimental needs.

The Competitors: A Head-to-Head Comparison

The landscape of lysosomotropic probes is diverse, with each class of dye offering distinct advantages and disadvantages. The primary competitors to LysoSensor PDMPO include the LysoTracker™ series of probes and other members of the LysoSensor family.

LysoSensor™ Probes: These are acidotropic dyes that accumulate in acidic organelles due to protonation.[2][3] A key feature of LysoSensor probes is their pH-dependent increase in fluorescence intensity upon acidification.[2][4] This is in contrast to probes whose fluorescence is largely independent of pH.

LysoTracker™ Probes: These fluorescent acidotropic probes are highly selective for acidic organelles and are effective at nanomolar concentrations. Unlike LysoSensor probes, the fluorescence of LysoTracker dyes is largely pH-independent. While they are excellent for labeling and tracking lysosomes, they are not suitable for accurate pH measurements.

Other pH-sensitive Probes: Other fluorescent dyes like pHrodo™, Oregon Green™, and fluorescein-based sensors are also used for measuring endolysosomal pH. However, some of these, like fluorescein, have a pKa that is not ideal for the highly acidic environment of the lysosome, limiting their sensitivity in the relevant pH range.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its main competitors.

Probe NamepKaExcitation Max (nm)Emission Max (nm)Key Characteristics
LysoSensor™ Yellow/Blue DND-160 (PDMPO) ~4.2329, 384 (pH-dependent)440 (less acidic), 540 (acidic)Ratiometric (dual-excitation, dual-emission), allowing for quantitative pH measurements.
LysoSensor™ Green DND-189 ~5.2443505Becomes fluorescent in acidic compartments.
LysoSensor™ Blue DND-167 ~5.1373425Almost non-fluorescent except in acidic compartments.
LysoTracker™ Red DND-99 N/A577590Fluorescence is largely pH-independent.
LysoTracker™ Green DND-26 N/A504511Fluorescence is largely pH-independent.
pHrodo™ Green/Red ~6.5Green: 509, Red: 560Green: 533, Red: 585Fluorescence dramatically increases in acidic environments.
Oregon Green™ ~4.8496524Brighter and more photostable than fluorescein.
Fluorescein ~6.4494518Fluorescence decreases with acidity, limiting sensitivity in lysosomes.

Experimental Protocols

Accurate and reproducible results when using lysosomotropic probes hinge on careful experimental design and execution. Below are generalized protocols for staining live cells with LysoSensor and LysoTracker probes.

General Stock Solution Preparation
  • Dissolve the lyophilized probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to make a 1 mM stock solution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. The solution is typically stable for at least three months under these conditions.

Live Cell Staining with LysoSensor Probes
  • Prepare Working Solution: Immediately before use, dilute the 1 mM stock solution to a final working concentration in your desired growth medium or buffer. For LysoSensor probes, a typical working concentration is at least 1 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Preparation: Grow adherent cells on coverslips or in imaging-compatible dishes. For suspension cells, gently pellet the cells by centrifugation and resuspend them in the probe-containing medium.

  • Incubation: Incubate the cells with the LysoSensor working solution at 37°C for 1-5 minutes. It is important to note that longer incubation times can potentially lead to an "alkalizing effect" on the lysosomes.

  • Washing: After incubation, remove the loading solution and wash the cells with fresh, pre-warmed medium to remove any excess probe.

  • Imaging: Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific LysoSensor probe.

Live Cell Staining with LysoTracker Probes
  • Prepare Working Solution: Dilute the 1 mM stock solution to a final working concentration of 50–75 nM in the growth medium.

  • Cell Preparation: Prepare adherent or suspension cells as described for LysoSensor probes.

  • Incubation: Incubate the cells with the LysoTracker working solution at 37°C. The signal can often be detected within a few minutes.

  • Washing: Washing is typically not required for LysoTracker probes.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizing the Mechanisms and Workflows

To better understand the principles behind these probes and their application, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

G Mechanism of Action: LysoSensor vs. LysoTracker cluster_0 LysoSensor (pH-dependent) cluster_1 LysoTracker (pH-independent) Neutral pH Low Fluorescence Acidic pH High Fluorescence Neutral pH->Acidic pH Protonation Accumulation Accumulates in Acidic Organelles Fluorescence Fluorescence is largely constant G Experimental Workflow for Lysosomal pH Measurement Start Start Cell_Culture Culture cells on imaging-compatible plates Start->Cell_Culture Prepare_Probe Prepare working solution of fluorescent probe Cell_Culture->Prepare_Probe Incubate Incubate cells with probe (e.g., 1-5 min for LysoSensor) Prepare_Probe->Incubate Wash Wash cells with fresh medium Incubate->Wash Image Acquire images using fluorescence microscopy Wash->Image Analyze Analyze fluorescence intensity or ratio to determine pH Image->Analyze End End Analyze->End G Principle of Ratiometric pH Measurement with PDMPO PDMPO This compound Excitation Excite at two wavelengths (e.g., 340 nm and 380 nm) PDMPO->Excitation Emission Measure emission at two wavelengths (Blue: ~440 nm, Yellow: ~540 nm) Excitation->Emission Ratio Calculate the ratio of yellow to blue fluorescence Emission->Ratio pH Correlate the ratio to a pre-determined pH calibration curve Ratio->pH

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of LysoSensor PDMPO

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of LysoSensor PDMPO, a fluorescent probe commonly used by researchers, scientists, and drug development professionals for monitoring lysosomal pH.

Immediate Safety and Handling Protocols

Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. Always wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves.[1] Work in a well-ventilated area to avoid inhalation of any vapors.

Key Hazard Information:

This compound is associated with the following hazard statements, indicating potential health risks:

  • H303, H313, H333: May be harmful if swallowed, in contact with skin, or if inhaled.

  • R20, R21, R22: Harmful by inhalation, in contact with skin, and if swallowed.

Given that this compound is typically prepared as a stock solution in DMSO, the disposal procedure must also account for the properties of the solvent. DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[2]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound waste, including unused stock solutions, working solutions, and contaminated labware.

  • Waste Segregation:

    • All waste containing this compound, including solutions and contaminated materials, must be treated as hazardous chemical waste.[1][3]

    • Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection and Labeling:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[3] Plastic containers are generally preferred for chemical waste.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and "DMSO." Include the approximate concentrations and volumes.

    • Keep the waste container securely closed except when adding waste.

  • Disposal of Liquid Waste:

    • Unused Stock and Working Solutions: Transfer all unused this compound stock solutions (in DMSO) and diluted working solutions directly into the designated hazardous waste container.

    • Aqueous Solutions: While some dilute aqueous solutions of non-mutagenic dyes may be approved for drain disposal by local regulations, it is best practice to collect all solutions containing this compound as hazardous waste, especially given its frequent use with DMSO. Never pour DMSO-containing solutions down the drain.

  • Disposal of Contaminated Solid Waste:

    • Pipette Tips, Tubes, and Gloves: Place all disposable items that have come into contact with this compound solutions into a separate, clearly labeled hazardous waste bag or container for solid chemical waste.

    • Gels: Any electrophoresis gels stained with this compound should be collected as solid hazardous waste.

  • Storage and Collection:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and clearly marked.

    • Ensure the storage area has secondary containment to prevent spills.

    • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste disposal service.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative aspects related to the handling and disposal of this compound.

ParameterValue/InstructionSource
Recommended PPE Lab coat, safety glasses, chemical-resistant gloves
Hazard Statements H303, H313, H333AAT Bioquest
Risk Phrases R20, R21, R22AAT Bioquest
Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)Multiple Sources
Liquid Waste Container Leak-proof, chemically compatible (plastic preferred)
Solid Waste Container Labeled hazardous waste bag or container
Drain Disposal Prohibited for DMSO-containing solutions
Waste Collection Via institutional EHS or licensed contractor

Experimental Protocol Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound waste.

LysoSensor_Disposal_Workflow cluster_prep Waste Generation cluster_disposal Disposal Procedure A This compound Use (Stock & Working Solutions) C Segregate as Hazardous Waste A->C B Contaminated Labware (Pipette tips, tubes, gloves, gels) B->C D Collect Liquid Waste in Labeled, Sealed Container C->D Liquids E Collect Solid Waste in Labeled Bag/Container C->E Solids F Store in Designated Satellite Accumulation Area D->F E->F G Arrange for EHS Waste Pickup F->G

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.